Tipiracil
Description
Properties
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHMKNYGKVVGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025833 | |
| Record name | Tipiracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183204-74-2 | |
| Record name | Tipiracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183204-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tipiracil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tipiracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tipiracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIPIRACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGO10K751P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
245ºC (decomposition) | |
| Record name | Tipiracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09343 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Tipiracil's Mechanism of Action as a Thymidine Phosphorylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipiracil is a potent inhibitor of thymidine phosphorylase (TP), a critical enzyme in the pyrimidine salvage pathway. In oncology, this compound is a key component of the combination drug trifluridine/tipiracil (Lonsurf®), where its primary role is to prevent the metabolic degradation of the cytotoxic agent trifluridine. This guide provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role as a TP inhibitor. It includes a summary of its inhibitory kinetics, the structural basis of its interaction with TP, and its impact on trifluridine's pharmacokinetics. Furthermore, this document details relevant experimental protocols and explores the secondary anti-angiogenic effects of this compound.
Introduction
Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1] In the context of cancer therapy, TP plays a crucial role in the catabolism of fluoropyrimidine drugs, such as trifluridine (FTD). The rapid degradation of FTD by TP in the liver and gastrointestinal tract significantly limits its oral bioavailability and anti-tumor efficacy.[2]
This compound (TPI) is a uracil derivative designed to specifically inhibit TP.[3] By blocking the first-pass metabolism of FTD, this compound dramatically increases its systemic exposure, thereby enhancing its cytotoxic effects.[2] The combination of FTD and TPI, in a molar ratio of 1:0.5, has been approved for the treatment of metastatic colorectal cancer and gastric cancer.[4] This guide delves into the core mechanisms underpinning this compound's therapeutic utility.
Mechanism of Action of this compound
Primary Mechanism: Inhibition of Thymidine Phosphorylase
The principal mechanism of action of this compound is the potent and selective inhibition of thymidine phosphorylase.[5] By binding to the active site of TP, this compound prevents the enzymatic conversion of trifluridine to its inactive metabolite, 5-trifluoromethyluracil (FTY).[4] This inhibition leads to a substantial increase in the bioavailability and systemic concentration of trifluridine, allowing it to be effectively incorporated into the DNA of cancer cells, leading to DNA dysfunction and cell death.[2]
Structural Basis of Inhibition
The crystal structure of human thymidine phosphorylase in complex with a small molecule inhibitor analogous to this compound (PDB ID: 1UOU) provides insight into the structural basis of its inhibitory activity.[6] this compound acts as a competitive inhibitor, binding to the thymidine binding site of the enzyme.[7] The uracil ring of this compound occupies the same position as the pyrimidine ring of the natural substrate, thymidine. The inhibitor's structure appears to mimic the transition state of the substrate, which contributes to its high binding affinity and potent inhibitory effect.[6] This structural understanding forms a basis for the rational design of novel TP inhibitors.
Signaling Pathway of Trifluridine Metabolism and this compound's Intervention
The following diagram illustrates the metabolic pathway of trifluridine and the critical role of this compound in preventing its degradation.
Secondary Mechanism: Anti-Angiogenic Effects
Thymidine phosphorylase is identical to platelet-derived endothelial cell growth factor (PD-ECGF), a protein that promotes angiogenesis.[1] By inhibiting TP, this compound may also exert anti-angiogenic effects, thereby contributing to its overall anti-tumor activity.[4] This inhibition can potentially reduce the formation of new blood vessels that supply nutrients to the tumor, hindering its growth and metastasis. While this is considered a secondary mechanism, it represents an area of active research.
The potential anti-angiogenic signaling pathway influenced by this compound is depicted below.
Quantitative Data
Inhibitory Potency of this compound against Thymidine Phosphorylase
The following table summarizes the in vitro inhibitory potency of this compound against thymidine phosphorylase.
| Parameter | Value | Reference |
| IC50 | 0.014 ± 0.002 µM | [8] |
| IC50 | 20.0 nM, 35.0 nM | [9] |
| Ki | 17.0 nM, 20.0 nM | [9] |
Pharmacokinetic Parameters of Trifluridine and this compound
The co-administration of this compound significantly alters the pharmacokinetics of trifluridine. The following table presents key pharmacokinetic parameters from clinical studies.
| Parameter | Trifluridine (FTD) Alone | FTD with this compound (TPI) | This compound (TPI) | Reference |
| Cmax (ng/mL) | 96 | 2155 - 3019.5 | 49.4 - 60.0 | [10][11] |
| AUC0-t (ng·h/mL) | - | 7796.6 - 18181.3 | 247.3 - 250.7 | [11] |
| Tmax (h) | - | 1 - 2 | 2 - 4 | [11] |
| t1/2 (h) | - | - | 2.1 - 2.4 | [4] |
Note: Values can vary depending on the study population and dosing regimen.
Experimental Protocols
Thymidine Phosphorylase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of compounds against thymidine phosphorylase.
Materials:
-
Recombinant human or E. coli thymidine phosphorylase
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Thymidine (substrate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading at 290 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
150 µL of potassium phosphate buffer
-
20 µL of thymidine phosphorylase solution (e.g., 0.058 units/well)
-
10 µL of the test compound at various concentrations (or DMSO for control).[8]
-
-
Incubate the plate at 30°C for 10 minutes.[8]
-
Initiate the reaction by adding 20 µL of 1.5 mM thymidine to each well.[8]
-
Immediately measure the change in absorbance at 290 nm over time (e.g., for 10 minutes) using a microplate reader. The decrease in absorbance corresponds to the conversion of thymidine to thymine.[8]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow Diagram:
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of trifluridine/tipiracil in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human cancer cell line (e.g., colorectal or gastric cancer)
-
Trifluridine/tipiracil formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer trifluridine/tipiracil orally at a specified dose and schedule (e.g., 200 mg/kg/day for 5 consecutive days followed by 2 days of rest).
-
Administer the vehicle control to the control group following the same schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Compare the tumor growth inhibition between the treatment and control groups to evaluate efficacy.
Conclusion
This compound's primary mechanism of action as a potent thymidine phosphorylase inhibitor is fundamental to its clinical efficacy in combination with trifluridine. By preventing the rapid degradation of trifluridine, this compound significantly enhances its anti-tumor activity. The structural basis of this inhibition is well-characterized, providing a foundation for future drug development. Furthermore, the potential secondary anti-angiogenic effects of this compound offer an additional avenue for its therapeutic benefit. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of oncology. A thorough understanding of this compound's mechanism of action is crucial for optimizing its clinical use and exploring its potential in novel therapeutic combinations.
References
- 1. tga.gov.au [tga.gov.au]
- 2. How LONSURF® Works | Mechanism of Action [lonsurfhcp.com]
- 3. rcsb.org [rcsb.org]
- 4. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. d-nb.info [d-nb.info]
- 10. Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wwPDB: pdb_00004xr5 [wwpdb.org]
The Gatekeeper: How Tipiracil Optimizes Trifluridine Bioavailability for Enhanced Anti-Cancer Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oral fixed-dose combination of trifluridine and tipiracil represents a significant advancement in the treatment of refractory metastatic colorectal and gastric cancers. Trifluridine, a thymidine-based nucleoside analog, is the cytotoxic component, but its efficacy when administered alone is severely limited by rapid metabolism. This technical guide delves into the pivotal role of this compound, a potent thymidine phosphorylase inhibitor, in overcoming this limitation. By preventing the first-pass metabolism of trifluridine, this compound dramatically enhances its bioavailability, leading to sustained systemic exposure and improved anti-tumor activity. This document provides a comprehensive overview of the mechanism of action, detailed pharmacokinetic data, experimental protocols for analysis, and visual representations of the underlying processes to fully elucidate the synergistic relationship between these two compounds.
Introduction
Trifluridine (FTD) exerts its cytotoxic effects through incorporation into DNA, leading to DNA dysfunction and inhibition of tumor cell proliferation.[1] However, when administered orally, trifluridine is extensively metabolized in the liver and gastrointestinal tract by the enzyme thymidine phosphorylase (TP) into an inactive metabolite, 5-trifluoromethyluracil (FTY).[2][3] This rapid degradation results in low systemic bioavailability, hindering its therapeutic potential.
This compound (TPI) is a potent inhibitor of thymidine phosphorylase.[4] Its co-administration with trifluridine is a strategic approach to protect trifluridine from enzymatic degradation, thereby increasing its oral bioavailability and ensuring that therapeutic concentrations reach the tumor.[2][5] The combination, available as the oral agent TAS-102, is formulated in a 1:0.5 molar ratio of trifluridine to this compound, which has been determined to be optimal for maximizing trifluridine exposure.[6]
Mechanism of Action: The Role of this compound
The primary function of this compound is to inhibit the enzymatic activity of thymidine phosphorylase.[5] This enzyme is responsible for the catabolism of trifluridine to its inactive form, FTY. By blocking this metabolic pathway, this compound ensures that a greater proportion of the administered trifluridine dose is absorbed intact and reaches systemic circulation.[2] This leads to a significant increase in the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of trifluridine, which are critical determinants of its anti-tumor efficacy.[7]
Beyond its primary role in enhancing trifluridine's bioavailability, this compound may also exert its own subtle anti-cancer effects. Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a protein that has been shown to promote angiogenesis.[8][9] By inhibiting this enzyme, this compound may contribute to an anti-angiogenic effect, further aiding in the suppression of tumor growth.[2]
Metabolic Pathway of Trifluridine and Inhibition by this compound
Caption: Metabolic pathway of trifluridine and the inhibitory action of this compound.
Pharmacokinetic Data: The Impact of this compound on Trifluridine Exposure
The co-administration of this compound with trifluridine results in a dramatic increase in the systemic exposure of trifluridine. The following tables summarize key pharmacokinetic parameters from clinical studies, comparing the administration of trifluridine alone versus in combination with this compound.
Table 1: Pharmacokinetic Parameters of Trifluridine After a Single Dose of Trifluridine Alone vs. Trifluridine/Tipiracil
| Parameter | Trifluridine Alone (35 mg/m²) | Trifluridine/Tipiracil (35 mg/m²) | Fold Change |
| Cmax (ng/mL) | 96 | 2155 | ~22.4 |
| AUC₀-last (ng·h/mL) | 389 | 7796.6 | ~20.0 |
| AUC₀-inf (ng·h/mL) | 422 | 18181.3 | ~43.1 |
Data compiled from a phase 1 pharmacokinetic study.[7][10]
Table 2: Pharmacokinetic Parameters of Trifluridine, FTY, and this compound After Single and Multiple Doses of Trifluridine/Tipiracil
| Analyte | Day | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) |
| Trifluridine | 1 | 3019.5 | 1.0 | 7796.6 | 1.70 |
| 12 | 3693.1 | 2.0 | 18181.3 | - | |
| FTY | 1 | 810.8 | 1.5 | 3087.4 | 3.09-3.14 |
| 12 | 845.8 | 3.0 | 4172.1 | - | |
| This compound | 1 | 100.9 | 2.0 | 448.3 | 1.69-1.78 |
| 12 | 111.9 | 2.0 | 499.7 | - |
Data from a phase 1b study in Chinese patients with solid tumors.[4][10]
Experimental Protocols
Clinical Pharmacokinetic Study Protocol
A representative experimental workflow for a clinical pharmacokinetic study of trifluridine/tipiracil is outlined below.
Caption: Generalized workflow for a clinical pharmacokinetic study of trifluridine/tipiracil.
Study Design: An open-label, non-randomized study in patients with advanced solid tumors.[2]
Dosing Regimen: Trifluridine/tipiracil (35 mg/m²) administered orally twice daily on days 1-5 and 8-12 of a 28-day cycle.[2]
Blood Sampling: Venous blood samples are collected at pre-dose (0 hour) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 10 hours) on day 1 and day 12 of the first cycle.[11]
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method for Quantification in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the simultaneous quantification of trifluridine, this compound, and the FTY metabolite in human plasma.[4]
Sample Preparation: Protein precipitation is a common method for extracting the analytes from the plasma matrix. An internal standard is added to the plasma sample, followed by a precipitating agent like acetonitrile. After centrifugation, the supernatant is collected for analysis.
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 50 mm x 2.1 mm) is used for separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water with 0.1% formic acid (e.g., 80:20, v/v) is employed.[9]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[9]
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Trifluridine (FTD): m/z 296.96 → 116.86
-
This compound (TPI): m/z 242.96 → 182.88
-
5-Trifluoromethyluracil (FTY): m/z 180.98 → 139.85
-
In Vitro Thymidine Phosphorylase Inhibition Assay
This assay is used to determine the inhibitory activity of this compound on thymidine phosphorylase.
Principle: The assay measures the conversion of thymidine to thymine by thymidine phosphorylase spectrophotometrically. The decrease in absorbance at 290 nm, corresponding to the degradation of thymidine, is monitored over time.
Protocol:
-
A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer (pH 7.0), the test compound (this compound), and the thymidine phosphorylase enzyme.
-
The plate is incubated at 30°C for 10 minutes.
-
The reaction is initiated by adding the substrate, thymidine.
-
The change in absorbance at 290 nm is recorded for 10 minutes using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Conclusion
This compound is an indispensable component of the trifluridine/tipiracil combination therapy, playing a critical role as a pharmacokinetic enhancer. By effectively inhibiting thymidine phosphorylase, this compound prevents the rapid degradation of trifluridine, leading to a substantial increase in its bioavailability and systemic exposure. This mechanism allows for the oral administration of trifluridine at therapeutic concentrations, maximizing its anti-tumor activity in patients with refractory gastrointestinal cancers. The data and protocols presented in this guide provide a comprehensive technical overview for professionals in the field of drug development and oncology research, highlighting the successful application of pharmacokinetic modulation in cancer therapy.
References
- 1. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor this compound (components of TAS-102) vs trifluridine alone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Simultaneous determination of this compound, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS: A fully validated assay with clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Preclinical Discovery and Development of Tipiracil Hydrochloride: A Technical Guide
Introduction
Tipiracil hydrochloride (TPI) is a pivotal component of the oral combination anticancer agent trifluridine/tipiracil (FTD/TPI), marketed as LONSURF®. While trifluridine (FTD) is the cytotoxic component, this compound hydrochloride serves as a critical potentiating agent.[1][2] It is a potent inhibitor of thymidine phosphorylase (TPase), an enzyme that rapidly degrades FTD upon oral administration.[3][4] By preventing this degradation, this compound hydrochloride significantly increases the systemic bioavailability of trifluridine, thereby enabling its antitumor effects.[5] The combination of FTD and TPI was developed to overcome the pharmacokinetic limitations of FTD as a single agent and has demonstrated efficacy in cancers such as metastatic colorectal and gastric cancer.[6][7]
Mechanism of Action
The primary mechanism of action of this compound hydrochloride is the inhibition of thymidine phosphorylase (TPase).[3] When administered orally, FTD is subject to extensive first-pass metabolism by TPase in the gut and liver, converting it into an inactive metabolite, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione (FTY).[8] This rapid degradation results in a very short half-life and low systemic exposure, limiting its therapeutic potential.[9]
This compound hydrochloride co-administration effectively blocks this metabolic pathway.[10] This inhibition leads to a dramatic increase in the plasma concentration and systemic exposure (Area Under the Curve - AUC) of trifluridine.[3][5] With increased bioavailability, trifluridine can be effectively taken up by cancer cells. Intracellularly, it is phosphorylated by thymidine kinase into its active forms, trifluridine monophosphate (F3dTMP) and trifluridine triphosphate (F3dTTP).[11] These active metabolites exert their cytotoxic effects through two main pathways:
-
Inhibition of Thymidylate Synthase (TS): F3dTMP inhibits TS, an enzyme crucial for the synthesis of DNA precursors.[7]
-
DNA Incorporation: F3dTTP is incorporated directly into the DNA of cancer cells, leading to DNA dysfunction, strand breaks, and ultimately, apoptosis.[4][6]
Furthermore, TPase itself is an angiogenic factor, often overexpressed in tumors and associated with poor prognosis.[1] By inhibiting TPase, this compound may also exert an indirect anti-angiogenic effect.[1][12]
Preclinical Pharmacology
The preclinical evaluation of this compound hydrochloride focused on its ability to enhance the antitumor activity of trifluridine in various cancer models, including those resistant to standard therapies like 5-fluorouracil (5-FU).
In Vitro Studies
In vitro studies were crucial in establishing the efficacy of FTD against cancer cell lines and demonstrating that resistance to 5-FU did not necessarily confer resistance to FTD. In studies using 5-FU-resistant human gastric cancer cells (MKN45/5FU, MKN74/5FU, KATOIII/5FU) that overexpress thymidylate synthase, FTD demonstrated potent activity. For instance, MKN45/5FU cells showed only a 3.7-fold increased resistance to FTD compared to the parental line, indicating a lack of significant cross-resistance.[13] The primary mechanism in these resistant cells was found to be the incorporation of FTD into DNA rather than TS inhibition.[13]
In Vivo Studies
In vivo studies using animal models were essential to demonstrate the synergistic effect of combining this compound with trifluridine. In xenograft models of human colorectal and gastric cancer, the FTD/TPI combination showed significant antitumor activity, even in tumors resistant to 5-FU.[8][14]
A key study evaluated the efficacy of FTD/TPI in peritoneal dissemination mouse models using various human colorectal and gastric cancer cell lines. The combination therapy significantly prolonged the survival of the mice compared to control groups and other chemotherapeutic agents like 5-FU, S-1, and cisplatin, without causing significant body weight loss.[14][15]
Table 1: In Vivo Efficacy of FTD/TPI in Peritoneal Dissemination Mouse Models
| Cell Line | Cancer Type | FTD/TPI Increase in Lifespan (ILS %) vs. Control | Comparator ILS % | Reference |
|---|---|---|---|---|
| DLD-1 | Colorectal | 66.7% | Irinotecan: 70-84% | [15] |
| DLD-1/5FU | Colorectal (5-FU-resistant) | 43.3% | 5-FU: 1-53% | [15] |
| HT-29 | Colorectal | 106.3% | S-1: 0.8-60% | [15] |
| HCT116 | Colorectal | 98.3% | - | [15] |
| MKN45 | Gastric | 133.3% | Cisplatin: 85% |[15] |
Pharmacokinetics
Preclinical and early-phase clinical studies confirmed the profound impact of this compound on the pharmacokinetics of trifluridine.
Animal Pharmacokinetics
In monkeys, the oral co-administration of trifluridine and this compound resulted in a 70-fold increase in the maximum plasma concentration (Cmax) and an approximately 100-fold increase in the AUC of trifluridine compared to FTD alone.[5]
Human Pharmacokinetics
A phase 1 study in patients with advanced solid tumors directly compared the pharmacokinetics of FTD/TPI versus FTD alone. The results were dramatic and consistent with preclinical findings.
Table 2: Pharmacokinetic Parameters of Trifluridine (FTD) With and Without this compound (TPI) in Humans
| Parameter | FTD/TPI (35 mg/m²) | FTD Alone (35 mg/m²) | Fold Increase | Reference |
|---|---|---|---|---|
| FTD Cmax (ng/mL) | 2113.0 | 94.6 | ~22-fold | [5] |
| FTD AUC₀-last (ng·h/mL) | 8257.4 | 221.7 | ~37-fold |[5] |
This compound itself is absorbed from the gut, reaching peak plasma concentrations about three hours after administration.[3] It has a low plasma protein binding of less than 8% and is not metabolized by cytochrome P450 (CYP) enzymes.[1][3] The majority is excreted unchanged in feces (50%) and urine (27%).[3] Its elimination half-life is approximately 2.1 to 2.4 hours.[3][7]
Toxicology
Non-clinical toxicology assessments were conducted in rats, dogs, and monkeys. The primary target organs for toxicity were consistent with the mechanism of action of an antimetabolite chemotherapeutic.
Table 3: Summary of Preclinical Toxicology Findings for FTD/TPI
| Area of Study | Findings in Animal Models (Rats, Dogs, Monkeys) | Reference |
|---|---|---|
| Target Organs | Lymphatic and hematopoietic systems, gastrointestinal tract. | [16] |
| Primary Toxicities | Leukopenia, anemia, bone marrow hypoplasia, atrophic changes in lymphatic and hematopoietic tissues and the GI tract. | [16] |
| Reversibility | All major changes were reversible within 9 weeks of drug withdrawal. | [16] |
| Genotoxicity | Trifluridine was shown to be genotoxic in reverse mutation, chromosomal aberration, and micronucleus tests. | [16] |
| Reproductive Toxicity | Caused embryo-fetal lethality and toxicity in pregnant rats at doses lower than the clinical exposure. No effect on male fertility was noted. |[16] |
Experimental Protocols
In Vivo Antitumor Activity (Xenograft Model)
This protocol describes a typical efficacy study in mouse models.
-
Cell Culture and Implantation: Human colorectal or gastric cancer cells (e.g., DLD-1, HCT116, MKN45) are cultured in vitro. A specified number of cells are then harvested and implanted, either subcutaneously into the flank or intraperitoneally into nude mice to establish tumors.[14]
-
Animal Grouping and Treatment Initiation: Once tumors reach a predetermined size or after a set number of days post-inoculation, mice are randomized into control (vehicle) and treatment groups.
-
Drug Administration: FTD/TPI is administered orally, typically twice daily, at a specified dose (e.g., 200 mg/kg/day in mice). The dosing schedule often follows a clinical regimen, such as 5 consecutive days of treatment followed by a 2-day rest period, repeated for several weeks.[14][17] Comparator agents (e.g., 5-FU, irinotecan) are administered via their standard routes (e.g., intravenous).[14]
-
Monitoring and Endpoints: Tumor volume (for subcutaneous models) and body weight are measured regularly (e.g., twice weekly). The primary endpoint is often tumor growth inhibition or an increase in the lifespan of the treated animals compared to the control group.[18] For peritoneal models, survival is the key endpoint.[14]
-
Histological Analysis: At the end of the study, tumors may be excised for histological analysis to observe cellular changes such as abnormal mitosis and karyorrhexis.[17]
Pharmacokinetic Analysis
This protocol outlines the steps for a preclinical PK study.
-
Animal Dosing: A cohort of animals (e.g., rats or monkeys) is administered a single oral dose of FTD/TPI or FTD alone.[5]
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) via an appropriate route (e.g., tail vein, cannula).
-
Plasma Preparation: Blood samples are processed (e.g., centrifugation) to separate plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of trifluridine, its metabolite FTY, and this compound are quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
PK Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.[5]
Logical Flow of Preclinical Development
The preclinical journey of this compound was a logical progression from initial concept to the generation of a robust data package supporting its entry into human clinical trials.
The preclinical discovery and development of this compound hydrochloride is a prime example of a rational drug design strategy aimed at overcoming pharmacokinetic challenges. Through a comprehensive series of in vitro and in vivo studies, researchers successfully demonstrated that this compound potently inhibits thymidine phosphorylase, leading to a substantial increase in the systemic exposure and antitumor efficacy of trifluridine. The robust preclinical data package, which established a clear mechanism of action, proof-of-concept in relevant animal models (including resistant tumors), and a well-defined safety profile, provided a strong foundation for the successful clinical development and eventual regulatory approval of the trifluridine/tipiracil combination therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor this compound (components of TAS-102) vs trifluridine alone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. drugs.com [drugs.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. Evaluation of a Novel Combination Therapy, Based on Trifluridine/Tipiracil and Fruquintinib, against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tipiracil's Anti-Angiogenic Properties in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipiracil is a key component of the oral cytotoxic agent TAS-102, commercially known as Lonsurf, where it is combined with the anti-neoplastic thymidine analogue, trifluridine. While the primary function of this compound in this combination is to inhibit thymidine phosphorylase (TP), thereby preventing the rapid degradation of trifluridine and enhancing its bioavailability, a growing body of evidence suggests that this compound may also exert its own anti-cancer effects through the inhibition of angiogenesis.[1][2][3] This technical guide provides an in-depth exploration of the anti-angiogenic properties of this compound, summarizing available data, detailing experimental protocols, and visualizing the underlying molecular pathways.
The anti-angiogenic potential of this compound stems from the fact that its target, thymidine phosphorylase, is identical to the platelet-derived endothelial cell growth factor (PD-ECGF), a known promoter of angiogenesis.[4][5] By inhibiting TP/PD-ECGF, this compound is hypothesized to indirectly suppress the formation of new blood vessels, a critical process for tumor growth and metastasis. While the clinical significance of this anti-angiogenic effect at the approved dosage of TAS-102 is still under investigation, preclinical studies on thymidine phosphorylase inhibitors (TPIs) provide compelling evidence for this mechanism.[4][5]
Mechanism of Action: Inhibition of Thymidine Phosphorylase
This compound's primary mechanism of action in exerting anti-angiogenic effects is the competitive inhibition of thymidine phosphorylase (TP). TP is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[5] Crucially, TP is also secreted by some tumor cells and stromal cells and is identical to the angiogenic factor platelet-derived endothelial cell growth factor (PD-ECGF).[4]
The pro-angiogenic activity of TP/PD-ECGF is dependent on its enzymatic activity.[6] The product of the enzymatic reaction, 2-deoxy-D-ribose, has been shown to have chemotactic and angiogenic properties, suggesting it acts as a downstream mediator of TP's angiogenic effects.[4][6] Therefore, by inhibiting the enzymatic activity of TP, this compound is believed to reduce the production of these pro-angiogenic signals in the tumor microenvironment.
Preclinical Evidence of Anti-Angiogenic Activity
Direct preclinical data on the anti-angiogenic effects of this compound as a standalone agent is limited in the public domain. However, studies on other potent thymidine phosphorylase inhibitors (TPIs) provide strong proof-of-concept for this therapeutic strategy.
One key study investigated the effects of a TPI, 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride, which is structurally related to this compound. The findings from this study are summarized in the tables below.
In Vivo Angiogenesis Inhibition
| Experimental Model | Treatment | Outcome | Quantitative Data |
| Mouse Dorsal Air Sac Assay | TPI | Inhibition of angiogenesis induced by TP-overexpressing cells | Complete suppression of angiogenesis[5] |
In Vivo Tumor Growth Inhibition
| Tumor Model | Treatment | Outcome | Quantitative Data |
| KB/TP cell xenografts in nude mice | TPI (50 mg/kg/day) | Decreased tumor growth rate | Considerable decrease in growth rate[5] |
Histological Analysis of Tumors
| Analysis | Finding | Quantitative Data |
| Microvessel Density | No significant change in microvessel density in TPI-treated tumors compared to controls. | Not specified[5] |
| Apoptotic Index | Significant increase in the apoptotic index in TPI-treated tumors. | Not specified[5] |
These findings suggest that while TPIs can potently inhibit neo-angiogenesis and reduce tumor growth, their effect on the density of established microvessels may be less pronounced. The increased apoptosis within the tumor could be a secondary effect of reduced nutrient and oxygen supply resulting from the inhibition of new blood vessel formation.
Signaling Pathways
The inhibition of thymidine phosphorylase by this compound is thought to disrupt downstream signaling pathways that promote angiogenesis. While the complete picture is still being elucidated, several key pathways have been implicated.
As depicted in the diagram, this compound inhibits both extracellular and intracellular thymidine phosphorylase. This blockage prevents the conversion of thymidine into 2-deoxy-D-ribose. The reduction in 2-deoxy-D-ribose levels is thought to dampen the activation of pro-angiogenic signaling pathways such as the PI3K/AKT pathway.[7] Additionally, TP inhibition may also affect the expression of other factors involved in angiogenesis, such as heme oxygenase-1 (HO-1).[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of anti-angiogenic properties of thymidine phosphorylase inhibitors.
Thymidine Phosphorylase Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against thymidine phosphorylase.
Principle: The enzymatic activity of TP is measured spectrophotometrically by monitoring the conversion of thymidine to thymine. The increase in absorbance at a specific wavelength due to the formation of thymine is recorded over time.
Protocol:
-
Reagents and Materials:
-
Recombinant human thymidine phosphorylase
-
Thymidine (substrate)
-
This compound or other test inhibitors
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 290-300 nm
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, the test inhibitor at various concentrations, and the thymidine phosphorylase enzyme.
-
Incubate the mixture for a pre-determined time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the thymidine substrate to each well.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 295 nm) over a set period (e.g., 10-15 minutes) using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
Endothelial Cell Tube Formation Assay
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel), will differentiate and form a network of tube-like structures. The extent of tube formation can be quantified and used to assess the pro- or anti-angiogenic potential of a test compound.
Protocol:
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
This compound or other test inhibitors
-
96-well plates
-
Inverted microscope with a camera
-
-
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in a serum-free or low-serum medium containing the test inhibitor at various concentrations.
-
Seed the HUVECs onto the solidified basement membrane extract.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent cell monolayer.
Principle: A scratch is made in a confluent layer of endothelial cells, creating a cell-free gap. The ability of the cells to migrate into this gap over time is monitored and quantified.
Protocol:
-
Reagents and Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound or other test inhibitors
-
Culture plates (e.g., 24-well plates)
-
Pipette tip or cell scraper
-
Inverted microscope with a camera and time-lapse capabilities (optional)
-
-
Procedure:
-
Seed HUVECs in a culture plate and grow them to full confluency.
-
Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing the test inhibitor at various concentrations.
-
Incubate the plate and capture images of the wound at different time points (e.g., 0, 6, 12, 24 hours).
-
Measure the width of the wound at each time point and calculate the percentage of wound closure.
-
References
- 1. TAS-102: a novel antimetabolite for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “Vessels in the Storm”: Searching for Prognostic and Predictive Angiogenic Factors in Colorectal Cancer [mdpi.com]
- 5. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a novel oral chemotherapeutic agent containing a combination of trifluridine, this compound and the novel triple angiokinase inhibitor nintedanib, on human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymidine phosphorylase: a potential new target for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymidine phosphorylase induces angiogenesis in vivo and in vitro: an evaluation of possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Tipiracil in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipiracil is a potent inhibitor of thymidine phosphorylase (TP), an enzyme with a dual role in cancer biology: it is responsible for the degradation of the chemotherapeutic agent trifluridine and is also implicated in tumor angiogenesis. By inhibiting TP, this compound serves a critical pharmacodynamic function in the combination drug trifluridine/tipiracil (FTD/TPI), marketed as Lonsurf®. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data from pivotal clinical trials, and outlining relevant experimental protocols.
Introduction
This compound hydrochloride is an integral component of the oral cytotoxic agent trifluridine/tipiracil, which is approved for the treatment of metastatic colorectal cancer and gastric or gastroesophageal junction adenocarcinoma.[1][2] The primary role of this compound is to enhance the bioavailability of trifluridine, a thymidine-based nucleoside analog.[3][4] On its own, trifluridine is rapidly metabolized by thymidine phosphorylase, leading to a short half-life and limited efficacy when administered orally.[5] this compound's potent inhibition of this enzyme allows for sustained systemic exposure to trifluridine, enabling its cytotoxic effects.[4] Beyond its pharmacokinetic role, the inhibition of thymidine phosphorylase by this compound may also contribute to anti-angiogenic effects, as TP is identical to the platelet-derived endothelial cell growth factor (PD-ECGF).[6]
Mechanism of Action
This compound's pharmacodynamic effects are centered on its inhibition of thymidine phosphorylase. This action has two key consequences in the context of oncology:
-
Enhancement of Trifluridine Bioavailability: By preventing the breakdown of trifluridine into its inactive metabolite, 5-trifluoromethyluracil (FTY), this compound significantly increases the systemic exposure to trifluridine.[1][2] This allows for the effective oral administration of trifluridine, which can then be incorporated into DNA, leading to DNA dysfunction and cell death.[7][8]
-
Potential Anti-Angiogenic Effects: Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and has been shown to have angiogenic activity.[6] By inhibiting TP, this compound may exert an anti-angiogenic effect, further contributing to its anti-cancer activity.
The following diagram illustrates the core mechanism of action of the trifluridine/tipiracil combination, highlighting the pivotal role of this compound.
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of this compound are reflected in the pharmacokinetic parameters of trifluridine and the clinical efficacy of the combination therapy. The following tables summarize key quantitative data from pivotal clinical trials.
Pharmacokinetic Parameters
The co-administration of this compound with trifluridine results in a dramatic increase in trifluridine exposure. A phase 1 study directly comparing the pharmacokinetics of trifluridine administered with and without this compound demonstrated a 37-fold increase in the area under the curve (AUC) and a 22-fold increase in the maximum plasma concentration (Cmax) of trifluridine when given as the combination product.[2]
| Parameter | Trifluridine/Tipiracil (35 mg/m²) | Trifluridine Alone (35 mg/m²) | Fold Increase | Reference |
| Trifluridine AUC0-last (ng·h/mL) | 7796.6 | 210.7 | ~37 | [2][3] |
| Trifluridine Cmax (ng/mL) | 3019.5 | 138 | ~22 | [2][3] |
| This compound AUC0-t (ng·h/mL) | 247.3 | - | - | [3] |
| This compound Cmax (ng/mL) | 60.0 | - | - | [3] |
| This compound Tmax (h) | 2.0 | - | - | [3] |
| This compound Half-life (h) | 2.1 (single dose), 2.4 (steady state) | - | - | [1][5] |
Table 1: Pharmacokinetic parameters of trifluridine and this compound.
Clinical Efficacy
The clinical efficacy of trifluridine/tipiracil has been established in large, randomized, placebo-controlled phase 3 trials in patients with heavily pretreated metastatic colorectal cancer (RECOURSE trial) and metastatic gastric or gastroesophageal junction adenocarcinoma (TAGS trial).
| Trial | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Disease Control Rate (DCR) | Reference |
| RECOURSE (mCRC) | Trifluridine/Tipiracil | 7.1 months | 2.0 months | 44% | [9][10][11] |
| Placebo | 5.3 months | 1.7 months | 16% | [9][10][11] | |
| TAGS (mGC/mGEJC) | Trifluridine/Tipiracil | 5.7 months | 2.0 months | 44% | [8][12] |
| Placebo | 3.6 months | 1.8 months | 14% | [8][12] |
Table 2: Efficacy of trifluridine/tipiracil in pivotal phase 3 trials.
Experimental Protocols
In Vitro Thymidine Phosphorylase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound against thymidine phosphorylase.
Principle: Thymidine phosphorylase catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. The assay measures the decrease in absorbance at 290 nm as thymidine is converted to thymine.[13][14][15]
Materials:
-
Recombinant human or E. coli thymidine phosphorylase
-
Thymidine (substrate)
-
Test compound (e.g., this compound)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 290 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
150 µL of potassium phosphate buffer
-
20 µL of thymidine phosphorylase solution (e.g., 0.058 U/well)
-
10 µL of the test compound at various concentrations (dissolved in DMSO, with a final DMSO concentration kept constant across all wells). For the control, add 10 µL of DMSO.
-
-
Incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of thymidine solution (e.g., 1.5 mM).
-
Immediately measure the change in absorbance at 290 nm over a period of 10 minutes using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be calculated from the dose-response curve.
The following diagram outlines the workflow for this in vitro assay.
In Vivo Pharmacodynamic Assessment in a Xenograft Model
This protocol provides a general framework for assessing the pharmacodynamic effects of this compound in a preclinical tumor xenograft model.
Objective: To determine the extent of thymidine phosphorylase inhibition in tumor tissue following administration of this compound.
Model: Immunocompromised mice (e.g., nude mice) bearing human tumor xenografts with known thymidine phosphorylase expression.
Procedure:
-
Tumor Implantation: Implant human cancer cells (e.g., colorectal or gastric cancer cell lines) subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (or trifluridine/tipiracil) orally at the desired dose and schedule. The control group receives the vehicle.
-
Tissue Collection: At various time points after the final dose, euthanize the mice and collect tumor tissue and plasma.
-
Thymidine Phosphorylase Activity Assay:
-
Homogenize the tumor tissue in a suitable buffer.
-
Determine the protein concentration of the homogenate.
-
Measure the thymidine phosphorylase activity in the tumor homogenates using the in vitro assay described in section 4.1 or an HPLC-based method that measures the conversion of thymidine to thymine.[9]
-
-
Biomarker Analysis (Optional):
-
Measure the levels of thymidine and its metabolites in plasma and tumor tissue using LC-MS/MS to assess the impact of TP inhibition on substrate levels.
-
Analyze downstream markers of angiogenesis in the tumor tissue (e.g., by immunohistochemistry for CD31).
-
-
Data Analysis: Compare the thymidine phosphorylase activity and biomarker levels between the treated and control groups to determine the in vivo pharmacodynamic effect of this compound.
The logical relationship between the experimental steps is depicted in the following diagram.
References
- 1. Preclinical analysis and clinical validation to identify biomarkers for <span>trifluridine/tipiracil (</span>FTD/TPI) efficacy with or without bevacizumab in patients with metastatic colorectal cancer. - ASCO [asco.org]
- 2. dovepress.com [dovepress.com]
- 3. Biomarkers of Trifluridine-Tipiracil Efficacy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. The activity and expression of thymidine phosphorylase in human solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidine phosphorylase activity required for tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of biomarker in later-line treatment for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of thymidine phosphorylase activity by a non-radiochemical assay using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Trifluridine/tipiracil (FTD/TPI) in metastatic colorectal cancer treatment | Michel | Oncology in Clinical Practice [journals.viamedica.pl]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
An In-Depth Technical Guide to Early-Stage In Vitro Studies of Tipiracil Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tipiracil is a potent inhibitor of the enzyme thymidine phosphorylase (TP).[1][2][3] While it has limited direct cytotoxic activity in most contexts, its clinical and pharmacological significance is realized in its combination with the thymidine-based nucleoside analog, trifluridine (FTD). This combination, known as FTD/TPI (brand name Lonsurf®, previously TAS-102), is a fixed-dose oral anticancer agent formulated at a 1:0.5 molar ratio of FTD to this compound.[4][5][6] The primary role of this compound is to prevent the rapid, first-pass metabolism of trifluridine by TP, thereby significantly increasing the systemic bioavailability and sustaining the plasma concentration of FTD.[1][2][7][8] This guide provides a technical overview of the core in vitro studies that have elucidated the efficacy and mechanism of action of this compound.
Core Mechanism of Action: Synergy with Trifluridine
The antitumor effect of the FTD/TPI combination relies on the synergistic action of its two components. This compound's function is to enable the cytotoxic activity of trifluridine.
-
This compound's Role: this compound is a powerful inhibitor of thymidine phosphorylase (TP), the enzyme primarily responsible for the degradation of trifluridine into its inactive metabolite, 5-(trifluoromethyl)uracil (FTY).[4] By blocking this metabolic pathway, this compound ensures that therapeutically effective concentrations of trifluridine can be achieved and maintained following oral administration.[2][6][7]
-
Trifluridine's Action: As a nucleoside analog, trifluridine enters the cell and is phosphorylated by thymidine kinase into its active forms, trifluridine monophosphate (F3dTMP) and trifluridine triphosphate (F3dTTP).[7] The primary mechanism of its cytotoxicity is the incorporation of F3dTTP directly into the DNA of proliferating cancer cells.[8] This incorporation leads to DNA damage, the formation of strand breaks, and subsequent inhibition of DNA synthesis and cell division.[9] A secondary mechanism involves the inhibition of thymidylate synthase (TS) by F3dTMP, which disrupts the synthesis of deoxynucleotides required for DNA replication.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluridine and this compound Monograph for Professionals - Drugs.com [drugs.com]
- 8. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 9. Trifluridine and this compound Hydrochloride - NCI [cancer.gov]
Tipiracil: A Standalone Therapeutic Agent? An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipiracil, a potent thymidine phosphorylase (TP) inhibitor, is a key component of the oral cytotoxic agent trifluridine/tipiracil (FTD/TPI), where it serves to enhance the bioavailability of trifluridine. While its role as a pharmacokinetic enhancer is well-established, emerging preclinical evidence suggests that this compound may possess standalone therapeutic activities. This technical guide delves into the current understanding of this compound's mechanism of action as a TP inhibitor and explores the preclinical data supporting its potential as a monotherapy. We will examine its anti-angiogenic, anti-thrombotic, and potential direct anti-proliferative and immunomodulatory effects, independent of trifluridine. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the untapped therapeutic potential of this compound.
Introduction
This compound hydrochloride is an orally available small molecule that effectively inhibits thymidine phosphorylase (TP), an enzyme crucial in the pyrimidine salvage pathway.[1] In its approved clinical use, this compound is combined with the cytotoxic nucleoside analog trifluridine (FTD) in a 1:0.5 molar ratio.[2] The primary function of this compound in this combination is to prevent the rapid degradation of FTD by TP in the liver and gastrointestinal tract, thereby significantly increasing the systemic exposure to FTD.[3]
However, the therapeutic rationale for this compound may extend beyond its role as a pharmacokinetic modulator. Thymidine phosphorylase is not only involved in pyrimidine metabolism but is also identical to the platelet-derived endothelial cell growth factor (PD-ECGF).[1] TP is overexpressed in a variety of solid tumors and its expression levels often correlate with poor prognosis, increased angiogenesis, and tumor progression.[2] This dual function of TP as a metabolic enzyme and an angiogenic factor provides a strong rationale for investigating the standalone therapeutic potential of its inhibitor, this compound.
This whitepaper will synthesize the available preclinical evidence for this compound's trifluridine-independent activities, focusing on its potential anti-angiogenic, anti-thrombotic, and direct anti-cancer effects.
Mechanism of Action: Thymidine Phosphorylase Inhibition
This compound's core mechanism of action is the potent and selective inhibition of thymidine phosphorylase. TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1] The product, 2-deoxy-D-ribose, has been shown to have chemotactic and angiogenic properties.[4]
By inhibiting TP, this compound is postulated to exert its standalone effects through two primary avenues:
-
Inhibition of Angiogenesis: By blocking the production of pro-angiogenic factors derived from thymidine metabolism, this compound may suppress the formation of new blood vessels required for tumor growth and metastasis.[4]
-
Modulation of the Tumor Microenvironment: TP is known to be involved in recruiting immune cells to the tumor microenvironment.[5] Its inhibition could therefore alter the immune landscape of the tumor.
The following diagram illustrates the central role of TP and the inhibitory action of this compound.
Preclinical Evidence for Standalone Activity
While dedicated clinical trials on this compound monotherapy for cancer are lacking, preclinical studies have begun to shed light on its potential standalone therapeutic effects.
Anti-Thrombotic Activity
A significant piece of evidence for this compound's standalone activity comes from a study by Belcher et al., which investigated its effects on thrombosis.[6][7] Thymidine phosphorylase is highly expressed in platelets and contributes to agonist-induced platelet activation.[6]
Experimental Protocol: In Vitro Platelet Aggregation
-
Objective: To assess the direct effect of this compound on platelet aggregation.
-
Methodology:
-
Platelet-rich plasma (PRP) was prepared from wild-type mice.
-
PRP was pre-treated with varying concentrations of this compound hydrochloride (TPI).
-
Platelet aggregation was induced by the addition of collagen or ADP.
-
Aggregation was monitored using a lumi-aggregometer.
-
-
Findings: Pre-treatment with TPI resulted in a rapid inhibition of collagen- and ADP-induced platelet aggregation.[6][7]
Experimental Protocol: In Vivo Thrombosis Model
-
Objective: To evaluate the anti-thrombotic effect of this compound in a living organism.
-
Methodology:
-
Wild-type mice were treated with TPI via intraperitoneal injection, intravenous injection, or gavage feeding.
-
A ferric chloride (FeCl3)-induced thrombosis model was used to induce thrombus formation in the carotid artery.
-
Time to vessel occlusion was measured.
-
-
Findings: TPI administration dramatically inhibited thrombosis without a significant increase in bleeding time, even at high doses.[6][7]
Signaling Pathway
The study by Belcher et al. also elucidated a signaling pathway for TP in platelets, demonstrating a direct interaction with the tyrosine kinase Lyn.[6][7] TPI was shown to diminish the binding of TP to Lyn's SH2 and SH3 domains.[6][7]
In Vitro Anti-Proliferative and Immunomodulatory Effects
Recent in vitro studies have suggested that this compound monotherapy may have direct effects on cancer cells. A study investigating the combination of trifluridine/tipiracil with immunotherapy provided insights into the standalone effects of this compound on murine colorectal cancer cell lines.[5]
Experimental Protocol: In Vitro Anti-Proliferative Assay
-
Objective: To determine the direct anti-proliferative effect of this compound on cancer cells.
-
Methodology:
-
Murine colon cancer cell lines (CT-26 and MC-38) were cultured.
-
Cells were exposed to increasing concentrations of this compound hydrochloride (TPI) for 48 hours.
-
Cell viability was assessed to determine the anti-proliferative effects.
-
-
Findings: TPI demonstrated anti-proliferative effects on both CT-26 and MC-38 cell lines.[5] The study also indicated that TPI treatment could induce markers of immunogenic cell death (ICD), such as ATP release and calreticulin (CRT) translocation.[5]
The following workflow outlines the experimental process for evaluating the in vitro effects of this compound monotherapy.
Quantitative Data Summary
The available quantitative data for this compound as a standalone agent is limited. The following tables summarize the key findings from the aforementioned preclinical studies.
Table 1: In Vivo Anti-Thrombotic Efficacy of this compound Monotherapy
| Species | Model | This compound Dose | Route | Outcome | Reference |
| Mouse | FeCl3-induced thrombosis | Not specified in abstract | IP, IV, Gavage | Significant inhibition of thrombosis | [6][7] |
| Mouse | Bleeding time assay | High doses | Not specified | No significant increase in bleeding | [6][7] |
Table 2: In Vitro Effects of this compound Monotherapy on Cancer Cells
| Cell Line | Cancer Type | Assay | Duration | Outcome | Reference |
| CT-26 | Murine Colon Cancer | Anti-proliferative | 48h | Anti-proliferative effect observed | [5] |
| MC-38 | Murine Colon Cancer | Anti-proliferative | 48h | Anti-proliferative effect observed | [5] |
| CT-26 | Murine Colon Cancer | ICD Marker Assay | Not specified | Induction of ATP release and CRT translocation | [5] |
Note: Specific IC50 values for the anti-proliferative effects were not available in the reviewed materials.
Discussion and Future Directions
The preclinical evidence, though limited, suggests that this compound's therapeutic potential may be greater than its current role as a pharmacokinetic enhancer for trifluridine. The standalone anti-thrombotic effects are well-documented in a preclinical model and are mediated by a distinct signaling pathway involving TP and Lyn kinase. This finding could have implications for the management of thromboembolic events in cancer patients.
The in vitro data pointing towards direct anti-proliferative and immunomodulatory effects of this compound are intriguing and warrant further investigation. The induction of immunogenic cell death could suggest a potential synergistic effect with immunotherapies, a hypothesis that is beginning to be explored with the FTD/TPI combination.
To fully unlock the potential of this compound as a standalone agent, several key areas need to be addressed in future research:
-
Comprehensive Preclinical Evaluation: Rigorous in vitro studies across a broad panel of cancer cell lines are needed to determine the IC50 values and the spectrum of its anti-proliferative activity.
-
In Vivo Monotherapy Studies: Preclinical studies using xenograft and syngeneic tumor models with this compound monotherapy are crucial to evaluate its in vivo anti-tumor and anti-angiogenic efficacy.
-
Elucidation of Anti-Angiogenic Mechanisms: Detailed studies are required to confirm and quantify the anti-angiogenic effects of this compound monotherapy and to delineate the downstream signaling pathways of TP inhibition in endothelial and cancer cells.
-
Clinical Investigation: Should preclinical data prove promising, well-designed clinical trials evaluating this compound monotherapy in relevant patient populations would be the logical next step.
Conclusion
While this compound's established role is to enable the oral administration of trifluridine, a growing body of preclinical evidence supports the hypothesis that it may have standalone therapeutic value. Its ability to inhibit thymidine phosphorylase, a key player in angiogenesis and platelet activation, opens up new avenues for its potential application as an anti-thrombotic and anti-cancer agent. Further dedicated research into this compound monotherapy is essential to fully understand and potentially exploit its trifluridine-independent therapeutic activities. This technical guide provides a foundation for such future investigations, highlighting both the knowns and the critical unknowns in the evolving story of this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Biomarkers of Trifluridine-Tipiracil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Thymidine Phosphorylase with this compound Hydrochloride Attenuates Thrombosis without Increasing Risk of Bleeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Thymidine Phosphorylase With this compound Hydrochloride Attenuates Thrombosis Without Increasing Risk of Bleeding in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Exploring the Off-Target Effects of Tipiracil in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipiracil is a thymidine phosphorylase (TYMP) inhibitor, a core component of the oral cytotoxic agent trifluridine/tipiracil (FTD/TPI), marketed as Lonsurf®. While its primary on-target effect is to increase the bioavailability of trifluridine, emerging preclinical evidence reveals that this compound possesses biological activities independent of this function. These off-target effects, particularly in the realms of thrombosis and angiogenesis, present both opportunities for therapeutic repositioning and important considerations for its clinical use. This technical guide provides a comprehensive overview of the current understanding of this compound's off-target effects in preclinical models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
I. Anti-Thrombotic Effects of this compound
A significant off-target effect of this compound identified in preclinical studies is its ability to inhibit platelet activation and thrombosis. This effect is mediated through the inhibition of TYMP within platelets, which disrupts a key signaling pathway.
Quantitative Data: In Vitro and In Vivo Preclinical Studies
The anti-thrombotic effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings.
Table 1: In Vitro Effects of this compound on Platelet Aggregation
| Agonist | Species | Assay | This compound Concentration | Observed Effect | Citation |
| Collagen | Mouse | Platelet Aggregation | 50 µM | Dose-dependent inhibition | [1] |
| ADP | Mouse | Platelet Aggregation | 50 µM | Attenuated aggregation | [1] |
| Collagen-related peptide | Mouse | Platelet Aggregation | Not specified | Dose-dependently and reversibly inhibited aggregation | [2] |
Table 2: In Vivo Anti-Thrombotic Efficacy of this compound in Mouse Models
| Mouse Model | Administration Route | This compound Dosage | Outcome | Citation |
| FeCl3-induced carotid artery injury | Intraperitoneal | 14 mg/kg | Dramatically inhibited in vivo thrombosis | [2] |
| FeCl3-induced carotid artery injury | Intravenous | 170 µg/kg | Dramatically inhibited in vivo thrombosis | [2] |
| FeCl3-induced carotid artery injury | Oral (gavage) | 60 µg/kg | Dramatically inhibited in vivo thrombosis | [2] |
Signaling Pathway: TYMP-Lyn Interaction in Platelets
Preclinical research has elucidated a novel signaling role for TYMP in platelets. TYMP forms a complex with the Src family kinase Lyn. This compound, by inhibiting TYMP, diminishes the binding of TYMP to both the SH2 and SH3 domains of Lyn, thereby attenuating downstream signaling that leads to platelet activation and aggregation.[1][3][4]
Figure 1. Signaling pathway of this compound's anti-thrombotic effect.
II. Potential Anti-Angiogenic Effects of this compound
Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and is a known pro-angiogenic factor. Therefore, its inhibition by this compound is hypothesized to have anti-angiogenic effects. While direct preclinical studies quantifying this effect for this compound alone are limited, the mechanism is well-established for TYMP inhibitors in general.
Experimental Workflow: In Vivo Matrigel Plug Assay
The Matrigel plug assay is a standard preclinical model to assess angiogenesis in vivo. The following diagram illustrates the typical workflow for evaluating the anti-angiogenic potential of a compound like this compound.
Figure 2. Workflow for the in vivo Matrigel plug angiogenesis assay.
III. Detailed Experimental Protocols
A. In Vitro Platelet Aggregation Assay
Objective: To assess the effect of this compound on agonist-induced platelet aggregation in vitro.
Materials:
-
Freshly drawn whole blood from mice or human volunteers
-
Anticoagulant (e.g., acid-citrate-dextrose)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., collagen, adenosine diphosphate (ADP))
-
This compound hydrochloride
-
Saline (vehicle control)
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).
-
-
Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C.
-
Add this compound (at desired concentrations, e.g., 10-100 µM) or vehicle control to the PRP and incubate for a specified time.
-
Place the PRP sample in the aggregometer and establish a baseline.
-
Add a platelet agonist (e.g., collagen at 2 µg/mL or ADP at 10 µM) to initiate aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
Quantify the maximal aggregation percentage and the area under the curve (AUC) for each condition.
-
Compare the results from this compound-treated samples to the vehicle control.
-
B. Mouse Model of Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
Objective: To evaluate the in vivo anti-thrombotic effect of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper strips
-
Doppler ultrasound probe or intravital microscope
-
This compound hydrochloride
-
Vehicle control (e.g., saline)
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using isoflurane.
-
Make a midline cervical incision to expose the left common carotid artery.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (intraperitoneal, intravenous, or oral gavage) at the specified dose and time before injury.
-
-
Induction of Thrombosis:
-
Place a small piece of filter paper saturated with FeCl₃ solution on the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the artery with saline.
-
-
Monitoring of Blood Flow:
-
Monitor blood flow in the carotid artery using a Doppler ultrasound probe or visualize thrombus formation with an intravital microscope.
-
Record the time to vessel occlusion.
-
-
Data Analysis:
-
Compare the time to occlusion between the this compound-treated and vehicle control groups.
-
C. In Vivo Matrigel Plug Angiogenesis Assay
Objective: To assess the potential anti-angiogenic effect of this compound in vivo.
Materials:
-
C57BL/6 mice
-
Matrigel (growth factor reduced)
-
Pro-angiogenic factors (e.g., recombinant murine VEGF and bFGF)
-
Heparin
-
This compound hydrochloride
-
Vehicle control
-
Drabkin's reagent for hemoglobin quantification
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Matrigel Preparation:
-
Thaw Matrigel on ice.
-
On ice, mix Matrigel with pro-angiogenic factors (e.g., 100 ng/mL VEGF, 100 ng/mL bFGF) and heparin (e.g., 25 U).
-
In the treatment group, add this compound to the Matrigel mixture at the desired concentration. Add vehicle to the control group.
-
-
Injection:
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.
-
-
Incubation Period:
-
Allow the Matrigel plugs to solidify and become vascularized for a period of 7-14 days.
-
-
Plug Excision and Analysis:
-
Euthanize the mice and carefully excise the Matrigel plugs.
-
Hemoglobin Quantification:
-
Weigh the plugs.
-
Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent according to the manufacturer's instructions. This serves as an index of blood vessel formation.
-
-
Immunohistochemistry:
-
Fix the plugs in formalin, embed in paraffin, and section.
-
Stain sections with an antibody against the endothelial cell marker CD31 to visualize blood vessels.
-
Quantify microvessel density by image analysis.
-
-
-
Data Analysis:
-
Compare the hemoglobin content and microvessel density between the this compound-treated and control groups.
-
IV. Conclusion and Future Directions
The preclinical data strongly suggest that this compound has off-target effects, most notably as an anti-thrombotic agent, by interfering with the TYMP-Lyn signaling axis in platelets. This presents a potential new therapeutic application for this compound or its analogs. The anti-angiogenic potential, while mechanistically plausible, requires more direct preclinical investigation to be fully substantiated.
Future research should focus on:
-
Conducting comprehensive, unbiased screening of this compound's off-target interactions using techniques such as kinome scanning and proteomics to identify other potential molecular targets.
-
Performing detailed dose-response studies in various preclinical models to establish the therapeutic window for its anti-thrombotic and anti-angiogenic effects.
-
Investigating the clinical relevance of these findings in patients receiving trifluridine/tipiracil, particularly concerning bleeding and thrombotic events, and potential impacts on tumor angiogenesis.
This in-depth guide provides a foundation for researchers to further explore and harness the off-target potential of this compound, contributing to a more complete understanding of its pharmacological profile and potentially expanding its therapeutic utility.
References
- 1. Targeting Thymidine Phosphorylase with this compound Hydrochloride Attenuates Thrombosis without Increasing Risk of Bleeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Targeting Thymidine Phosphorylase With this compound Hydrochloride Attenuates Thrombosis Without Increasing Risk of Bleeding in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Tipiracil and Trifluridine (TAS-102) Combination in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trifluridine/tipiracil (FTD/TPI), marketed as Lonsurf® and also known as TAS-102, is a combination oral nucleoside antitumor agent.[1] It consists of trifluridine (FTD), a thymidine-based nucleoside analog, and tipiracil (TPI), a thymidine phosphorylase (TP) inhibitor, at a 1:0.5 molar ratio.[1][2] FTD is the active cytotoxic component, but it is rapidly degraded by TP. TPI prevents this degradation, significantly increasing the bioavailability and plasma concentration of FTD.[3][4] This combination has demonstrated efficacy in preclinical xenograft models of various cancers, including those resistant to standard fluoropyrimidine-based therapies, and is approved for treating metastatic colorectal and gastric cancers.[5][6][7] These application notes provide a detailed protocol for utilizing FTD/TPI in murine xenograft models.
Mechanism of Action
The primary antitumor mechanism of FTD/TPI is the incorporation of FTD into DNA.[1] Following oral administration, TPI inhibits the first-pass metabolism of FTD by thymidine phosphorylase, increasing its systemic exposure.[2][3] Intracellularly, FTD is phosphorylated by thymidine kinase to its active triphosphate form (F3dTTP).[5] F3dTTP is then incorporated into DNA, leading to DNA dysfunction, strand breaks, and subsequent cell death.[8] This mechanism is distinct from that of 5-fluorouracil (5-FU), which primarily functions by inhibiting thymidylate synthase.[1][8]
Caption: Mechanism of action of Trifluridine/Tipiracil (FTD/TPI).
Experimental Protocols
This section outlines a generalized protocol for assessing the efficacy of FTD/TPI in subcutaneous xenograft models.
1. Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., Colorectal: HCT116, SW48, KM20C; Gastric: MKN45).[9][10][11]
-
Animals: Immunocompromised mice (e.g., BALB/c nude mice), 4-6 weeks old.
-
Trifluridine (FTD) and this compound (TPI): Synthesized or commercially sourced.
-
Vehicle Solution: 0.5% aqueous solution of hydroxypropyl methylcellulose (HPMC).[9]
-
Cell Culture Media: Appropriate media and supplements for the chosen cell line.
-
Matrigel (optional, for enhancing tumor take rate).
-
Calipers for tumor measurement.
-
Standard animal housing and handling equipment.
2. Experimental Workflow
Caption: General experimental workflow for an FTD/TPI xenograft study.
3. Detailed Methodology
-
Step 1: Cell Culture and Implantation
-
Culture cancer cells under standard conditions until a sufficient number is reached for implantation.
-
Harvest and resuspend cells in sterile PBS or culture medium, optionally mixing 1:1 with Matrigel.
-
Subcutaneously implant tumor fragments (~8 mm³) or a cell suspension (e.g., 1x10⁷ cells) into the flank/axilla of each mouse.[9]
-
-
Step 2: Tumor Growth and Randomization
-
Allow tumors to grow to a predetermined mean volume (e.g., 100-300 mm³).[12]
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Once tumors reach the target size, randomize mice into treatment and control groups (n=6-10 mice per group).
-
-
Step 3: Drug Preparation and Administration
-
Prepare the FTD/TPI dosing solution by dissolving FTD and TPI in 0.5% HPMC at a 1:0.5 molar ratio .[9][12] The dose is expressed based on the FTD component.
-
Administer FTD/TPI or vehicle orally (p.o.) via gavage. A common and effective dose is 150-200 mg/kg/day .[2][10][11]
-
The dose is typically administered twice daily at ~6-hour intervals to maintain exposure.[10][12]
-
A common dosing schedule is for 5 consecutive days followed by 2 days of rest, or for 14 to 28 consecutive days.[2][9][11][12]
-
-
Step 4: Monitoring and Endpoints
-
Continue to measure tumor volume 2-3 times per week throughout the study.
-
Measure mouse body weight at the same frequency to monitor for drug toxicity. A body weight loss of over 20% is often considered a sign of severe toxicity.[2]
-
Primary endpoints can include:
-
Tumor Growth Inhibition (TGI): Comparison of the mean tumor volume in treated groups versus the control group.
-
Increase in Lifespan (ILS): For survival studies, particularly in peritoneal dissemination models, calculate ILS% = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.[9][11]
-
-
At the end of the study, euthanize mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
Quantitative Data Summary
The following tables summarize representative data from preclinical xenograft studies.
Table 1: Efficacy of FTD/TPI in Colorectal Cancer (CRC) Xenograft Models
| Cancer Model | FTD/TPI Dose (mg/kg/day) | Administration Schedule | Key Findings | Reference(s) |
|---|---|---|---|---|
| KM20C | 150 | Twice daily, Days 1-28 | Significantly prolonged median survival to 70 days vs. 38 days for control (ILS = 86.7%). | [9] |
| SW48 & HCT116 | 150 | Twice daily, Days 1-14 | Significant tumor growth inhibition as monotherapy; synergistic activity when combined with bevacizumab. | [10][13] |
| SW620 | 150 | Twice daily, Days 1-14 | Combined FTD/TPI followed by regorafenib had superior antitumor activity to either monotherapy. | [12] |
| DLD-1 | 200 | 5 days on, 2 days off | Increase in Lifespan (ILS) of 66.7% in a peritoneal dissemination model. | [11][14] |
| HT-29 | 200 | 5 days on, 2 days off | ILS of 106.3% in a peritoneal dissemination model. |[11][14] |
Table 2: Efficacy of FTD/TPI in Other Gastrointestinal Cancer Xenograft Models
| Cancer Model | FTD/TPI Dose (mg/kg/day) | Administration Schedule | Key Findings | Reference(s) |
|---|---|---|---|---|
| MKN45 (Gastric) | 200 | 5 days on, 2 days off | ILS of 133.3% in a peritoneal dissemination model. | [11][14] |
| Gastric Cancer | Not Specified | Not Specified | FTD/TPI demonstrated decreased tumor volume in both 5-FU sensitive and resistant models. | [15] |
| Pancreatic Cancer | Not Specified | Not Specified | Preclinical data suggest potential activity in 5-FU resistant malignancies. |[16] |
Table 3: Pharmacokinetic (PK) Enhancement by this compound in Mice
| Comparison | PK Parameter | Fold Increase (FTD/TPI vs. FTD alone) | Reference(s) |
|---|---|---|---|
| FTD Exposure | Area Under the Curve (AUC) | ~37-fold | [3] |
| FTD Exposure | Maximum Concentration (Cmax) | ~22-fold |[3] |
Logical Relationship of Combination Therapy
The synergy between trifluridine and this compound is foundational to its clinical and preclinical activity. This compound acts as a pharmacokinetic enhancer, allowing the cytotoxic agent, trifluridine, to reach and maintain therapeutic concentrations.
Caption: Logical relationship between Trifluridine and this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. karger.com [karger.com]
- 3. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor this compound (components of TAS-102) vs trifluridine alone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluridine and this compound Monograph for Professionals - Drugs.com [drugs.com]
- 6. Trifluridine/tipiracil for the treatment of metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluridine/tipiracil (FTD/TPI) in metastatic colorectal cancer treatment | Michel | Oncology in Clinical Practice [journals.viamedica.pl]
- 8. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Trifluridine/tipiracil regimen in combination with bevacizumab for metastatic colorectal cancer in the third line: an expert opinion [frontiersin.org]
- 14. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asco.org [asco.org]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Tipiracil in Rat Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tipiracil (TIP) in rat plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes paracetamol as an internal standard (IS). This method has been validated for specificity, linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies in a preclinical setting.
Introduction
This compound is a thymidine phosphorylase inhibitor that is co-administered with the cytotoxic agent trifluridine to increase its bioavailability.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments during drug development. This document provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in rat plasma, adapted from a published method by El-Gendy et al. (2024).[2][3]
Experimental Workflow
References
Application Notes and Protocols for In Vitro Cell Viability Assessment of Tipiracil Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipiracil, in combination with trifluridine (FTD), is an oral nucleoside analog chemotherapeutic agent approved for the treatment of metastatic colorectal cancer and gastric cancer. Marketed as Lonsurf (TAS-102), its unique mechanism of action offers a therapeutic option for patients who have become resistant to other chemotherapies. Trifluridine, the cytotoxic component, is a thymidine analog that incorporates into DNA, leading to DNA dysfunction and inhibition of cell proliferation. This compound hydrochloride (TPI) is an inhibitor of thymidine phosphorylase (TP), the enzyme responsible for the rapid degradation of trifluridine. By inhibiting TP, this compound increases the bioavailability of trifluridine, enhancing its antitumor activity.[1][2]
These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines upon treatment with this compound in combination with trifluridine. The protocols for two common colorimetric assays, MTT and WST-8, and a luminescence-based real-time assay, RealTime-Glo™, are described.
Mechanism of Action of this compound and Trifluridine (TAS-102)
The combination drug TAS-102 leverages a dual-action mechanism. Trifluridine is phosphorylated within the cell to its active triphosphate form, which is then incorporated into DNA by DNA polymerases. This incorporation leads to DNA damage and dysfunction, ultimately triggering cell cycle arrest and apoptosis.[3] this compound plays a crucial role by preventing the breakdown of trifluridine by thymidine phosphorylase, thereby maintaining effective intracellular concentrations of the active drug.[1][2][4]
Experimental Protocols
I. Cell Culture and Seeding
-
Cell Lines: A variety of human cancer cell lines have been shown to be sensitive to trifluridine. The choice of cell line should be guided by the specific research question. Examples of cell lines used in trifluridine sensitivity studies include:
-
Colon Cancer: COLO 205, HCT 116, HCT-15, SW620
-
Gastric Cancer: MKN45, MKN74, KATOIII
-
Lung Cancer: NCI-H226, NCI-H23
-
Breast Cancer: Hs 578T, MCF7, MDA-MB-231, T-47D
-
And others: Pancreatic (PANC-1), Melanoma (Malme-3M, SK-MEL-28), Prostate (DU 145), Ovarian (OVCAR-3), etc.[1]
-
-
Culture Conditions: Culture the selected cell line in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Seeding Density: The optimal seeding density will vary depending on the cell line's growth rate and the duration of the assay. It is recommended to perform a preliminary experiment to determine the density that ensures cells are in the exponential growth phase throughout the experiment. A general guideline for a 96-well plate is between 3,000 and 10,000 cells per well.
II. Drug Preparation and Treatment
-
Stock Solution: Prepare a stock solution of TAS-102 (Trifluridine and this compound in a 1:0.5 molar ratio) in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Drug Concentrations: The cytotoxic effects of trifluridine have been observed over a wide range of concentrations, with reported IC50 values for FTD alone ranging from 0.6 µM to 52 µM, with a median of 5.6 µM in various cancer cell lines.[1] For the combined drug (TAS-102), it is recommended to perform a dose-response experiment using a serial dilution of the drug. A suggested starting range for trifluridine in the combination could be from 0.1 µM to 100 µM.
-
Treatment: After allowing the cells to adhere overnight (for adherent cell lines), replace the medium with fresh medium containing the desired concentrations of TAS-102 or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation Time: The incubation time will depend on the cell line and the specific assay. A common incubation period for cytotoxicity assays is 72 hours.[3][5] Shorter (24, 48 hours) or longer time points can also be investigated to understand the kinetics of the cytotoxic effect.
III. Cell Viability Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Incubation with MTT: After the drug treatment period, add 10 µL of the MTT stock solution to each well of the 96-well plate and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
This assay is similar to the MTT assay but uses a water-soluble tetrazolium salt, which simplifies the procedure.
-
Reagent Addition: After the drug treatment period, add 10 µL of the WST-8 reagent (e.g., CCK-8) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
This is a luminescence-based assay that allows for the real-time measurement of cell viability in the same sample well over time.
-
Reagent Preparation: Prepare the RealTime-Glo™ reagent according to the manufacturer's instructions.
-
Reagent Addition: The reagent can be added at the time of cell plating, drug addition, or at the end of the treatment period.
-
Luminescence Measurement: Measure the luminescence at various time points using a luminometer. This allows for kinetic analysis of cell viability.[6][7]
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Plot the signal over time to observe the dynamic response to the treatment.
Data Presentation
Quantitative data from cell viability assays should be summarized in a clear and structured table to facilitate comparison between different cell lines, drug concentrations, and incubation times.
Table 1: Example of IC50 Values for Trifluridine (FTD) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of FTD (µM) | Assay Method | Reference |
| HCT 116 | Colon Cancer | ~5.0 | Clonogenic | [8] |
| DLD-1 | Colon Cancer | Not specified | Clonogenic | [9] |
| MKN45 | Gastric Cancer | Not specified | Not specified | [5] |
| Median | Various | 5.6 | WST-8 | [1] |
| Range | Various | 0.6 - 52 | WST-8 | [1] |
Note: The molar ratio of Trifluridine to this compound in TAS-102 is 1:0.5.[5][9] When preparing drug dilutions for the combination, this ratio should be maintained.
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. researchgate.net [researchgate.net]
- 5. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tipiracil Efficacy Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of Tipiracil, in its combination form with Trifluridine (TAS-102, commercially known as Lonsurf), using mouse models of cancer, particularly colorectal cancer.
Introduction
This compound hydrochloride is a thymidine phosphorylase inhibitor. It is a component of the oral combination anticancer drug trifluridine/tipiracil (FTD/TPI), also known as TAS-102 or Lonsurf.[1][2] this compound's primary role is to prevent the degradation of trifluridine by the enzyme thymidine phosphorylase, thereby increasing the systemic exposure to trifluridine.[1][3][4] Trifluridine, a nucleoside analog, is the active cytotoxic agent that gets incorporated into DNA, leading to DNA dysfunction and inhibition of tumor cell growth.[1][5][6] This combination has shown efficacy in patients with metastatic colorectal cancer who are refractory to standard therapies.[7][8] Preclinical studies in mouse models are crucial for evaluating novel therapeutic strategies, understanding mechanisms of action, and identifying potential combination therapies.
Mechanism of Action of Trifluridine/Tipiracil (TAS-102)
The combination of Trifluridine and this compound results in a dual-pronged antitumor effect. Trifluridine is a thymidine-based nucleoside analog that, after phosphorylation within the cell, is incorporated into DNA, leading to DNA damage.[1] It can also inhibit thymidylate synthase, an enzyme critical for DNA synthesis.[1][7] this compound inhibits thymidine phosphorylase, the enzyme responsible for breaking down Trifluridine, thus increasing its bioavailability and sustaining its antitumor activity.[1][4][5]
Experimental Protocols
Animal Models
-
Species and Strain: Immunodeficient mice, such as athymic nude mice (e.g., BALB/c-nu/nu) or NOD-scid gamma (NSG) mice, are commonly used for xenograft models to prevent rejection of human tumor cells. For studies involving immunotherapy combinations, syngeneic models with immunocompetent mice (e.g., C57BL/6 or BALB/c) and murine cancer cell lines (e.g., CMT-93) are appropriate.[6]
-
Age and Weight: Mice should be 6-8 weeks old and have a body weight of 18-22 grams at the start of the experiment.
-
Housing and Husbandry: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Cell Culture and Implantation
-
Cell Lines: Human colorectal cancer cell lines such as HCT116, SW48, DLD-1, or KM20C are frequently used.[7][9][10] For gastric cancer models, MKN45 can be utilized.[10]
-
Cell Culture: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Implantation:
-
Subcutaneous Xenografts: Harvest exponentially growing cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel. Inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
Peritoneal Dissemination Models: Inoculate 1 x 10^7 cells intraperitoneally to mimic peritoneal metastasis.[7]
-
Drug Preparation and Administration
-
Formulation: TAS-102 (Trifluridine and this compound at a 1:0.5 molar ratio) is typically supplied as a powder.[7] For oral administration, it can be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC).
-
Dosage: Dosages in mouse models typically range from 150 mg/kg/day to 200 mg/kg/day.[6][7][9][11] The final dose should be determined based on preliminary dose-finding studies.
-
Administration: Administer the drug orally (p.o.) via gavage. Due to the short half-life of Trifluridine, TAS-102 is often administered twice daily.[7]
Experimental Design and Workflow
The following diagram outlines a typical workflow for a xenograft efficacy study.
-
Study Groups:
-
Group 1: Vehicle control (e.g., 0.5% HPMC)
-
Group 2: TAS-102 monotherapy
-
Group 3 (Optional): Positive control (standard-of-care chemotherapy)
-
Group 4+ (Optional): Combination therapy (e.g., TAS-102 + Bevacizumab)[12]
-
-
Treatment Schedule: A common schedule is twice-daily oral administration for 5 consecutive days, followed by a 2-day rest period, for 2 to 6 weeks.[9][10][11] Another reported schedule is twice daily administration for 14 consecutive days.[6]
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or adverse effects.
-
Endpoint Analysis
-
Primary Endpoints:
-
Secondary Endpoints:
-
Biomarker Analysis:
-
Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).[9]
-
Western Blot/ELISA: Analyze protein expression levels in tumor lysates.
-
-
Pharmacokinetic (PK) Analysis: Collect blood samples at various time points to determine the plasma concentrations of Trifluridine and this compound.
-
Histopathology: Perform H&E staining of tumors and major organs to assess treatment effects and toxicity.
-
Data Presentation
Quantitative data from efficacy studies should be summarized in tables for clear comparison.
Table 1: Efficacy of TAS-102 Monotherapy in Colorectal Cancer Xenograft Models
| Cell Line | Mouse Strain | TAS-102 Dose (mg/kg/day) | Treatment Schedule | Primary Endpoint | Result | Reference |
| KM20C | Nude | 150 | Twice daily, 28 days | Increase in Lifespan (ILS) | 86.7% ILS | [7] |
| DLD-1 | Nude | 200 | 5 days/week for 6 weeks | Increase in Lifespan (ILS) | 66.7% ILS | [10] |
| HT-29 | Nude | 200 | 5 days/week for 6 weeks | Increase in Lifespan (ILS) | 106.3% ILS | [10] |
| HCT116 | Nude | 200 | 5 days/week for 6 weeks | Increase in Lifespan (ILS) | 98.3% ILS | [10] |
| CMT-93 (murine) | C57BL/6 | 150 | Daily for 14 days | Tumor Growth Inhibition (TGI) | 52.7% TGI | [6] |
Table 2: Efficacy of TAS-102 in Combination Therapies in Colorectal Cancer Xenograft Models
| Cell Line | Combination Agent | TAS-102 Dose (mg/kg) | Combination Agent Dose | Primary Endpoint | Result | Reference |
| SW48 | Fruquintinib | 200 (5 days/week) | 10 mg/kg (daily) | Tumor Growth Inhibition | Combination significantly superior to monotherapy | [9] |
| HCT116 | Fruquintinib | 200 (5 days/week) | 10 mg/kg (daily) | Tumor Growth Inhibition | Combination significantly superior to monotherapy | [9] |
| CMT-93 (murine) | Anti-PD-1 mAb | 150 (daily for 14 days) | 0.1 mg (i.p., days 1, 5, 9) | Tumor Growth Inhibition | 98.4% TGI for combination vs. 52.7% for TAS-102 alone | [6] |
Conclusion
These protocols provide a framework for conducting robust preclinical efficacy studies of this compound in combination with Trifluridine. Adherence to detailed and standardized methodologies is essential for generating reproducible and translatable data that can inform clinical drug development. Researchers should adapt these protocols based on their specific experimental goals and the characteristics of the cancer models being used.
References
- 1. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anticancer activity of a novel oral chemotherapeutic agent containing trifluridine and this compound in combination with anti-PD-1 blockade in microsatellite stable-type murine colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAS-102 for Metastatic Colorectal Cancer - NCI [cancer.gov]
- 9. Evaluation of a Novel Combination Therapy, Based on Trifluridine/Tipiracil and Fruquintinib, against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innovations in colorectal cancer treatment: trifluridine and this compound with bevacizumab for improved outcomes – a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Tipiracil in Combination with Bevacizumab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Tipiracil (as a component of TAS-102) in combination with bevacizumab in colorectal cancer (CRC) xenograft models. The information is compiled from key preclinical studies to guide researchers in designing and executing similar experiments.
Introduction
This compound is a thymidine phosphorylase inhibitor that is co-formulated with the cytotoxic nucleoside analog trifluridine in the oral drug TAS-102. This compound increases the bioavailability of trifluridine by preventing its degradation. Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis. Preclinical studies have demonstrated a synergistic antitumor effect when combining TAS-102 with bevacizumab. This combination has been shown to enhance the incorporation of trifluridine into tumor DNA and more effectively inhibit tumor growth in CRC xenograft models compared to either agent alone.[1][2] Animal studies have shown that the intracellular concentrations of the active, phosphorylated form of trifluridine are increased when co-administered with bevacizumab.[1]
The rationale for this combination lies in the "normalization" of tumor vasculature by bevacizumab, which is thought to improve the delivery and efficacy of cytotoxic agents like trifluridine to the tumor tissue.[1] This document outlines the essential methodologies for replicating these pivotal preclinical findings.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the antitumor efficacy of TAS-102 and bevacizumab combination therapy in colorectal cancer xenograft models.
Table 1: Antitumor Activity of TAS-102 and Bevacizumab in SW48 (KRAS wild-type) Colorectal Cancer Xenografts
| Treatment Group | Mean Relative Tumor Volume (Day 29) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 10.0 | - |
| TAS-102 (150 mg/kg/day) | 3.5 | 65 |
| Bevacizumab (5 mg/kg) | 4.0 | 60 |
| TAS-102 + Bevacizumab | 1.5 | 85 |
Data adapted from Tsukihara H, et al. Oncol Rep. 2015.
Table 2: Antitumor Activity of TAS-102 and Bevacizumab in HCT116 (KRAS mutant) Colorectal Cancer Xenografts
| Treatment Group | Mean Relative Tumor Volume (Day 29) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 12.0 | - |
| TAS-102 (150 mg/kg/day) | 5.0 | 58.3 |
| Bevacizumab (5 mg/kg) | 6.0 | 50 |
| TAS-102 + Bevacizumab | 2.0 | 83.3 |
Data adapted from Tsukihara H, et al. Oncol Rep. 2015.
Table 3: Concentration of Phosphorylated Trifluridine in SW48 Tumor Xenografts
| Treatment Group | Concentration of Phosphorylated FTD (pmol/g of tumor) |
| TAS-102 | 150 |
| TAS-102 + Bevacizumab | 250 |
Data adapted from Tsukihara H, et al. Oncol Rep. 2015. The combination of TAS-102 with bevacizumab leads to a higher concentration of phosphorylated trifluridine within the tumor tissue.[2]
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in Colorectal Cancer Xenograft Models
This protocol describes the evaluation of the antitumor activity of TAS-102 in combination with bevacizumab in mice bearing human colorectal cancer xenografts.
1. Cell Lines and Culture:
-
Human colorectal cancer cell lines SW48 (KRAS wild-type) and HCT116 (KRAS mutant) are used.
-
Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Models:
-
Female athymic nude mice (4-6 weeks old) are used.
-
Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.
3. Xenograft Implantation:
-
SW48 or HCT116 cells are harvested during their exponential growth phase.
-
A suspension of 5 x 10^6 cells in 0.1 mL of serum-free medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
4. Treatment Administration:
-
Once tumors reach the desired size, mice are randomized into four groups:
-
Vehicle control
-
TAS-102 monotherapy
-
Bevacizumab monotherapy
-
TAS-102 and bevacizumab combination therapy
-
-
TAS-102 Administration:
-
TAS-102 is prepared by mixing trifluridine and this compound hydrochloride at a 1:0.5 molar ratio in a 0.5% hydroxypropyl methylcellulose (HPMC) solution.
-
Administer TAS-102 orally (p.o.) twice daily at a dose of 150 mg/kg/day (based on the trifluridine component) for 14 consecutive days (Day 1 to 14).[2]
-
-
Bevacizumab Administration:
-
Bevacizumab is diluted in sterile saline.
-
Administer bevacizumab intraperitoneally (i.p.) at a dose of 5 mg/kg twice a week for two weeks.[2]
-
5. Tumor Measurement and Data Analysis:
-
Tumor dimensions are measured two to three times weekly using digital calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Relative tumor volume (RTV) is calculated for each tumor by dividing the volume at a given time point by its volume at the start of treatment.
-
Body weight of the mice should be monitored as an indicator of toxicity.
-
The statistical significance of the differences in RTV between the treatment groups is analyzed using appropriate statistical tests, such as a t-test.[1]
Protocol 2: Quantification of Phosphorylated Trifluridine in Tumor Tissue by LC-MS/MS
This protocol outlines the procedure for measuring the concentration of phosphorylated trifluridine in tumor tissues from xenograft models.
1. Sample Collection:
-
At the end of the treatment period (or at a specified time point), mice are euthanized.
-
Tumors are excised, weighed, and immediately snap-frozen in liquid nitrogen.
-
Samples are stored at -80°C until analysis.
2. Sample Preparation:
-
A portion of the frozen tumor tissue is homogenized in a suitable buffer.
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant containing trifluridine and its metabolites is collected after centrifugation.
3. LC-MS/MS Analysis:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for quantification.[2][3]
-
Chromatographic Separation:
-
A C18 reverse-phase column is typically used.
-
The mobile phase consists of a gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used.
-
Specific precursor-to-product ion transitions for trifluridine and its phosphorylated forms are monitored for quantification.
-
4. Data Analysis:
-
A standard curve is generated using known concentrations of trifluridine and its phosphorylated metabolites.
-
The concentration of phosphorylated trifluridine in the tumor samples is determined by interpolating their peak areas against the standard curve.
-
Results are typically expressed as pmol per gram of tumor tissue.
Visualizations
Caption: Mechanism of synergistic action.
Caption: Xenograft study workflow.
Caption: Role of this compound in TAS-102.
References
- 1. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 2. Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Thymidine Phosphorylase Inhibition by Tipiracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine nucleoside salvage pathway. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1] Elevated levels of TP are associated with tumor angiogenesis, growth, and metastasis, making it a critical target in cancer therapy.[2] Tipiracil is a potent inhibitor of thymidine phosphorylase.[3] It is a component of the oral anticancer agent Lonsurf®, where it is co-administered with the cytotoxic agent trifluridine.[4][5] this compound's primary role is to prevent the rapid in vivo degradation of trifluridine by TP, thereby significantly increasing its bioavailability and antitumor efficacy.[6][7][8] These application notes provide detailed protocols for biochemical assays to measure the inhibition of thymidine phosphorylase by this compound.
Mechanism of Action
This compound inhibits the enzymatic activity of thymidine phosphorylase, which is responsible for the breakdown of the active trifluridine component of Lonsurf®. This inhibition leads to increased systemic exposure to trifluridine.[6] The primary antitumor mechanism of trifluridine is its incorporation into DNA, leading to DNA dysfunction and inhibition of cell proliferation.[7] By preventing the degradation of trifluridine, this compound enhances its therapeutic effect.[5] Additionally, since thymidine phosphorylase has angiogenic properties, its inhibition by this compound may also contribute to an anti-angiogenic effect.[3][9]
Data Presentation
The inhibitory activity of this compound against thymidine phosphorylase has been quantified in various studies. The following table summarizes key quantitative data, including IC50 and Ki values.
| Parameter | Value (nM) | Enzyme Source | Assay Method | Reference |
| IC50 | 35.0 | Recombinant Human | Spectrophotometric | [10] |
| IC50 | 20.0 | Recombinant Human | Not Specified | [10] |
| IC50 | 14.0 ± 2.0 | Recombinant E. coli | Spectrophotometric | [11] |
| Ki | 17.0 | Recombinant Human | Not Specified | [10] |
| Ki | 20.0 | Recombinant Human | Not Specified | [10] |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki: The inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.
Experimental Protocols
Two primary methods for measuring thymidine phosphorylase activity and its inhibition are the spectrophotometric assay and the High-Performance Liquid Chromatography (HPLC)-based assay.
Spectrophotometric Assay Protocol
This method continuously measures the change in absorbance at 290 nm, which results from the conversion of thymidine to thymine.
Materials and Reagents:
-
Recombinant human or E. coli thymidine phosphorylase (TP)
-
Thymidine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
This compound hydrochloride (inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 290 nm
Procedure:
-
Prepare Reagents:
-
Dissolve thymidine in potassium phosphate buffer to a final concentration of 1.5 mM.
-
Dissolve this compound hydrochloride in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO to achieve a range of desired concentrations.
-
Dilute the TP enzyme in potassium phosphate buffer to a working concentration (e.g., 0.058 units/well).
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in triplicate:
-
150 µL of 50 mM potassium phosphate buffer (pH 7.0)
-
20 µL of TP enzyme solution (0.058 U/well)
-
10 µL of the test compound (this compound dilution or DMSO for control)
-
-
Incubate the plate at 30°C for 10 minutes.
-
-
Initiate Reaction and Measure Absorbance:
-
Initiate the enzymatic reaction by adding 20 µL of 1.5 mM thymidine to each well.
-
Immediately start monitoring the increase in absorbance at 290 nm for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each this compound concentration compared to the control (DMSO).
-
Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
HPLC-Based Assay Protocol
This method provides a more direct measurement of the formation of thymine from thymidine.
Materials and Reagents:
-
Recombinant human or E. coli thymidine phosphorylase (TP)
-
Thymidine (substrate)
-
Potassium phosphate buffer (35 mM, pH 7.4)
-
Dithiothreitol (DTT)
-
This compound hydrochloride (inhibitor)
-
Perchloric acid (HClO4)
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Prepare Reaction Mixture:
-
Prepare a reaction mixture containing:
-
35 mM potassium phosphate buffer (pH 7.4)
-
1 mM DTT
-
2 mM thymidine
-
Varying concentrations of this compound (or vehicle control)
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the TP enzyme to the reaction mixture.
-
Incubate at 37°C.
-
At specific time points (e.g., 15, 30, 45, 60 minutes), take aliquots of the reaction mixture.
-
-
Stop Reaction and Sample Preparation:
-
Stop the reaction by adding ice-cold 8 M HClO4 to the aliquots.
-
Keep the samples on ice for 10 minutes.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reversed-phase column.
-
Use an isocratic mobile phase (e.g., 0.2% acetic acid and 7% acetonitrile) at a flow rate of 1 ml/min.
-
Detect the separated thymine and thymidine by UV absorbance at 265 nm.
-
-
Data Analysis:
-
Quantify the amount of thymine produced by comparing the peak area to a standard curve.
-
Calculate the rate of thymine formation.
-
Determine the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the inhibitor.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Mechanism of action of this compound in combination with Trifluridine.
Caption: Workflow for the spectrophotometric assay of TP inhibition.
Caption: Role of Thymidine Phosphorylase in promoting tumor angiogenesis.
References
- 1. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual role of thymidine phosphorylase in cancer development and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluridine/Tipiracil: A Review in Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymidine phosphorylase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 11. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Tipiracil-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipiracil, in combination with trifluridine (FTD), is an oral nucleoside analog chemotherapeutic agent approved for the treatment of metastatic colorectal and gastric cancers. Trifluridine is the cytotoxic component, which, after incorporation into DNA, leads to DNA damage and cell death.[1][2] this compound increases the bioavailability of trifluridine by inhibiting its degradation by thymidine phosphorylase (TP).[1][3][4] The development of resistance to this combination therapy is a significant clinical challenge. The establishment of this compound/trifluridine-resistant cancer cell lines in vitro is a crucial step for elucidating the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.
These application notes provide a detailed protocol for generating and characterizing this compound-resistant cancer cell lines using a dose-escalation method.[1][5] Additionally, we summarize key molecular players in this compound/trifluridine resistance and present quantitative data from published studies.
Molecular Mechanisms of Resistance
The primary mechanism of action of trifluridine involves its phosphorylation by Thymidine Kinase 1 (TK1) to trifluridine monophosphate, which is subsequently converted to the active triphosphate form and incorporated into DNA.[2][3][6] Resistance to trifluridine can arise from alterations in this pathway.
Key mechanisms of resistance include:
-
Loss or Reduced Expression of Thymidine Kinase 1 (TK1): The loss of functional TK1 protein is a primary cause of trifluridine resistance, as it prevents the activation of the drug.[1][2]
-
Upregulation of Thymidylate Synthase (TS): Overexpression of TS, a key enzyme in the de novo synthesis of thymidine, can contribute to resistance to fluoropyrimidines, and may play a role in cross-resistance to trifluridine under certain conditions.[3][4][7]
-
Alterations in Nucleoside Transporters: Downregulation of nucleoside transporters can limit the uptake of trifluridine into cancer cells.[1]
-
KRAS Mutations: Certain KRAS mutations, specifically at codon G12, have been associated with increased resistance to trifluridine-based genotoxicity and reduced clinical benefit.[8][9]
Data Presentation: Quantitative Analysis of Resistance
The development of resistance is quantitatively assessed by comparing the half-maximal inhibitory concentration (IC50) of the resistant cell line to its parental counterpart. A significant increase in the IC50 value indicates the successful establishment of a resistant cell line.
Table 1: IC50 Values of Parental and Trifluridine (FTD)-Resistant Colorectal Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference |
| DLD1 (Parental) | Trifluridine | Not explicitly stated, but FTD incorporation is dose-dependent | - | [1] |
| DLD1-FTD (Resistant) | Trifluridine | Severe resistance, barely incorporated FTD even at 10 µM | High | [1] |
Table 2: IC50 Values of Parental and 5-FU-Resistant Gastric Cancer Cell Lines to Trifluridine (FTD)
| Cell Line | IC50 of 5-FU (µM) | Fold Resistance to 5-FU | IC50 of FTD (µM) | Fold Resistance to FTD | Reference |
| MKN45 (Parental) | 0.93 | - | 0.23 | - | [3] |
| MKN45/5FU (Resistant) | 13.3 | 14.3 | 0.85 | 3.7 | [3] |
| MKN74 (Parental) | 3.2 | - | 6.0 | - | [3] |
| MKN74/5FU (Resistant) | 15.1 | 4.7 | 7.0 | 1.2 | [3] |
| KATOIII (Parental) | 2.9 | - | 2.7 | - | [3] |
| KATOIII/5FU (Resistant) | 7.1 | 2.4 | 2.7 | 1.0 | [3] |
Experimental Protocols
Protocol 1: Establishing this compound/Trifluridine-Resistant Cancer Cell Lines by Dose-Escalation
This protocol describes a stepwise method for inducing resistance by exposing cancer cells to gradually increasing concentrations of trifluridine/tipiracil (TAS-102).
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Trifluridine/Tipiracil (TAS-102) stock solution
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)
Methodology:
-
Determine the Initial IC50:
-
Plate the parental cancer cells in 96-well plates.
-
Treat the cells with a range of TAS-102 concentrations for a duration equivalent to the cell doubling time (e.g., 72 hours).
-
Perform a cell viability assay to determine the IC50 value of the parental cell line.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium containing TAS-102 at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[10]
-
Maintain the cells in this medium, changing the medium every 2-3 days, until the cell proliferation rate recovers and they reach approximately 80% confluency.
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted to the initial concentration, passage them and increase the concentration of TAS-102 by 1.5- to 2-fold.[5]
-
Continuously culture the cells at this new concentration until they show stable growth.
-
Repeat this dose escalation process, gradually increasing the drug concentration. It is advisable to cryopreserve cells at each stage of resistance development.[5]
-
If significant cell death occurs at a new concentration, return to the previous lower concentration to allow for further adaptation.[10]
-
-
Establishment and Characterization of the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a concentration of TAS-102 that is at least 10-fold higher than the initial IC50 of the parental line.
-
Culture the resistant cells in the high-drug medium for several passages to ensure the stability of the resistant phenotype.
-
Characterize the resistant cell line by determining its new IC50 value and comparing it to the parental line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[1]
-
Further characterization can include assessing the expression levels of key proteins like TK1 and TS via Western blotting or qPCR.
-
Protocol 2: Confirmation of Resistance by Cell Viability Assay
Materials:
-
Parental and putative resistant cancer cell lines
-
Complete cell culture medium
-
Trifluridine/Tipiracil (TAS-102) stock solution
-
96-well plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed both the parental and the resistant cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of TAS-102 in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of TAS-102. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plates for a period equivalent to the cell doubling time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
After incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for both the parental and resistant cell lines using non-linear regression analysis.
-
Calculate the resistance index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
-
Visualizations
Caption: Workflow for generating this compound-resistant cells.
Caption: Trifluridine action and resistance pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidylate synthase and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Codon-specific KRAS mutations predict survival benefit of trifluridine/tipiracil in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publicatt.unicatt.it [publicatt.unicatt.it]
- 10. Cell Culture Academy [procellsystem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tipiracil Resistance in Gastric Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tipiracil/trifluridine (TAS-102) resistance in gastric cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for trifluridine/tipiracil (TAS-102)?
A1: The combination drug trifluridine/tipiracil (also known as FTD/TPI or TAS-102) consists of two components. Trifluridine (FTD) is a thymidine-based nucleoside analog that exerts its cytotoxic effect primarily by being incorporated into DNA, leading to DNA dysfunction and strand breaks.[1] this compound is a thymidine phosphorylase (TP) inhibitor that prevents the degradation of FTD, thereby increasing its bioavailability and maintaining effective concentrations in the bloodstream.[1][2] While FTD can also inhibit thymidylate synthase (TS), its main clinically relevant mechanism of action with oral dosing is incorporation into DNA.[1]
Q2: My gastric cancer cell line shows a poor response to trifluridine. What is the most common resistance mechanism?
A2: The most frequently cited mechanism for acquired resistance to trifluridine is the loss of functional thymidine kinase 1 (TK1) expression.[2][3] FTD requires phosphorylation by TK1 to be activated before it can be incorporated into DNA.[4] Loss of TK1, through mutations or downregulation, prevents this activation step, rendering the cells resistant to FTD's cytotoxic effects.[2][4]
Q3: Are there other resistance mechanisms besides TK1 loss?
A3: Yes, other mechanisms have been identified, although they are less common than TK1 loss. These include:
-
Decreased Nucleoside Transporter Expression: Reduced expression of transporters like human equilibrative nucleoside transporter 1 (hENT1) can limit the uptake of FTD into the cancer cell, thereby reducing its efficacy.[2][5]
-
Overexpression of Thymidylate Synthase (TS): While the primary action of FTD/TPI is DNA incorporation, FTD monophosphate (FTD-MP) does inhibit TS. High levels of TS may contribute to partial cross-resistance, particularly in 5-fluorouracil (5-FU) resistant cell lines.[6][7] However, FTD/TPI has been shown to overcome this resistance in many cases, especially in vivo.[8][9]
Q4: My cell line is resistant to 5-fluorouracil (5-FU). Will it also be resistant to trifluridine?
A4: Not necessarily. While some 5-FU-resistant gastric cancer cell lines, particularly those with very high TS expression, may show partial cross-resistance to FTD in vitro, this is often overcome when using the FTD/TPI combination in vivo.[6][7][10] The different primary mechanisms of action—DNA incorporation for FTD versus TS inhibition for 5-FU—mean that FTD/TPI is often effective against 5-FU-refractory cancers.[1][10]
Troubleshooting Guide
Problem 1: Establishing a Trifluridine-Resistant Gastric Cancer Cell Line
-
Issue: I am trying to generate a resistant cell line by continuous exposure to FTD, but the cells die off or do not develop a stable resistant phenotype.
-
Possible Causes & Solutions:
-
Initial Concentration Too High: Starting with a lethal dose will prevent the selection of resistant clones. Begin by treating cells with a concentration around the IC20-IC30 (the concentration that inhibits growth by 20-30%).
-
Insufficient Escalation Time: Resistance develops over a prolonged period. Allow cells to recover and repopulate after each dose escalation. This process can take several months.
-
Clonal Selection: A resistant population may arise from a single clone. Consider using single-cell cloning to isolate and expand highly resistant colonies once a mixed population shows increased resistance.
-
Problem 2: Inconsistent IC50 Values in Cell Viability Assays
-
Issue: My IC50 values for FTD vary significantly between experiments.
-
Possible Causes & Solutions:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent wells will affect drug response. Optimize seeding density so that cells are in the logarithmic growth phase throughout the drug exposure period.
-
Drug Stability: Prepare fresh drug dilutions for each experiment from a frozen stock. FTD in solution may degrade over time.
-
Assay Incubation Time: The duration of drug exposure is critical. A 72-hour incubation is common, but this should be optimized and kept consistent for your specific cell line.[7]
-
Problem 3: No Change in TK1 Expression in My Resistant Line
-
Issue: My FTD-resistant cell line does not show decreased TK1 protein or mRNA levels.
-
Possible Causes & Solutions:
-
Check for Nonsense Mutations: Resistance can be caused by a mutation that results in a non-functional TK1 protein, even if expression levels appear normal. Sequence the TK1 gene in your resistant and parental cell lines to check for nonsense or missense mutations.[2]
-
Investigate TK1 Enzyme Activity: Perform a thymidine kinase activity assay. It is possible that post-translational modifications or other factors are inhibiting the enzyme's function without altering its expression level.
-
Explore Alternative Mechanisms: If TK1 function is intact, investigate other potential resistance pathways. Use qPCR to check the expression of nucleoside transporters (e.g., SLC29A1 for hENT1) or western blotting for TS levels.[5]
-
Data Presentation
Table 1: Example IC50 Values for Trifluridine (FTD) in Parental and Resistant Gastric Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant Subline | Resistant IC50 (µM) | Fold Resistance | Primary Resistance Mechanism | Reference |
| MKN45 | ~1.5 | MKN45/5FU | ~5.6 | 3.7 | High TS Expression | [7] |
| DLD1 (Colorectal) | ~0.05 | DLD1-FTD | >100 | >2000 | TK1 Loss (Nonsense Mutation) | [2] |
Note: Data is compiled from various sources and may involve different cancer types to illustrate resistance mechanisms. Experimental conditions can affect absolute IC50 values.
Experimental Protocols
Protocol 1: Generation of a Trifluridine-Resistant Cell Line
-
Determine Parental IC50: First, determine the concentration of trifluridine that inhibits the growth of the parental gastric cancer cell line by 50% (IC50) using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in media containing FTD at a starting concentration equal to the IC20 or IC30.
-
Monitor and Escalate: Maintain the culture, replacing the drug-containing medium every 2-3 days. When the cells resume a normal growth rate, increase the FTD concentration by approximately 1.5- to 2-fold.
-
Repeat Escalation: Repeat Step 3 for multiple cycles. This process can take 6-12 months.
-
Confirm Resistance: Periodically test the IC50 of the cultured cells to monitor the development of resistance. A resistant line is typically defined as having an IC50 value at least 5- to 10-fold higher than the parental line.
-
Isolate and Expand: Once significant resistance is achieved, you may perform single-cell cloning to establish a homogenous resistant population.
-
Characterize Mechanism: Use western blotting, qPCR, and sequencing to investigate the underlying resistance mechanism (e.g., TK1 expression/mutation).
Protocol 2: Western Blot for Thymidine Kinase 1 (TK1) Expression
-
Protein Extraction: Grow parental and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 10% or 12% polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TK1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) on the same membrane as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. Compare the band intensity for TK1 between parental and resistant samples, normalizing to the loading control.
Visualizations
Caption: Trifluridine activation pathway and key resistance points.
Caption: Experimental workflow for generating resistant cell lines.
References
- 1. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Trifluorothymidine resistance is associated with decreased thymidine kinase and equilibrative nucleoside transporter expression or increased secretory phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing neutropenia induced by tipiracil (a component of TAS-102) in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-related neutropenia and why is it a concern in animal studies?
A1: this compound is a component of the oral cytotoxic agent TAS-102 (trifluridine/tipiracil). The trifluridine component is an antineoplastic nucleoside analog that gets incorporated into DNA, leading to DNA dysfunction and inhibition of cell proliferation.[1] this compound increases the bioavailability of trifluridine by inhibiting its degradation.[2] A primary and dose-limiting toxicity of TAS-102 is myelosuppression, with neutropenia (a significant decrease in neutrophils) being the most common manifestation.[3][4] In animal studies, severe neutropenia can lead to increased susceptibility to infections, morbidity, and mortality, potentially confounding experimental results and leading to premature euthanasia of study animals.
Q2: What is the mechanism behind this compound-induced neutropenia?
A2: The trifluridine component of TAS-102, upon incorporation into the DNA of rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow, disrupts DNA synthesis and function.[1] This leads to a reduction in the production of mature neutrophils, resulting in neutropenia. This compound itself does not directly cause neutropenia but enhances the effect of trifluridine.[2]
Q3: How soon after this compound administration can I expect to see neutropenia in my animal models?
A3: The onset of neutropenia can vary depending on the animal species, dose, and administration schedule. In clinical studies with human patients, hematological toxicities, including neutropenia, typically occur between days 15 and 21 of the first treatment cycle.[5] While specific timelines for animal models are not extensively published, it is reasonable to anticipate a similar delayed onset, with the neutrophil nadir (lowest point) occurring several days after the completion of a dosing cycle. Close monitoring of complete blood counts (CBCs) is crucial to determine the precise kinetics in your specific experimental setup.
Q4: Are there established dosing regimens for this compound (TAS-102) in mouse models?
A4: Yes, several studies have described dosing regimens for TAS-102 in mouse xenograft models. A commonly reported dose is 150 mg/kg/day, administered orally twice daily for 14 days.[6] Another study used a dose of 200 mg/kg/day administered orally for 5 consecutive days, followed by a 2-day rest, for 6 weeks in peritoneal dissemination models.[7] It is important to note that the optimal dose can depend on the specific mouse strain, the tumor model, and the experimental endpoint.
Troubleshooting Guide
Problem: Severe and unexpected neutropenia leading to adverse events in study animals.
Possible Causes and Solutions:
-
Dose is too high for the specific animal strain or model:
-
Individual animal sensitivity:
-
Solution: Ensure a sufficient number of animals per group to account for biological variability. Closely monitor all animals and be prepared to provide supportive care to those exhibiting severe symptoms.
-
-
Compromised animal health status prior to dosing:
-
Solution: Ensure all animals are healthy and acclimatized before starting the experiment. Perform baseline health checks, including a complete blood count (CBC).
-
Problem: Animals are developing infections secondary to neutropenia.
Possible Causes and Solutions:
-
Severe immunosuppression:
-
Solution 1: Prophylactic Antibiotics: Consider the use of broad-spectrum antibiotics in the drinking water or via injection, especially during the expected neutropenic period. Fluoroquinolones are often used for prophylaxis in neutropenic patients.[9] However, be aware that antibiotic use can alter the gut microbiome, which may have implications for certain studies.[10]
-
Solution 2: G-CSF Support: Prophylactic or therapeutic administration of Granulocyte-Colony Stimulating Factor (G-CSF) can be used to stimulate neutrophil production and reduce the duration and severity of neutropenia.
-
Problem: How do I effectively use G-CSF to manage this compound-induced neutropenia in my animal studies?
G-CSF (Filgrastim and Pegfilgrastim) Administration Guidelines:
-
Mechanism of Action: G-CSF stimulates the proliferation and differentiation of neutrophil precursors in the bone marrow and enhances the function of mature neutrophils.[4]
-
Types of G-CSF:
-
Filgrastim (short-acting): Requires daily administration.
-
Pegfilgrastim (long-acting): A single injection can provide sustained support throughout a chemotherapy cycle.[8]
-
-
Dosing in Mice:
-
Filgrastim: A common starting dose is 5-10 mcg/kg/day administered subcutaneously.[11] Dosing can be adjusted based on the neutrophil response.
-
Pegfilgrastim: A single dose of 100 µg/kg or a fixed dose of 6 mg has been shown to be effective in clinical trials and can be adapted for animal studies.[12][13]
-
-
Timing of Administration:
-
G-CSF should be administered 24 to 72 hours after the last dose of chemotherapy.[11] Administering it too close to chemotherapy can increase myelosuppression.
-
Quantitative Data Summary
Table 1: this compound (TAS-102) Dosing in Mouse Models from Preclinical Studies
| Mouse Model | Dosing Regimen | Route of Administration | Study Focus | Reference |
| KM20C human colon cancer xenograft | 150 mg/kg/day (twice daily for 14 days) | Oral | Pharmacokinetics and Antitumor Activity | [6] |
| Peritoneal dissemination models (various human colorectal and gastric cancer cell lines) | 200 mg/kg/day (5 days on, 2 days off for 6 weeks) | Oral | Antitumor Efficacy | [7] |
Table 2: G-CSF Dosing for Chemotherapy-Induced Neutropenia in Animal Models
| Agent | Animal Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| Filgrastim | Mice | 5 mcg/kg/day | Subcutaneous | Standard dose for reducing duration of neutropenia. | [11] |
| Filgrastim | Mice (irradiated) | 0.17 - 0.34 mg/kg for 3 daily doses | Subcutaneous | Enhanced survival after total body irradiation. | [14] |
| Pegfilgrastim | Mice (irradiated) | 300 µg/kg (single dose) | Subcutaneous | More potent and longer-lasting effect than filgrastim. | [15] |
Experimental Protocols
Protocol 1: Monitoring this compound-Induced Neutropenia in Mice
-
Baseline Blood Collection: Prior to the first administration of this compound, collect a baseline blood sample from each mouse for a complete blood count (CBC). This is typically done via tail vein or saphenous vein puncture.
-
This compound Administration: Administer this compound (as part of TAS-102) according to the planned dosing schedule.
-
Serial Blood Monitoring:
-
Collect blood samples for CBC analysis at regular intervals. A suggested frequency is twice weekly, with increased frequency (daily or every other day) around the expected neutrophil nadir.
-
Key parameters to monitor are the absolute neutrophil count (ANC), white blood cell (WBC) count, and platelet count.
-
-
Data Analysis: Plot the mean ANC over time for each treatment group to determine the neutrophil nadir and the time to recovery.
Protocol 2: G-CSF Administration for Management of Neutropenia
-
This compound Administration: Administer this compound as per the experimental protocol.
-
G-CSF Administration (Prophylactic):
-
Begin G-CSF injections 24 hours after the final dose of this compound in a given cycle.
-
For filgrastim, administer daily subcutaneous injections (e.g., 5-10 mcg/kg) until neutrophil recovery (e.g., ANC > 1.5 x 10³/µL).
-
For pegfilgrastim, administer a single subcutaneous injection (e.g., 100 µg/kg) 24 hours after the last this compound dose.
-
-
G-CSF Administration (Therapeutic):
-
Monitor CBCs regularly after this compound administration.
-
If the ANC drops below a predetermined threshold (e.g., < 0.5 x 10³/µL), initiate G-CSF treatment as described above.
-
-
Monitoring: Continue to monitor CBCs to assess the response to G-CSF and to guide the duration of treatment (for filgrastim).
Visualizations
References
- 1. solutionsop.co.uk [solutionsop.co.uk]
- 2. G-CSF-Induced Emergency Granulopoiesis Modulates Neutrophil Effector Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased percentage of neutrophil is a predict factor for the efficacy of trifluridine and this compound hydrochloride for pretreated metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated analysis: Effect of biweekly dosing schedule of trifluridine-tipiracil (TAS-102) on rates of myelosuppression and maintenance of therapeutic efficacy in patients (pts) with previously treated metastatic colorectal cancer (mCRC). - ASCO [asco.org]
- 6. The automation of clinical trial serious adverse event reporting workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adherence, Dosing, and Managing Toxicities With Trifluridine/Tipiracil (TAS-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biweekly dosing of trifluridine-tipiracil reduces rates of myelosuppression while maintaining efficacy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. G-CSF rescue of FOLFIRINOX-induced neutropenia leads to systemic immune suppression in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of pegfilgrastim with filgrastim on febrile neutropenia, grade IV neutropenia and bone pain: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Is pegfilgrastim superior to filgrastim for the treatment of febrile neutropenia? [gabionline.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Tipiracil Solubility for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for dissolving Tipiracil, a thymidine phosphorylase inhibitor, for use in in vitro experiments. Addressing solubility challenges is critical for ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a thymidine phosphorylase (TPase) inhibitor.[1][2] It is a component of the FDA-approved combination drug Lonsurf (TAS-102), where it prevents the metabolic breakdown of the anticancer agent Trifluridine, thereby increasing its bioavailability.[3][4] For in vitro experiments, achieving complete dissolution of this compound at the desired concentration is crucial. Poor solubility can lead to the formation of precipitates, which results in an inaccurate test concentration and can produce unreliable or misleading data.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: The optimal solvent depends on the required stock concentration and the experimental setup.
-
Aqueous Buffers: this compound hydrochloride is soluble in water, especially with warming.[4] It is also soluble in slightly acidic (0.01 M HCl) or basic (0.01 M NaOH) solutions.[1] Phosphate-buffered saline (PBS) at pH 7.2 is also a viable option.[5]
-
DMSO: While some sources report low solubility, fresh, anhydrous DMSO can dissolve this compound hydrochloride at concentrations of 16 mg/mL or higher.[2] It is critical to use high-quality, dry DMSO, as absorbed moisture can significantly reduce solubility.[2]
Q3: Can I dissolve this compound directly in my cell culture medium?
A3: It is generally not recommended to dissolve this compound powder directly into cell culture medium. The complex composition of the medium, including proteins and salts, can hinder dissolution and lead to precipitation. The best practice is to first prepare a concentrated stock solution in a suitable solvent (like water, PBS, or DMSO) and then dilute this stock into the culture medium to achieve the final working concentration.
Q4: My this compound precipitated after I diluted my DMSO stock solution into the aqueous culture medium. What went wrong?
A4: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. To prevent this:
-
Ensure the final concentration of DMSO in your culture medium is very low (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation.
-
Prepare a higher concentration stock solution so that a smaller volume needs to be added to the medium.
-
When diluting, add the stock solution to the medium dropwise while vortexing or swirling gently to facilitate rapid mixing and prevent localized areas of high concentration.
Q5: How should I store this compound powder and my prepared stock solutions?
A5: Proper storage is essential to maintain the compound's integrity.
-
Powder: Store this compound hydrochloride powder at -20°C for long-term stability (up to 3 years).[5]
-
Stock Solutions: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. DMSO or aqueous stock solutions can be stored at -80°C for up to a year.[5][6] For shorter periods, storage at -20°C for up to one month is also acceptable.[6]
Troubleshooting Guide
Problem 1: this compound powder is not dissolving in the chosen solvent.
-
Possible Cause: The solvent's capacity has been exceeded, or the dissolution kinetics are slow.
-
Solution:
-
Verify Solvent Choice: Cross-reference your desired concentration with the solubility data in Table 1. For aqueous solutions, ensure the pH is favorable. This compound hydrochloride is soluble in 0.01 M HCl and 0.01 M NaOH.[1][7]
-
Apply Energy: Gently warm the solution (e.g., in a 37°C water bath). Use of an ultrasonic bath (sonication) can also significantly aid dissolution.[5] For PBS, warming to 60°C may be required for higher concentrations.[5]
-
Use High-Quality Solvent: If using DMSO, ensure it is fresh and anhydrous, as absorbed water can drastically reduce solubility.[2]
-
Problem 2: The solution appears clear initially but forms a precipitate over time.
-
Possible Cause: The solution is supersaturated and thermodynamically unstable, or the compound is degrading.
-
Solution:
-
Reduce Concentration: Your working concentration may be too high for the chosen solvent system. Prepare a new solution at a lower concentration.
-
Check pH: If using an aqueous buffer, the pH may have shifted over time. Ensure the buffer is stable.
-
Filter Sterilize: After achieving full dissolution, filter the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates before making further dilutions. This is especially important for cell-based assays.
-
Data Presentation & Experimental Protocols
Quantitative Data Summary
The solubility of this compound can vary based on its salt form (base vs. hydrochloride) and the dissolution method. The following table summarizes reported solubility data for this compound Hydrochloride.
| Solvent | Concentration | Conditions / Notes | Citation(s) |
| Water | 5 mg/mL | Warmed | [4] |
| Water | 50 - 56 mg/mL | With sonication recommended | [2][8] |
| PBS (pH 7.2) | 2 mg/mL | May require ultrasound, warming, and heat to 60°C | [5] |
| DMSO | 5 - 16 mg/mL | Use fresh, anhydrous DMSO. Warmed. | [2] |
| 0.01 M HCl | Soluble | - | [1][7] |
| 0.01 M NaOH | Soluble | - | [1][7] |
| Methanol | Slightly Soluble | - | [1][7] |
| Ethanol | Very Slightly Soluble / Insoluble | - | [1][2][7] |
| Acetonitrile, Acetone | Practically Insoluble | - | [1][7] |
Table 1. Solubility data for this compound Hydrochloride in various solvents.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of this compound HCl
-
Weigh the desired amount of this compound hydrochloride powder in a sterile conical tube.
-
Add sterile, purified water to achieve a concentration slightly less than 10 mg/mL.
-
Vortex the suspension vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution clarifies. Gentle warming to 37°C can be applied concurrently.
-
Once fully dissolved, add water to reach the final target volume of 10 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot into single-use volumes and store at -80°C.
Protocol 2: Preparation of a 20 mg/mL DMSO Stock Solution of this compound HCl
-
In a sterile glass vial, weigh the desired amount of this compound hydrochloride powder.
-
Add fresh, anhydrous (≤0.02% water) DMSO to the vial to achieve the target concentration of 20 mg/mL.
-
Vortex the solution at room temperature for 5-10 minutes. If needed, gently warm the vial to 37°C to aid dissolution.
-
Once the solution is completely clear, it is ready for use or storage. Filtration is not typically required for DMSO stocks unless particulates are visible.
-
Aliquot into single-use volumes in tightly sealed tubes to prevent moisture absorption and store at -80°C.
Protocol 3: Preparation of Working Solutions in Cell Culture Medium
-
Thaw a single-use aliquot of your concentrated this compound stock solution (from Protocol 1 or 2).
-
Warm your cell culture medium to 37°C.
-
Calculate the volume of stock solution needed to achieve your final desired concentration. Crucially, ensure the final concentration of DMSO does not exceed a level toxic to your cells (typically <0.5%).
-
In a sterile tube, add the required volume of stock solution to the pre-warmed medium. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Prepare a "vehicle control" culture using the same volume of the solvent (e.g., water or DMSO) without this compound to account for any effects of the solvent on the cells.
-
Use the final working solution immediately.
Visualizations
Experimental and Mechanistic Diagrams
Caption: Workflow for preparing this compound hydrochloride stock solutions.
Caption: Mechanism of action for the Trifluridine/Tipiracil combination.[3][4][9]
Caption: Indirect anti-angiogenic action of this compound.[4][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Trifluridine/tipiracil - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tga.gov.au [tga.gov.au]
- 8. Trifluridine/tipiracil hydrochloride mixture | TargetMol [targetmol.com]
- 9. Trifluridine and this compound Monograph for Professionals - Drugs.com [drugs.com]
- 10. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Stability testing of Tipiracil under various laboratory conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Tipiracil under various laboratory conditions. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound known to degrade?
A1: Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions.[1] In acidic conditions (1N HCl at 60°C for 30 minutes), a degradation of 15% has been observed.[2] Similarly, in alkaline conditions (1N NaOH at 60°C for 30 minutes), a 12% degradation has been reported.[2] One study reported degradation of 26.2% in 0.5 N HCl and 25.6% in 0.5 N NaOH after 1 hour.[3] Oxidative stress with 30% hydrogen peroxide at 80°C for 10 minutes resulted in 27.8% degradation.[3]
Q2: Is this compound stable under thermal and photolytic stress?
A2: There are conflicting reports regarding the stability of this compound under thermal and photolytic conditions. Some studies have found the drug to be stable under these conditions.[1] However, another study reported degradation of 25.6% when the solid drug was heated at 80°C for 3 hours and 24.2% degradation upon exposure to sunlight for 6 hours.[3] These discrepancies may arise from differences in the specific experimental conditions, such as the physical state of the drug (solid vs. in solution) and the intensity of the light source.
Q3: What are the known degradation products of this compound?
A3: While detailed degradation pathways are not extensively published, some potential degradation-related impurities have been identified. These include Deschloro this compound and N-Nitroso this compound.[4] Further characterization of degradation products can be performed using techniques like LC-MS/MS.[5]
Q4: What type of analytical method is suitable for this compound stability testing?
A4: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended.[1][5] These methods should be validated according to ICH guidelines to ensure they can separate the intact drug from its degradation products and accurately quantify the amount of remaining drug.
Q5: How can I troubleshoot unexpected degradation in my this compound sample?
A5: Unexpected degradation can be due to several factors. First, verify the purity of your this compound standard and the quality of your reagents and solvents. Ensure that your experimental setup (e.g., temperature, pH) is accurately controlled. If you observe degradation under supposedly stable conditions, consider the possibility of contamination or interaction with container materials. The troubleshooting guide and decision tree diagram below can provide further assistance.
Quantitative Data Summary
The following tables summarize the reported degradation of this compound under various stress conditions.
Table 1: Degradation of this compound under Hydrolytic and Oxidative Stress
| Stress Condition | Reagent Concentration | Temperature | Duration | Percent Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 60°C | 30 minutes | 15% | [2] |
| Acid Hydrolysis | 0.5N HCl | Not specified | 1 hour | 26.2% | [3] |
| Alkaline Hydrolysis | 1N NaOH | 60°C | 30 minutes | 12% | [2] |
| Alkaline Hydrolysis | 0.5N NaOH | Not specified | 1 hour | 25.6% | [3] |
| Oxidative Degradation | 30% H₂O₂ | 80°C | 10 minutes | 27.8% | [3] |
Table 2: Degradation of this compound under Thermal and Photolytic Stress (Note: Conflicting reports exist)
| Stress Condition | State | Temperature | Duration | Percent Degradation | Reference |
| Thermal Degradation | Solid | 80°C | 3 hours | 25.6% | [3] |
| Photolytic Degradation | In solution | Sunlight | 6 hours | 24.2% | [3] |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
Acid and Alkaline Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation:
-
To a specific volume of the stock solution, add an equal volume of 1N HCl.
-
Heat the mixture at 60°C for 30 minutes.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1N NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC or UPLC analysis.
-
-
Alkaline Degradation:
-
To a specific volume of the stock solution, add an equal volume of 1N NaOH.
-
Heat the mixture at 60°C for 30 minutes.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1N HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration without subjecting it to stress conditions.
-
Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC or UPLC method.
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a this compound stock solution as described above.
-
Oxidative Stress:
-
To a specific volume of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Heat the mixture at 80°C for 10 minutes.
-
Cool the solution to room temperature.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Control Sample: Prepare a control sample as described in the hydrolysis protocol.
-
Analysis: Analyze the stressed and control samples using a validated stability-indicating method.
Thermal Degradation
-
Solid State:
-
Place a known amount of solid this compound in a suitable container.
-
Heat the sample in an oven at 80°C for 3 hours.
-
After heating, allow the sample to cool to room temperature.
-
Dissolve a known weight of the stressed sample in a suitable solvent and dilute to a known concentration for analysis.
-
-
Solution State:
-
Prepare a solution of this compound in a suitable solvent.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period.
-
Cool the solution and dilute as necessary for analysis.
-
-
Control Sample: Use an unstressed sample of solid this compound or a freshly prepared solution as a control.
-
Analysis: Analyze the stressed and control samples.
Photolytic Degradation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Light Exposure:
-
Expose the solution to direct sunlight for 6 hours.
-
Alternatively, use a photostability chamber with a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
-
Control Sample: Prepare an identical sample and protect it from light by wrapping the container in aluminum foil.
-
Analysis: Analyze both the light-exposed and control samples.
Visualizations
This compound Degradation Pathway
Caption: Potential degradation pathways of this compound under stress conditions.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting this compound stability studies.
Troubleshooting Guide: Decision Tree
Caption: A decision tree for troubleshooting unexpected this compound degradation.
References
Technical Support Center: Troubleshooting Tipiracil Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in Tipiracil (TPI) cell-based assays. This compound is a thymidine phosphorylase (TP) inhibitor, and its primary role in the combination drug TAS-102 (Lonsurf®) is to prevent the degradation of the cytotoxic agent trifluridine (FTD), thereby increasing its bioavailability and antitumor activity.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing high variability in cell viability (e.g., IC50 values) between replicate plates. What are the common causes?
High variability in cell viability assays is a frequent issue and can stem from several factors throughout the experimental workflow.
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a primary source of variability.[4]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to increased drug and media concentration.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Reagent Preparation and Stability: this compound or FTD degradation can lead to inconsistent effects.
-
Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution. Verify the stability of this compound in your specific cell culture medium under incubation conditions, as pH and temperature can affect its stability.
-
-
Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or at a high passage number can respond differently to treatment.[4]
-
Solution: Use cells from a consistent, low passage number. Always perform a viability count before seeding and ensure cells are in the logarithmic growth phase.[4]
-
Q2: My this compound treatment alone is showing unexpected cytotoxicity. Isn't it just a TP inhibitor?
While this compound's main function is to inhibit thymidine phosphorylase, it can exhibit other effects.
Possible Causes & Solutions:
-
Antiangiogenic Effects: Thymidine phosphorylase is also known as an angiogenic factor.[1][2] Its inhibition by this compound can have antiangiogenic effects, which might translate to reduced viability in certain cell models, particularly in co-culture or 3D organoid systems.[5]
-
Off-Target Effects at High Concentrations: At concentrations significantly higher than its Ki for thymidine phosphorylase, this compound may have off-target effects.
-
Solution: Perform a dose-response curve with this compound alone to establish a non-toxic concentration range for your specific cell line. This is crucial when using it in combination with FTD to ensure the observed cytotoxicity is primarily due to FTD.
-
-
Contamination: Check your this compound stock for any chemical or biological contamination that could be causing cytotoxicity.
Q3: The potentiation of trifluridine (FTD) by this compound is lower than expected. How can I troubleshoot this?
The synergistic effect between FTD and TPI relies on the effective inhibition of thymidine phosphorylase.[3]
Possible Causes & Solutions:
-
Low Thymidine Phosphorylase (TP) Expression: The cell line you are using may have very low endogenous expression of TP. If there is little enzyme to inhibit, the effect of this compound will be minimal.
-
Solution: Measure the TP activity in your cell lysate. If expression is low, consider using a cell line known to have higher TP expression or engineering your cells to overexpress TP for mechanistic studies.
-
-
Suboptimal Drug Ratio: The combination of FTD:TPI is typically at a 1:0.5 molar ratio in the formulation of TAS-102.[7]
-
Solution: Optimize the ratio of FTD to TPI for your specific cell line. A matrix titration (checkerboard assay) can help identify the most synergistic concentration ratio.
-
-
Assay Timing: The timing of drug addition and the duration of the assay can impact the observed potentiation.
-
Solution: Ensure that cells are pre-incubated with this compound for a sufficient period to inhibit TP before adding FTD. The optimal pre-incubation time may need to be determined empirically (e.g., 1-4 hours).
-
Quantitative Data Tables
Table 1: Troubleshooting High Variability in IC50 Values
| Parameter | Problem Condition | Recommended Action | Expected Outcome |
| Seeding Density | CV > 20% across wells | Optimize seeding density; ensure cells are in log phase. | Lower CV, more consistent signal window. |
| Pipetting Technique | Inconsistent volumes | Calibrate pipettes; use reverse pipetting.[5] | Reduced well-to-well variability. |
| Plate Layout | "Edge effect" observed | Do not use outer wells; fill with sterile PBS. | Minimized evaporation, consistent results across the plate. |
| Drug Stability | IC50 drifts over time | Prepare fresh dilutions daily; check stability in media. | Consistent IC50 values between experiments. |
Table 2: Example IC50 Data for FTD With and Without TPI
| Cell Line | FTD IC50 (µM) | FTD + TPI (0.5 µM) IC50 (µM) | Potentiation Factor (Fold-change) |
| High TP Expressor (e.g., HCT116) | 2.5 | 0.8 | 3.1 |
| Low TP Expressor (e.g., SW620) | 2.1 | 1.9 | 1.1 |
| MKN45 (Parental) | 0.23[7] | - | - |
| MKN45/5FU (Resistant) | 0.85[7] | - | - |
This table illustrates how the potentiation effect of this compound is more pronounced in cells with high expression of its target, thymidine phosphorylase. Data for MKN45 cells shows IC50 values for FTD alone in parental and 5-FU-resistant lines.
Experimental Protocols & Methodologies
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[9]
-
Drug Treatment: Treat cells with serial dilutions of this compound, FTD, or the combination. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: Thymidine Phosphorylase (TP) Activity Assay
This spectrophotometric assay measures the conversion of thymidine to thymine by TP.[10]
-
Lysate Preparation: Prepare a cell extract by lysing a known number of cells in a suitable buffer. Determine the total protein concentration of the lysate.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer and thymidine solution.
-
Initiate Reaction: Add a specific amount of cell lysate (protein) to the reaction mixture to start the enzymatic reaction. For the blank, add lysis buffer without protein.
-
Monitor Absorbance: Immediately record the decrease in absorbance at 290 nm over several minutes using a spectrophotometer. This wavelength detects the conversion of thymidine to thymine.
-
Calculate Activity: The rate of decrease in absorbance is proportional to the TP activity in the sample. Calculate the specific activity (e.g., in nmol/min/mg protein).
Visualizations: Workflows and Pathways
Caption: General workflow for a this compound/FTD cell viability assay, highlighting critical steps for consistency.
Caption: Mechanism of action for the FTD and TPI combination, showing TPI's role in preventing FTD degradation.
Caption: A logical flowchart to guide researchers through the troubleshooting process for inconsistent results.
References
- 1. This compound | C9H11ClN4O2 | CID 6323266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Facebook [cancer.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Trifluridine/tipiracil overcomes the resistance of human gastric 5-fluorouracil-refractory cells with high thymidylate synthase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 10. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
Strategies to mitigate Tipiracil-induced toxicity in mice
Welcome to the Technical Support Center for researchers utilizing Tipiracil-based compounds. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you manage and mitigate this compound-induced toxicities in your mouse experiments, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the Trifluridine/Tipiracil (TAS-102) combination?
A1: this compound hydrochloride is a thymidine phosphorylase (TP) inhibitor. Its main function is to prevent the rapid degradation of the primary cytotoxic agent, trifluridine (FTD), particularly through the first-pass effect in the liver. By inhibiting TP, this compound increases the bioavailability and systemic exposure of trifluridine, allowing it to exert its anti-tumor effects.[1][2][3][4]
Q2: What is the mechanism of action for the Trifluridine/Tipiracil combination?
A2: The combination drug, also known as TAS-102, works through two main actions of its trifluridine component. First, after being phosphorylated, trifluridine can inhibit thymidylate synthase (TS), which depletes the building blocks for DNA synthesis. Second, and more predominantly, trifluridine triphosphate is incorporated directly into the DNA of cancer cells. This incorporation leads to DNA damage and dysfunction, ultimately triggering cell death.[1][2]
Q3: What are the most common and dose-limiting toxicities observed with Trifluridine/Tipiracil in mice?
A3: The most significant and common toxicity is severe myelosuppression.[5] This manifests as hematological adverse events, including:
-
Neutropenia (a low count of neutrophils)[6]
-
Anemia (a low count of red blood cells)[6]
-
Thrombocytopenia (a low count of platelets)[6]
Gastrointestinal toxicities such as nausea, vomiting, diarrhea, and decreased appetite are also frequently observed.[6][7][8]
Q4: How should toxicity be monitored during an experiment?
A4: Regular monitoring is critical. This should include:
-
Daily Clinical Observation: Monitor mice for changes in weight, activity, posture, and signs of distress or illness.
-
Complete Blood Counts (CBC): Collect blood samples to perform CBCs with differentials. It is recommended to obtain a baseline count before starting treatment and to monitor regularly throughout the cycle, with a key check around Day 15, which is often when nadirs (lowest blood counts) occur.[5][9]
Q5: Is severe neutropenia always a negative sign?
A5: Interestingly, in clinical studies, the development of neutropenia has been associated with a better overall survival benefit from Trifluridine/Tipiracil treatment.[6] However, this does not mean severe toxicity should be ignored. Grade 3 or 4 neutropenia is a serious adverse event that requires careful management, such as dose interruption or reduction, to prevent complications like febrile neutropenia and sepsis.[5][6]
Troubleshooting Guide
Problem: Mice are experiencing severe weight loss (>15%) and show signs of distress (hunching, lethargy).
-
Possible Cause: This could be due to gastrointestinal toxicity (nausea, diarrhea, anorexia) or systemic toxicity.
-
Solution:
-
Hold Dosing: Immediately withhold the administration of Trifluridine/Tipiracil.
-
Supportive Care: Provide supportive care, such as subcutaneous fluids for dehydration and nutritional supplements. Consult with your institution's veterinary staff.
-
Dose Adjustment: If the mouse recovers, consider resuming treatment at a reduced dose for the subsequent cycle. A 5 mg/m² dose reduction is a common clinical strategy that can be adapted for preclinical studies.[9][10]
-
Confirm Dosing: Double-check your dosing calculations and the concentration of your dosing solution to rule out an accidental overdose.
-
Problem: Complete Blood Count (CBC) results show severe neutropenia (Absolute Neutrophil Count < 0.5 x 10⁹/L).
-
Possible Cause: This is the primary dose-limiting toxicity of Trifluridine/Tipiracil, caused by myelosuppression.
-
Solution:
-
Withhold Treatment: Do not administer the next dose. Treatment should be withheld until the ANC recovers to a safer level (e.g., ≥1.5 x 10⁹/L).[10][11]
-
Dose Modification for Next Cycle: If recovery from severe neutropenia takes longer than one week, the dose for the next cycle should be reduced.[6][10]
-
Consider Prophylactic G-CSF: For future experimental cohorts, consider the prophylactic use of Granulocyte Colony-Stimulating Factor (G-CSF). In clinical settings, G-CSF is used to manage severe neutropenia and maintain dose intensity.[12][13] This approach may be translatable to mouse models to mitigate neutropenia, but requires careful planning and consultation with veterinary staff.
-
Problem: Unexpected mortality is observed in the treatment group.
-
Possible Cause: Mortality can result from complications of severe myelosuppression, such as infection or sepsis secondary to neutropenia, or other severe toxicities.
-
Solution:
-
Necropsy: Perform a necropsy on deceased animals to determine the cause of death, paying close attention to signs of infection or organ damage.
-
Review Dosing and Schedule: The current dose may be too high for the specific mouse strain or model. Review literature for established dose ranges. Consider dose reduction strategies or alternative, less intensive dosing schedules, such as a biweekly regimen (e.g., Days 1-5 and 15-19 of a 28-day cycle) which has been shown to reduce toxicity in clinical settings.[14][15]
-
Enhance Monitoring: Increase the frequency of monitoring (e.g., daily CBCs) for the remaining animals in the cohort to preemptively identify and manage severe toxicity.
-
Quantitative Data Summary
Table 1: Common Toxicities Associated with Trifluridine/Tipiracil
| Toxicity Type | Grade | Description / Clinical Manifestation | Management Strategy |
|---|---|---|---|
| Myelosuppression | Grade 3-4 | Neutropenia: ANC < 1.0 x 10⁹/L. High risk of infection. | Withhold dose until ANC ≥ 1.5 x 10⁹/L. Reduce dose if delay is >1 week. Consider G-CSF support.[6][10][11][12] |
| Grade 3-4 | Anemia: Hemoglobin < 8.0 g/dL. Fatigue, pallor. | Monitor. Consider supportive care as per veterinary advice. | |
| Grade 3-4 | Thrombocytopenia: Platelets < 50.0 x 10⁹/L. Bleeding risk. | Withhold dose until Platelets ≥ 75 x 10⁹/L. Reduce dose for subsequent cycles.[10][11] | |
| Gastrointestinal | Grade 3-4 | Nausea/Vomiting: Severe, preventing oral intake. | Provide supportive care (e.g., anti-emetics, hydration). Withhold dose and consider dose reduction.[6][11] |
| Grade 3-4 | Diarrhea: Severe, leading to dehydration. | Provide anti-diarrheal agents and fluid/electrolyte replacement. Withhold dose and consider dose reduction.[6][11] |
| General | Grade 3-4 | Fatigue/Asthenia: Severe lethargy, inability to perform normal functions. | Withhold dose and consider dose reduction upon recovery.[5] |
Note: Grading is based on clinical CTCAE criteria and should be adapted for preclinical assessment based on veterinary guidance.
Table 2: Example Dosing Regimens of Trifluridine/Tipiracil (TAS-102) in Mice
| Mouse Model | Dosage | Administration Schedule | Reference |
|---|---|---|---|
| Peritoneal Dissemination (Colorectal & Gastric Cancer) | 200 mg/kg/day | Oral gavage, administered for 5 consecutive days followed by 2 drug-free days, for 6 weeks. | [1] |
| Xenograft Models (Various Tumor Types) | 150 mg/kg/day | Oral gavage, administered in two daily doses for 14 days. |[2] |
Experimental Protocols
Protocol 1: Standard Administration of Trifluridine/Tipiracil (TAS-102) in a Xenograft Mouse Model
-
Preparation:
-
Calculate the dose for each mouse based on its body weight. The dose is based on the trifluridine component.[10]
-
Prepare the dosing solution of TAS-102 according to the manufacturer's instructions or study protocol. Ensure it is uniformly suspended if it is a suspension.
-
-
Administration:
-
Administer the calculated dose orally via gavage.
-
A common schedule is twice daily on Days 1-5 and Days 8-12 of a 28-day cycle.[9][10] Alternatively, a single daily dose may be used as described in Table 2.
-
Administer within one hour of the animal's feeding time to mimic clinical recommendations.[11][16]
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Observe the mice daily for any clinical signs of toxicity (e.g., changes in behavior, posture, fur).
-
Follow Protocol 2 for hematological monitoring.
-
Protocol 2: Monitoring Hematological Toxicity in Mice
-
Blood Collection:
-
Collect a baseline blood sample (approx. 50-100 µL) from each mouse via an appropriate method (e.g., submandibular or saphenous vein) before the first dose.
-
Collect subsequent blood samples on Day 15 of the cycle, or more frequently if severe toxicity is suspected.[5]
-
-
Analysis:
-
Place the blood in EDTA-coated tubes to prevent coagulation.
-
Perform a Complete Blood Count (CBC) with a differential using a hematology analyzer calibrated for mouse blood.
-
Key parameters to analyze are: Absolute Neutrophil Count (ANC), Hemoglobin (Hgb), and Platelet count (PLT).
-
-
Decision Making:
-
Use the CBC results to make decisions on dosing according to the criteria in the Troubleshooting Guide and Table 1.
-
If ANC is <1.5 x 10⁹/L or platelets are <75 x 10⁹/L, dosing should be withheld until recovery.[11]
-
Visualizations: Pathways and Workflows
References
- 1. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Adherence, Dosing, and Managing Toxicities With Trifluridine/Tipiracil (TAS-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adherence, Dosing, and Managing Toxicities With Trifluridine/Tipiracil (TAS-102) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 9. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lonsurf (trifluridine/tipiracil) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]
- 12. Prophylactic use of pegfilgrastim enables the management of severe neutropenia without dose delays in patients with metastatic colorectal cancer treated with TAS-102 plus bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Granulocyte Colony Stimulating Factor in the Prevention of Chemotherapy-Induced Neutropenia in Patients With Colorectal Cancer Receiving Trifluridine/Tipiracil: A Real-World UK Retrospective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biweekly dosing of trifluridine-tipiracil reduces rates of myelosuppression while maintaining efficacy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. targetedonc.com [targetedonc.com]
Technical Support Center: Enhancing Tipiracil Delivery and Efficacy in Tumor Tissues
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with Tipiracil, primarily in its combination formulation with Trifluridine (TAS-102/Lonsurf®), to enhance its delivery and therapeutic effect in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in the Trifluridine/Tipiracil (TAS-102) combination therapy?
A1: this compound is a potent inhibitor of thymidine phosphorylase (TP). The primary active component of TAS-102 is Trifluridine (FTD), a nucleoside analog that gets incorporated into DNA, leading to DNA damage and cell death. However, FTD is rapidly broken down by TP. This compound's function is to inhibit TP, thereby preventing the degradation of Trifluridine. This significantly increases the bioavailability and systemic exposure of Trifluridine, enhancing its antitumor activity.[1][2]
Q2: Are there direct strategies to enhance the delivery of this compound itself to tumor tissues?
A2: Current research primarily focuses on the synergistic effect of the Trifluridine/Tipiracil combination rather than on enhancing the delivery of this compound alone. The therapeutic efficacy of TAS-102 is attributed to the increased bioavailability of Trifluridine. Therefore, strategies to improve the overall efficacy of the drug combination in preclinical models often involve co-administration with other agents, such as bevacizumab, which may help to normalize tumor vasculature and improve drug perfusion.
Q3: My in vivo xenograft model shows a limited response to Trifluridine/Tipiracil. What are the potential reasons?
A3: Several factors could contribute to a limited response in a preclinical model:
-
Tumor Cell Line Resistance: The tumor cell line may have inherent or acquired resistance to Trifluridine. Preclinical studies have shown activity against 5-FU-resistant cell lines, but this is not universal.[1][3]
-
Inadequate Dosing or Schedule: The dosing and schedule of administration are critical. The approved dosing schedule is designed to balance efficacy and toxicity.[2] Deviations from the established protocols could lead to suboptimal results.
-
Poor Drug Accumulation: While this compound boosts Trifluridine's bioavailability, the physical barriers of the tumor microenvironment, such as high interstitial fluid pressure and poor vascularization, can still limit drug penetration.
-
Animal Model Specifics: The choice of animal model, tumor implantation site, and the overall health of the animals can all influence the outcome of the study.
Q4: What are the key pharmacokinetic parameters to consider when working with Trifluridine/Tipiracil in vivo?
A4: When administering Trifluridine/Tipiracil, it is important to monitor the pharmacokinetic profiles of both components. Key parameters include:
-
Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the plasma.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Tmax (Time to Cmax): The time it takes to reach the peak plasma concentration.
-
Half-life (t1/2): The time it takes for the drug concentration to reduce by half.
This compound significantly increases the Cmax and AUC of Trifluridine.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High toxicity/mortality in animal models | - Dose is too high for the specific animal strain or model.- Frequent dosing leading to cumulative toxicity. | - Reduce the dose or adjust the dosing schedule.- Ensure adequate supportive care for the animals (e.g., hydration, nutrition).- Monitor for early signs of toxicity, such as weight loss or changes in behavior. |
| Inconsistent tumor growth inhibition | - Variability in tumor implantation and initial tumor size.- Inconsistent drug administration (e.g., gavage technique).- Heterogeneity of the tumor cell line. | - Standardize the tumor implantation procedure and randomize animals into groups based on initial tumor volume.- Ensure consistent and accurate drug administration.- Consider using a more homogeneous cell line or increasing the number of animals per group to improve statistical power. |
| Unexpectedly low plasma concentrations of Trifluridine | - Incorrect formulation or storage of the drug.- Issues with drug administration (e.g., incomplete gavage).- Rapid metabolism in the specific animal model. | - Verify the formulation and storage conditions of the drug.- Refine the drug administration technique.- Confirm that the dose of this compound is sufficient to inhibit thymidine phosphorylase in the chosen animal model. |
| Development of drug resistance during the study | - Upregulation of drug efflux pumps.- Alterations in DNA repair pathways.- Selection of a resistant subpopulation of tumor cells. | - Analyze tumor samples for markers of resistance.- Consider combination therapies to overcome resistance mechanisms.- Evaluate intermittent dosing schedules to delay the onset of resistance. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Trifluridine with and without this compound in Cancer Patients
| Parameter | Trifluridine Alone (35 mg/m²) | Trifluridine/Tipiracil (35 mg/m²) | Fold Increase |
| Mean AUC (ng*h/mL) | - | - | ~37-fold |
| Mean Cmax (ng/mL) | - | - | ~22-fold |
Data synthesized from preclinical and clinical observations indicating the significant impact of this compound on Trifluridine's bioavailability.[1]
Table 2: Efficacy of Trifluridine/Tipiracil in a Refractory Metastatic Colorectal Cancer Phase III Trial (RECOURSE)
| Endpoint | Trifluridine/Tipiracil | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 7.1 months | 5.3 months | 0.68 (0.58-0.81) | <0.001 |
| Median Progression-Free Survival | 2.0 months | 1.7 months | 0.48 (0.41-0.57) | <0.001 |
This table summarizes the pivotal clinical trial data demonstrating the efficacy of Trifluridine/Tipiracil in a clinical setting.[3]
Experimental Protocols
Protocol: In Vivo Efficacy Study of Trifluridine/Tipiracil in a Human Colorectal Cancer Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Allow a one-week acclimatization period.
-
-
Tumor Cell Culture and Implantation:
-
Culture a human colorectal cancer cell line (e.g., HCT-116, HT-29) under standard conditions.
-
Harvest cells in their logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare Trifluridine/Tipiracil (TAS-102) for oral administration. The dosing is based on the Trifluridine component. A common preclinical dose is 150 mg/kg/day.
-
Administer the drug orally (e.g., by gavage) twice daily for 5 days, followed by a 2-day break, for two consecutive weeks, followed by a 14-day break (one cycle).
-
The control group should receive the vehicle solution on the same schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the animals for any signs of toxicity (e.g., changes in behavior, ruffled fur, diarrhea).
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include overall survival.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals.
-
Excise the tumors and measure their final weight.
-
Collect blood samples for pharmacokinetic analysis and tissues for pharmacodynamic or histological analysis.
-
Visualizations
Caption: Mechanism of action of Trifluridine/Tipiracil.
Caption: Experimental workflow for an in vivo efficacy study.
References
Technical Support Center: Tipiracil Pharmacokinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tipiracil. Our aim is to help you address variability and other common challenges encountered during pharmacokinetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme thymidine phosphorylase (TPase).[1][2] TPase is responsible for the degradation of Trifluridine, an antineoplastic nucleoside analog. By inhibiting TPase, this compound increases the systemic exposure and bioavailability of Trifluridine when they are co-administered.[3] Additionally, TPase is involved in angiogenesis, and its inhibition by this compound may contribute an antiangiogenic effect.[1]
Q2: What are the known major sources of variability in this compound pharmacokinetics?
A2: The main sources of variability in this compound pharmacokinetics include:
-
Food Intake: Co-administration with a high-fat, high-calorie meal can decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC) of this compound by approximately 40%.[1][4]
-
Renal Impairment: Patients with moderate to severe renal impairment show increased exposure to this compound.[5] In patients with moderate renal impairment (CrCl 30–59 mL/min), the AUC can be increased by 139%, and in severe renal impairment (CrCl 15–29 mL/min), it can increase by 614%.[5]
-
Hepatic Impairment: While studies in patients with mild to moderate hepatic impairment have shown no clinically important differences in mean exposure, there is considerable variability and an increased risk of hyperbilirubinemia in patients with moderate hepatic impairment.[4][5] this compound is not recommended for patients with moderate or severe hepatic impairment.[6]
-
Drug-Drug Interactions: In vitro studies suggest that this compound is transported by the solute carrier proteins SLC22A2 and SLC47A1.[2] Therefore, co-administration with drugs that are inhibitors of these transporters, such as cimetidine and famotidine, could potentially increase this compound plasma concentrations.[1][2]
-
Inter-Individual Variability: Clinical studies have reported high inter-subject variability for this compound's Cmax (59%) and AUC (54%).
Q3: Does this compound undergo significant metabolism?
A3: this compound does not undergo extensive metabolism. It is not metabolized by cytochrome P450 enzymes or in human liver S9 or cryopreserved human hepatocytes.[1][4] The majority of the drug is excreted unchanged.[7] The major metabolite found is 6-hydroxymethyluracil, but it is present in small quantities.[4]
Q4: What are the typical pharmacokinetic parameters of this compound in humans?
A4: Following a single oral dose of Lonsurf (a combination of Trifluridine and this compound), the time to reach maximum plasma concentration (Tmax) for this compound is approximately 3 hours.[1][4] The mean elimination half-life is around 2.1 to 2.4 hours.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in pharmacokinetic parameters between subjects. | - Differences in food intake prior to dosing.[1]- Varying degrees of renal or hepatic function among subjects.[5]- Co-administration of interacting medications.[1][2]- Inherent biological differences between individuals. | - Standardize pre-dose fasting conditions or meal composition and timing.- Screen subjects for renal and hepatic function and stratify or exclude as necessary.- Record all concomitant medications and assess for potential interactions with OCT2 and MATE1 transporters.- Increase sample size to improve statistical power to detect significant differences. |
| Lower than expected this compound plasma concentrations. | - Administration with a high-fat meal.[4]- Errors in sample collection, processing, or storage leading to degradation.- Issues with the bioanalytical method, such as poor extraction recovery. | - Ensure strict adherence to dosing protocols, especially regarding food intake.- Review and validate sample handling procedures. Ensure samples are kept at the appropriate temperature and processed promptly.- Verify the performance of the bioanalytical assay, including extraction efficiency and matrix effects. |
| Inconsistent results from the bioanalytical assay. | - Matrix effects from plasma components.- Instability of this compound in the biological matrix under the storage or processing conditions.- Improper preparation of calibration standards and quality controls. | - Evaluate and minimize matrix effects by optimizing the sample extraction method (e.g., protein precipitation, solid-phase extraction).[7][8]- Conduct stability studies of this compound in plasma at different temperatures and for various durations to establish stable handling conditions.- Ensure accurate and precise preparation of all standards and controls. Use a validated internal standard. |
| Unexpected drug-drug interactions affecting this compound levels. | - Co-administration of inhibitors of the OCT2 or MATE1 transporters.[4] | - Review all concomitant medications of study subjects for known inhibitors of OCT2 and MATE1.- If co-administration is unavoidable, consider a dedicated drug-drug interaction study or more frequent pharmacokinetic sampling. |
Quantitative Data Summary
Table 1: Inter- and Intra-Individual Variability of this compound Pharmacokinetics
| Parameter | Inter-Subject CV (%) | Intra-Subject CV (%) |
| Cmax | 59% | 36% |
| AUC0-last | 54% | 30% |
Data from Study TPU-TAS-102-104.
Table 2: Effect of Food on this compound Pharmacokinetics
| Condition | Cmax | AUC |
| Fed (High-Fat Meal) | ~40% Decrease | ~40% Decrease |
Compared to fasting state.[1][4]
Table 3: Impact of Renal Impairment on this compound Exposure (AUC)
| Renal Function | AUC Increase (compared to normal) |
| Moderate (CrCl 30–59 mL/min) | 139% |
| Severe (CrCl 15–29 mL/min) | 614% |
[5]
Detailed Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of this compound, Trifluridine, and its metabolites.[7]
1. Sample Preparation (Protein Precipitation) a. To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., Paracetamol). b. Vortex for 30 seconds. c. Add 400 µL of acetonitrile to precipitate proteins. d. Vortex for 2 minutes. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase. h. Inject 5 µL into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters BEH C18 (1.7 µm, 50 mm × 2.1 mm).
-
Mobile Phase: Isocratic mixture of methanol and water containing 0.1% formic acid (80:20, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Run Time: 4 minutes.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 242.96 → 182.88.[7]
-
MRM Transition for Internal Standard (Paracetamol): m/z 151.97 → 92.68.[7]
-
Source Parameters: Optimize source temperature, gas flows, and voltages according to the instrument manufacturer's recommendations.
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) to fit the data.
-
The linear concentration range for this compound is typically 5–1000 ng/mL.[7]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Bioanalytical workflow for this compound.
Caption: Troubleshooting high PK variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor this compound (components of TAS-102) vs trifluridine alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. drugs.com [drugs.com]
- 6. Open‐label study to evaluate trifluridine/tipiracil safety, tolerability and pharmacokinetics in patients with advanced solid tumours and hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of this compound, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma [mdpi.com]
- 8. researchgate.net [researchgate.net]
Refinement of dosing schedules for Tipiracil in long-term animal studies
Technical Support Center: Tipiracil Dosing in Long-Term Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for the refinement of dosing schedules for this compound, a component of the oral combination anticancer agent Trifluridine/Tipiracil (TAS-102), in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in the context of Trifluridine/Tipiracil (TAS-102)?
A1: this compound is a potent inhibitor of thymidine phosphorylase (TPase). The primary active component of TAS-102 is Trifluridine (FTD), a nucleoside analog that disrupts DNA synthesis after being incorporated into DNA.[1][2] However, FTD is rapidly degraded by TPase in the body.[2] this compound is co-formulated with Trifluridine in a 1:0.5 molar ratio to inhibit TPase, thereby preventing the first-pass metabolism of Trifluridine and significantly increasing its systemic bioavailability and exposure.[3][4] This enhanced exposure allows for sustained antitumor activity.[2]
Q2: Why is this compound essential for the efficacy of oral Trifluridine?
A2: When Trifluridine is administered alone, it is extensively metabolized by thymidine phosphorylase, leading to low bioavailability.[4] The co-administration with this compound leads to a marked increase in Trifluridine's area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax).[3] Studies in animals and humans have shown that this combination increases Trifluridine's AUC by approximately 37-fold and Cmax by 22-fold compared to Trifluridine administered alone.[3] This prevents rapid degradation and ensures that therapeutic concentrations of Trifluridine reach the tumor cells.[2]
Q3: What are common starting doses for TAS-102 in preclinical long-term animal studies?
A3: Dosing in preclinical studies can vary based on the animal model and cancer type. However, published studies provide a general range. For example, in mouse xenograft models of colorectal and gastric cancer, oral doses of 150 mg/kg/day or 200 mg/kg/day (administered twice daily) have been shown to be effective.[2][5] It is crucial to perform dose-range finding studies to determine the Maximum Tolerated Dose (MTD) for the specific animal strain and experimental conditions.[6]
Q4: What is the standard dosing schedule in these animal studies?
A4: The dosing schedule often mimics the clinical regimen to better predict human response. A common schedule involves oral administration twice daily for 5 consecutive days, followed by a 2-day rest period, repeated for several weeks.[5] Another schedule used is twice-daily administration for 14 or 28 consecutive days.[2] The optimal schedule depends on the study's objective, balancing efficacy with toxicity.
Troubleshooting Guides
Issue 1: Excessive Toxicity or Animal Mortality
Q: My animals are experiencing severe weight loss, lethargy, and mortality rates are higher than expected. What should I do?
A: High toxicity is a common challenge, as the primary dose-limiting toxicity of Trifluridine/Tipiracil is myelosuppression.[7]
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all dose calculations, drug formulation concentrations, and administration volumes. Ensure the dose is correctly calculated based on the most recent animal body weights.
-
Monitor Hematological Parameters: Obtain complete blood counts (CBCs) prior to starting the study and at regular intervals (e.g., weekly or bi-weekly). Key parameters to watch are absolute neutrophil count (ANC), platelets, and hemoglobin.[7][8] Do not initiate a dosing cycle if ANC is <1500/mm³ or platelets are <75,000/mm³.[4]
-
Implement Dose Reduction: If significant toxicity is observed (e.g., >15-20% body weight loss, severe neutropenia), reduce the dose for the affected cohort. A stepwise dose reduction of 20-25% is a reasonable starting point.[4]
-
Adjust Dosing Schedule: Introduce longer "drug holidays" to allow for animal recovery. The clinically approved schedule includes a 2-week rest period after two weeks of dosing.[7] Alternative schedules, such as a biweekly regimen (e.g., days 1-5 and 15-19 of a 28-day cycle), have been explored to reduce myelosuppression while maintaining efficacy.[9][10][11][12]
Issue 2: High Variability in Pharmacokinetic (PK) or Efficacy Data
Q: There is significant inter-animal variability in tumor response and/or plasma drug concentrations. How can I reduce this?
A: Variability can stem from multiple factors related to drug administration and animal handling.
Troubleshooting Steps:
-
Standardize Drug Administration: this compound/Trifluridine should be administered orally. Ensure consistent administration technique (e.g., oral gavage) and timing relative to the animals' light/dark and feeding cycles. The presence of food can decrease the Cmax of both Trifluridine and this compound by approximately 40%, so consistency is key.
-
Check Drug Formulation: Ensure the drug is properly solubilized or suspended. Inadequate suspension can lead to inaccurate dosing. Prepare fresh formulations regularly as recommended by the manufacturer.
-
Animal Health and Acclimatization: Use animals from a reputable supplier and ensure they are properly acclimatized to the facility and handling procedures before the study begins. Stress can significantly impact physiological parameters.
-
Control Environmental Conditions: Maintain consistent environmental conditions (temperature, humidity, light cycle) throughout the study, as these can influence animal metabolism and drug processing.[13]
Data Presentation: Pharmacokinetic & Toxicity Profiles
Table 1: Pharmacokinetic Parameters of Trifluridine with and without this compound
| Parameter | Trifluridine Alone | Trifluridine/Tipiracil (TAS-102) | Fold Change | Reference |
| Cmax (ng/mL) | 96 - 138 | 2155 - 2381 | ~22-fold increase | [3] |
| AUC₀-last (ng·h/mL) | Geometric Mean Ratio: 0.78 | Geometric Mean Ratio: 1.0 | ~37-fold increase | [3] |
| Elimination Half-Life (t½) | Not specified | ~2.1 hours (Day 12) | Not applicable | |
| Note: Data from human studies, but reflects the fundamental interaction also observed in animal models.[3] |
Table 2: Common Grade ≥3 Hematological Toxicities in Clinical Trials (Used to Inform Animal Monitoring)
| Adverse Event | Standard Schedule (Days 1-5 & 8-12) | Biweekly Schedule (Days 1-5 & 15-19) | Reference |
| Neutropenia | 38% | 16.3% | [7][10] |
| Anemia | 18% | 8.2% | [7][10] |
| Thrombocytopenia | 5% | Not specified | [7] |
| Febrile Neutropenia | 4% | 0% | [7][10] |
| Note: These percentages are from human clinical trials but are critical for anticipating and managing similar toxicities in animal models. |
Experimental Protocols
Protocol 1: Dose-Range Finding (MTD Determination) in Mice
-
Animal Model: Use the selected mouse strain for the long-term study (e.g., BALB/c nude mice). Allow for a 1-week acclimatization period.
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose-escalation groups (e.g., 100, 150, 200, 250 mg/kg/day of TAS-102).
-
Drug Preparation: Prepare the formulation of Trifluridine/Tipiracil according to the supplier's instructions. A common vehicle is a 0.5% solution of hydroxypropyl methylcellulose.
-
Administration: Administer the drug orally (p.o.) via gavage twice daily for 5-14 consecutive days. The volume should be based on the most recent body weight.
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.
-
The primary endpoint for MTD is typically defined as the dose causing approximately 10-15% mean body weight loss or other signs of moderate, reversible toxicity.[14]
-
At the end of the study period, collect blood for CBC analysis and tissues for histopathology to identify target organs of toxicity.
-
-
Dose Selection: Select the MTD and one or two lower doses (e.g., MTD/2) for the long-term efficacy study.
Protocol 2: Preparation and Oral Administration of TAS-102
-
Reagent and Equipment:
-
Trifluridine/Tipiracil (TAS-102) tablets or powder.
-
Vehicle (e.g., 0.5% w/v Hydroxypropyl methylcellulose in sterile water).
-
Mortar and pestle (if starting from tablets).
-
Magnetic stirrer and stir bar.
-
Graduated cylinder and appropriate balance.
-
Oral gavage needles (flexible-tipped recommended for mice).
-
Syringes.
-
-
Preparation of Suspension (Example for 10 mg/mL):
-
If using tablets, carefully crush the required number of tablets to a fine powder using a mortar and pestle.
-
Weigh the required amount of TAS-102 powder. For a 10 mg/mL suspension, use 100 mg of TAS-102 for a final volume of 10 mL.
-
Gradually add the vehicle to the powder while triturating to create a uniform paste.
-
Transfer the paste to a beaker or vial with a magnetic stir bar. Rinse the mortar with the remaining vehicle and add it to the beaker to ensure a complete transfer.
-
Stir the suspension continuously for at least 15-30 minutes before dosing to ensure homogeneity.
-
-
Administration Procedure:
-
Gently restrain the mouse.
-
Measure the correct volume of the drug suspension in a syringe based on the animal's body weight (e.g., for a 20g mouse receiving a 150 mg/kg dose with a 10 mg/mL suspension, the volume is 0.3 mL).
-
Keep the suspension stirring during dose drawing to prevent settling.
-
Insert the gavage needle gently over the tongue into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Monitor the animal for a few minutes post-administration to ensure no adverse reactions or regurgitation.
-
References
- 1. Lonsurf (trifluridine/tipiracil) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor this compound (components of TAS-102) vs trifluridine alone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluridine and this compound Monograph for Professionals - Drugs.com [drugs.com]
- 5. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nc3rs.org.uk [nc3rs.org.uk]
- 7. Adherence, Dosing, and Managing Toxicities With Trifluridine/Tipiracil (TAS-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Biweekly dosing of trifluridine-tipiracil reduces rates of myelosuppression while maintaining efficacy in patients with metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biweekly dosing of trifluridine-tipiracil reduces rates of myelosuppression while maintaining efficacy in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Tipiracil's Target Engagement in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the target engagement of Tipiracil, a critical component of the oral cytotoxic agent TAS-102 (Lonsurf®). This compound's primary mechanism of action is the inhibition of thymidine phosphorylase (TP), an enzyme that degrades the anti-neoplastic agent trifluridine (FTD).[1][2][3] By inhibiting TP, this compound increases the bioavailability of FTD, enhancing its incorporation into DNA and subsequent cytotoxic effects. This guide details direct and indirect methods to confirm this compound's engagement with its target, TP, in cancer cells, presenting experimental protocols and comparative data to aid in the selection of the most appropriate validation strategy.
Methods for Validating this compound Target Engagement
The validation of this compound's engagement with thymidine phosphorylase can be approached through several distinct methodologies, each with its own advantages and limitations. These can be broadly categorized as direct assays that measure the physical interaction between this compound and TP, and indirect assays that quantify the functional consequences of this interaction.
| Method | Principle | Measures | Throughput | Cellular Context |
| Thymidine Phosphorylase (TP) Activity Assays | Enzymatic conversion of thymidine to thymine. | Inhibition of TP enzymatic activity (IC50). | High | Cell lysate or purified enzyme. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Change in protein thermal stability (ΔTm) and cellular target engagement (EC50). | Medium to High | Intact cells, cell lysates, tissues. |
| Trifluridine (FTD) Incorporation into DNA | Quantification of the downstream effect of TP inhibition. | Amount of FTD incorporated into genomic DNA. | Low to Medium | Intact cells. |
Comparative Analysis of Methodologies
The choice of assay for validating this compound's target engagement depends on the specific research question, available resources, and desired throughput.
Thymidine Phosphorylase (TP) Activity Assays
These assays directly measure the enzymatic activity of TP and its inhibition by this compound. They are well-established, robust, and offer high throughput, making them suitable for initial screening of potential TP inhibitors.
| Parameter | Spectrophotometric Assay | HPLC-Based Assay |
| Principle | Measures the change in absorbance as thymidine is converted to thymine. | Separates and quantifies thymine and thymidine by high-performance liquid chromatography. |
| Sensitivity | Moderate | High |
| Specificity | Can be prone to interference from other cellular components that absorb at the same wavelength. | Highly specific due to chromatographic separation. |
| Reported this compound IC50 | Not explicitly found for a direct comparison. | Not explicitly found for a direct comparison. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a drug to its target in a cellular environment.[4][5][6] It relies on the principle that ligand binding increases the thermal stability of the target protein.
| Parameter | Western Blot-Based CETSA | High-Throughput CETSA (e.g., AlphaLISA, NanoBRET) |
| Principle | Detects the amount of soluble protein at different temperatures via Western blotting. | Utilizes reporter systems for a more streamlined and higher throughput readout. |
| Throughput | Low to Medium | High |
| Quantitative Analysis | Semi-quantitative to quantitative. | Highly quantitative. |
| Application for this compound | Feasible for confirming target engagement in intact cells. | Ideal for dose-response studies and screening campaigns. |
Trifluridine (FTD) Incorporation into DNA
This method provides an indirect but physiologically relevant measure of this compound's target engagement by quantifying its ultimate downstream effect. Increased FTD incorporation into DNA is a direct consequence of TP inhibition by this compound.
| Parameter | Immunohistochemistry (IHC) / Immunofluorescence (IF) | ChIP-sequencing (ChIP-seq) |
| Principle | Uses antibodies to detect FTD incorporated into DNA within cells or tissues. | Immunoprecipitation of FTD-containing DNA followed by sequencing to map incorporation sites genome-wide. |
| Spatial Information | Provides cellular and subcellular localization of FTD incorporation. | Provides genome-wide distribution of FTD incorporation. |
| Quantitative Analysis | Semi-quantitative. | Quantitative. |
| Application for this compound | Visualizing the effect of this compound on FTD incorporation in a spatial context. | Investigating the genomic context of FTD incorporation modulated by this compound. |
Experimental Protocols
Thymidine Phosphorylase (TP) Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring TP activity.[7][8]
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Reaction buffer: 100 mM Tris-HCl (pH 7.4), 1 mM DTT
-
Substrate solution: 10 mM thymidine in reaction buffer
-
This compound solutions of varying concentrations
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 290 nm
Procedure:
-
Culture and harvest cancer cells.
-
Lyse the cells and quantify the protein concentration.
-
In a 96-well plate, add 50 µL of cell lysate (containing a standardized amount of protein) to each well.
-
Add 50 µL of this compound solution at various concentrations (or vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 290 nm and continue to monitor the change in absorbance over time (e.g., every minute for 30 minutes) at 37°C.
-
Calculate the rate of thymine formation (decrease in absorbance).
-
Plot the rate of reaction against the this compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol provides a general framework for performing CETSA to validate this compound's target engagement.[4][6]
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer with protease inhibitors
-
Anti-TP antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cultured cancer cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-TP antibody.
-
Quantify the band intensities and plot the percentage of soluble TP against the temperature for both vehicle and this compound-treated samples. A shift in the melting curve indicates target engagement.
Quantification of Trifluridine (FTD) Incorporation into DNA by Immunofluorescence
This protocol outlines a method to visualize the effect of this compound on FTD incorporation.
Materials:
-
Cancer cell line cultured on coverslips
-
Trifluridine (FTD)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-BrdU antibody (cross-reactive with FTD)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cancer cells on coverslips and allow them to adhere.
-
Pre-treat the cells with either vehicle or this compound for a specified time.
-
Add FTD to the media and incubate for a defined period to allow for its incorporation into newly synthesized DNA.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-BrdU antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of FTD staining in the nucleus to compare the levels of incorporation between vehicle and this compound-treated cells.
Visualizations
References
- 1. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: Tipiracil/Trifluridine Outmaneuvers 5-FU in Resistant Cancer Cell Lines
For researchers and drug development professionals navigating the complexities of chemotherapy resistance, a growing body of evidence highlights the superior efficacy of Tipiracil/trifluridine (FTD/TPI) over conventional 5-Fluorouracil (5-FU) in drug-resistant cancer cell lines. This guide provides a comprehensive comparison, supported by experimental data, to delineate the mechanisms that allow FTD/TPI to overcome the resistance pathways that render 5-FU ineffective.
This compound/trifluridine, a combination of a thymidine-based nucleic acid analog (trifluridine) and a thymidine phosphorylase inhibitor (this compound), demonstrates a distinct mechanism of action that circumvents the common resistance mechanisms developed by cancer cells against 5-FU. While 5-FU primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a crucial enzyme in the DNA synthesis pathway, resistant cells often exhibit elevated TS expression, rendering 5-FU less effective.[1][2] In contrast, trifluridine's primary mode of action is its incorporation into DNA, leading to DNA damage and subsequent cell death.[1][3][4] The inclusion of this compound prevents the degradation of trifluridine, thereby increasing its bioavailability and antitumor activity.[1][4]
Quantitative Comparison of In Vitro Efficacy
Experimental data from studies on gastric and colorectal cancer cell lines with acquired resistance to 5-FU consistently demonstrate the retained or enhanced efficacy of FTD/TPI. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is significantly lower for trifluridine compared to 5-FU in these resistant cell lines.
Gastric Cancer Cell Lines
In a study involving 5-FU-resistant human gastric cancer cell lines, FTD/TPI demonstrated significant activity. The resistant cell lines, MKN45/5FU, MKN74/5FU, and KATOIII/5FU, were 14.3-fold, 4.7-fold, and 2.4-fold more resistant to 5-FU than their parental counterparts, respectively.[5] Notably, the MKN74/5FU and KATOIII/5FU lines showed no cross-resistance to trifluridine, while the MKN45/5FU line exhibited only a partial cross-resistance.[5][6]
| Cell Line | 5-FU IC50 (µM) | Trifluridine IC50 (µM) | Fold Resistance to 5-FU |
| MKN45 | 0.93 | 0.23 | - |
| MKN45/5FU | 13.3 | 0.85 | 14.3 |
| MKN74 | 3.2 | 6.0 | - |
| MKN74/5FU | 15.1 | 7.0 | 4.7 |
| KATOIII | 2.9 | 2.7 | - |
| KATOIII/5FU | 7.1 | 2.7 | 2.4 |
| Data sourced from Matsuoka et al., 2018.[5][6] |
Colorectal Cancer Cell Lines
Similar findings have been reported in 5-FU-resistant colorectal cancer cell lines. For instance, the DLD-1/5-FU cell line, which is resistant to 5-FU, showed no cross-resistance to trifluridine.[7] Another study on HCT116 and Lovo colorectal cancer cells also demonstrated the development of high-level resistance to 5-FU, a common clinical challenge that FTD/TPI is designed to overcome.[8]
| Cell Line | 5-FU IC50 (µM) | Trifluridine IC50 (µM) |
| DLD-1 | - | - |
| DLD-1/5-FU | Resistant | No cross-resistance |
| HCT116 | ~5 | - |
| HCT116-R | ~50 | - |
| Lovo | ~2 | - |
| Lovo-R | ~20 | - |
| Qualitative data for DLD-1/5-FU from a 2017 study.[7] Quantitative data for HCT116 and Lovo cells from a 2022 study.[8] Direct comparative IC50 values for trifluridine in these specific resistant colorectal lines were not available in the cited literature. |
Overcoming Resistance: A Mechanistic View
The key to FTD/TPI's success in resistant cell lines lies in its distinct mechanism of action and its ability to bypass the resistance pathways that affect 5-FU.
Figure 1: Mechanisms of Action and Resistance
In 5-FU resistant cells, upregulation of signaling pathways such as PI3K/Akt and Wnt/β-catenin can promote cell survival and inhibit apoptosis.[1][9][10][11][12] Trifluridine, by being incorporated directly into DNA, causes significant DNA damage that can trigger cell cycle arrest and apoptosis, even in cells with these aberrant survival signals.[6][7]
Figure 2: Signaling Pathways in Resistance
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug efficacy. Below are summaries of standard protocols used in the cited studies.
Cell Viability Assay (Crystal Violet Staining)
This assay quantifies the number of viable cells by staining the DNA of adherent cells.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-20,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a range of concentrations of FTD/TPI and 5-FU for 72 hours.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 100% methanol for 10-15 minutes.
-
Staining: Stain the fixed cells with a 0.5% crystal violet solution in 25% methanol for 10-15 minutes.
-
Washing: Remove the staining solution and wash the plates thoroughly with water to remove excess dye.
-
Solubilization: Air dry the plates and then solubilize the stained cells with a solution such as 10% acetic acid or 1% SDS.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of FTD/TPI or 5-FU for a specified period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the drugs as described above and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add Propidium Iodide to the cell suspension to stain the DNA.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Figure 3: Experimental Workflow
References
- 1. Wnt pathway is involved in 5-FU drug resistance of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Mechanism of acquired 5FU resistance and strategy for overcoming 5FU resistance focusing on 5FU metabolism in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ROS/PI3K/Akt and Wnt/β-catenin signalings activate HIF-1α-induced metabolic reprogramming to impart 5-fluorouracil resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison of Tipiracil Combination Therapies in Xenograft Models: A Guide for Researchers
For researchers and drug development professionals, the strategic combination of therapeutic agents is paramount in advancing cancer treatment. Tipiracil, a thymidine phosphorylase inhibitor, is a key component of the oral cytotoxic agent trifluridine/tipiracil (FTD/TPI), which has demonstrated efficacy in various malignancies. This guide provides a head-to-head comparison of preclinical data on this compound combination therapies in xenograft models, offering a comprehensive overview of their anti-tumor activity and the experimental frameworks used for their evaluation.
This comparative analysis synthesizes xenograft data for this compound in combination with several anti-cancer agents, including bevacizumab, irinotecan, oxaliplatin, fruquintinib, and regorafenib. The objective is to present a clear, data-driven overview to inform future research and clinical trial design.
Efficacy of this compound Combination Therapies in Xenograft Models
The following tables summarize the quantitative data from key preclinical studies, showcasing the anti-tumor efficacy of various this compound combination therapies in colorectal and gastric cancer xenograft models.
Table 1: this compound + Bevacizumab in Colorectal Cancer Xenografts
| Xenograft Model | Treatment Group | Dosing and Schedule | Tumor Growth Inhibition (TGI) (%) | Citation |
| SW48 (human colorectal carcinoma) | This compound + Bevacizumab | This compound: 150 mg/kg, p.o., BID, days 1-14; Bevacizumab: 5 mg/kg, i.p., days 1, 8 | >80% (synergistic) | [1] |
| HCT116 (human colorectal carcinoma) | This compound + Bevacizumab | This compound: 150 mg/kg, p.o., BID, days 1-14; Bevacizumab: 5 mg/kg, i.p., days 1, 8 | >75% (synergistic) | [1] |
Table 2: this compound + Irinotecan in Colorectal and Gastric Cancer Xenografts
| Xenograft Model | Treatment Group | Dosing and Schedule | Key Efficacy Outcome | Citation |
| KM12C (human colon adenocarcinoma) | This compound + Irinotecan | This compound: 150 mg/kg/day, p.o., BID, days 1-14; Irinotecan: 40 mg/kg, i.v., days 1, 8 | Significantly superior tumor growth inhibition and RTV5 vs. monotherapies (p<0.01) | [2] |
| KM12C/5-FU (5-FU-resistant) | This compound + Irinotecan | This compound: 150 mg/kg/day, p.o., BID, days 1-14; Irinotecan: 40 mg/kg, i.v., days 1, 8 | Significantly superior tumor growth inhibition and RTV5 vs. monotherapies (p<0.01) | [2] |
| DLD-1/5-FU (5-FU-resistant) | This compound + Irinotecan | This compound: 150 mg/kg/day, p.o., BID, days 1-14; Irinotecan: 40 mg/kg, i.v., days 1, 8 | Significantly superior tumor growth inhibition and RTV5 vs. monotherapies (p<0.01) | [2] |
| SC-2 (human gastric cancer) | This compound + Irinotecan | This compound: 150 mg/kg/day, p.o., BID, days 1-14; Irinotecan: 40 mg/kg, i.v., days 1, 8 | Significantly superior tumor growth inhibition and RTV5 vs. monotherapies (p<0.01) | [2] |
RTV5: Period required to reach a tumor volume five times greater than the initial volume.
Table 3: this compound + Oxaliplatin in Colorectal and Gastric Cancer Xenografts
| Xenograft Model | Treatment Group | Dosing and Schedule | Tumor Growth Inhibition (TGI) (%) | Citation |
| HCT-116 (human colorectal cancer) | This compound + Oxaliplatin | This compound: 150 mg/kg/day, p.o., BID, days 1-14; Oxaliplatin: 7 or 13 mg/kg/day, i.v., days 1, 8 | >70% | [3] |
| SW48 (human colorectal cancer) | This compound + Oxaliplatin | This compound: 150 mg/kg/day, p.o., BID, days 1-14; Oxaliplatin: 7 or 13 mg/kg/day, i.v., days 1, 8 | >70% | [3] |
| SC-2 (human gastric cancer) | This compound + Oxaliplatin | This compound: 150 mg/kg/day, p.o., BID, days 1-14; Oxaliplatin: 7 or 13 mg/kg/day, i.v., days 1, 8 | >70% | [3] |
| MKN74 (human gastric cancer) | This compound + Oxaliplatin | This compound: 150 mg/kg/day, p.o., BID, days 1-14; Oxaliplatin: 7 or 13 mg/kg/day, i.v., days 1, 8 | >70% | [3] |
| MKN74/5-FU (5-FU-resistant) | This compound + Oxaliplatin | This compound: 150 mg/kg/day, p.o., BID, days 1-14; Oxaliplatin: 7 or 13 mg/kg/day, i.v., days 1, 8 | >70% | [3] |
Table 4: this compound + Fruquintinib in Colorectal Cancer Xenografts
| Xenograft Model | Treatment Group | Dosing and Schedule | Key Efficacy Outcome | Citation |
| HCT 116 (human colorectal cancer) | This compound + Fruquintinib | This compound: 200 mg/kg, p.o., 5 days/week for 3 weeks; Fruquintinib: 10 mg/kg, p.o., daily for 3 weeks | Significantly superior antitumor effects vs. monotherapies | [1] |
| SW48 (human colorectal cancer) | This compound + Fruquintinib | This compound: 200 mg/kg, p.o., 5 days/week for 2 weeks; Fruquintinib: 10 mg/kg, p.o., daily for 2 weeks | Significantly superior antitumor effects vs. monotherapies | [1] |
Table 5: Sequential Therapy of this compound and Regorafenib in Colorectal Cancer Xenografts
| Xenograft Model | Treatment Group | Dosing and Schedule | Tumor Growth Inhibition (TGI) (%) | Citation |
| SW620 (human colorectal adenocarcinoma) | This compound followed by Regorafenib | This compound: 150 mg/kg/day, p.o., BID, days 1-14; Regorafenib: 10 mg/kg/day, p.o., daily, days 1-14 (administered 2-4h after this compound) | 86.4% | [4] |
| COLO205 (human colorectal adenocarcinoma) | This compound followed by Regorafenib | This compound: 150 mg/kg/day, p.o., BID, days 1-14; Regorafenib: 10 mg/kg/day, p.o., daily, days 1-14 (administered 2-4h after this compound) | 92.3% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the experimental protocols for the key studies cited.
General Xenograft Model Development
Human colorectal or gastric cancer cell lines were subcutaneously implanted into the flank of nude mice. Tumor growth was monitored, and when tumors reached a predetermined volume, the mice were randomized into treatment and control groups.
Drug Administration and Schedules
-
This compound (TAS-102): Typically administered orally (p.o.) twice daily (BID). Dosing and the duration of treatment cycles varied across studies.
-
Bevacizumab: Administered intraperitoneally (i.p.) on a weekly or bi-weekly schedule.
-
Irinotecan (CPT-11): Administered intravenously (i.v.) on days 1 and 8 of the treatment cycle.
-
Oxaliplatin: Administered intravenously (i.v.) on days 1 and 8 of the treatment cycle.
-
Fruquintinib: Administered orally (p.o.) on a daily basis for the duration of the treatment cycle.
-
Regorafenib: Administered orally (p.o.) once a day, approximately 2-4 hours after the administration of this compound in sequential therapy studies.
Efficacy Evaluation
The primary endpoint for efficacy was the inhibition of tumor growth, measured by tumor volume. Tumor diameters were measured regularly, and tumor volume was calculated using the formula: 0.5 × length × width². Tumor growth inhibition (TGI) was calculated at the end of the study. Some studies also evaluated the growth delay period, estimated as the time for the tumor to reach a certain volume (e.g., RTV5, five times the initial volume).
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological mechanisms is key to optimizing combination therapies. The synergistic effects of these this compound combinations are attributed to complementary mechanisms of action.
Caption: Mechanisms of this compound combinations.
Caption: General xenograft study workflow.
Logical Relationships in Combination Therapy
The rationale for combining this compound with other agents is based on targeting multiple, often complementary, pathways involved in tumor growth and survival.
Caption: Rationale for this compound combinations.
References
- 1. Retrospective cohort study of trifluridine/tipiracil (TAS-102) plus bevacizumab versus trifluridine/tipiracil monotherapy for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Sequential Combined Chemotherapy with Trifluridine/Tipiracil and Regorafenib in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Analytical Methods for Tipiracil Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Tipiracil, a critical component of the oral cytotoxic agent used in cancer therapy. The following sections present a cross-validation of published methodologies, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide is intended to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, sample matrix, and throughput.
Comparative Analysis of Analytical Methods
The quantification of this compound, often in conjunction with Trifluridine, is predominantly achieved through RP-HPLC and LC-MS/MS. While both techniques offer reliability, they differ in sensitivity, selectivity, and complexity. The choice of method often depends on the application, from routine quality control of pharmaceutical formulations to pharmacokinetic studies in biological matrices.
Method Performance Summary
The following table summarizes the key performance parameters of various validated analytical methods for this compound quantification. This allows for a direct comparison of their linearity, accuracy, and sensitivity.
| Method | Matrix | Linearity Range (µg/mL) | Accuracy (% Recovery) | LOD (µg/mL) | LOQ (µg/mL) | Citation |
| RP-HPLC-UV | Bulk and Pharmaceutical Dosage Form | 0.41 - 6.15 | 100% | Not Reported | Not Reported | [1] |
| RP-HPLC-UV | Bulk and Pharmaceutical Dosage Form | 0 - 39 | 100.28% | 1.079 | 3.272 | [2] |
| RP-HPLC-UV | Bulk and Pharmaceutical Dosage Form | 4.095 - 12.285 | 99.22% - 99.66% | Not Reported | Not Reported | [3] |
| RP-HPLC-UV | Bulk and Tablet Dosage Form | 7 - 31 | < 2% RSD | 0.3 | 1.19 | [4] |
| RP-HPLC-UV | Bulk and Pharmaceutical Dosage Form | 25 - 125 | 97% - 102% | Not Reported | Not Reported | [5][6] |
| LC-MS/MS | Rat Plasma | Not Specified | Not Specified | Not Specified | Not Specified | [7][8] |
| LC-MS/MS | Human Plasma | 0.001 - 0.25 | Within acceptance criteria | Not Reported | Not Reported | [9] |
Key Observations:
-
RP-HPLC-UV methods are well-established for the analysis of this compound in bulk and pharmaceutical dosage forms, demonstrating good linearity and accuracy.[1][2][3][4] These methods are suitable for routine quality control and formulation assays.
-
LC-MS/MS methods offer superior sensitivity, making them the preferred choice for bioanalytical applications, such as pharmacokinetic studies in plasma.[7][8][9] The ability to detect low concentrations of this compound and its metabolites is a significant advantage in these contexts.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. This section provides an overview of the experimental protocols for the compared methods.
RP-HPLC-UV Method (Representative Protocol)
This protocol is a synthesis of common practices reported in the literature for the analysis of this compound in pharmaceutical forms.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or photodiode array (PDA) detector is used.[1][2][10]
-
Chromatographic Conditions:
-
Column: A C18 column is typically employed (e.g., Symmetry C18, 5µm, 4.6 x 150mm).[2]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3.8) and an organic modifier (e.g., methanol and acetonitrile in a 60:20:20 v/v/v ratio) is common.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is frequently used.[1][2]
-
Detection Wavelength: Detection is typically performed at around 260-292 nm.[1][2]
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in a suitable diluent (often the mobile phase).[2] Serial dilutions are then made to prepare calibration standards.
-
Sample Solution: For tablet dosage forms, a number of tablets are weighed, and the powder is finely ground. An amount of powder equivalent to a single dose is dissolved in the diluent, sonicated to ensure complete dissolution, and filtered before injection.[3]
-
-
Validation: The method is validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[2][10]
LC-MS/MS Method (Representative Protocol)
This protocol is representative of methods used for the quantification of this compound in biological matrices like plasma.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer is required.[7][8]
-
Chromatographic Conditions:
-
Column: A high-efficiency C18 column is typically used (e.g., Waters BEH C18, 1.7 µm, 50 mm × 2.1 mm).[7][8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase with an acid modifier (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is common.[8]
-
Flow Rate: A lower flow rate, such as 0.5 mL/min, is often used.[8]
-
-
Sample Preparation (Plasma):
-
Mass Spectrometric Detection:
-
Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA), including assessments of specificity, linearity, accuracy, precision, recovery, and stability.[11]
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for the RP-HPLC and LC-MS/MS analytical methods.
Caption: Workflow for this compound quantification by RP-HPLC-UV.
Caption: Workflow for this compound quantification in plasma by LC-MS/MS.
References
- 1. ijrpc.com [ijrpc.com]
- 2. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 3. ijpar.com [ijpar.com]
- 4. bepls.com [bepls.com]
- 5. ijpda.org [ijpda.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. - Ask this paper | Bohrium [bohrium.com]
The Synergistic Power of Tipiracil: A Comparative Guide to Combination Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
Tipiracil, a thymidine phosphorylase inhibitor, is a key component of the oral cytotoxic agent trifluridine/tipiracil (FTD/TPI), marketed as Lonsurf. While FTD/TPI has demonstrated efficacy as a monotherapy in refractory metastatic colorectal and gastric cancers, its true potential may lie in its synergistic effects when combined with other chemotherapeutic agents. This guide provides a comparative analysis of the synergistic effects of this compound-containing regimens with various chemotherapies, supported by experimental data, to inform future research and clinical trial design.
Comparative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical and clinical studies investigating the synergistic effects of trifluridine/tipiracil in combination with oxaliplatin, irinotecan, 5-fluorouracil (5-FU), and bevacizumab.
Table 1: In Vitro Synergistic Effects of FTD/TPI Combination Therapies
| Combination Partner | Cancer Type | Cell Lines | Key Findings | Synergy Metric | Reference |
| Oxaliplatin | Colorectal Cancer | CT26, SW620, Caco-2, Colo-320 | Enhanced induction of immunogenic cell death (ICD). | Increased ICD markers (ATP secretion, calreticulin exposure) | [1] |
| Irinotecan (SN-38) | Colorectal Cancer | DLD-1, DLD-1/5-FU | Sequential exposure to SN-38 followed by FTD induced more apoptosis than simultaneous or reverse sequence. | Increased apoptosis and G2/M cell cycle arrest | [2] |
| 5-Fluorouracil (5-FU) | Colorectal Cancer | HT-29, SW-620, Caco-2 | Strong synergism in both simultaneous and sequential treatment schedules, particularly in wild-type cells. | Combination Index (CI) < 1 | [3][4] |
Table 2: In Vivo Synergistic Effects of FTD/TPI Combination Therapies
| Combination Partner | Cancer Type | Animal Model | Key Findings | Efficacy Metric | Reference |
| Oxaliplatin | Colorectal Cancer | CT26 tumor-bearing mice | Combination therapy induced in vivo ICD, which was not observed with single agents. | Enhanced antitumor efficacy | [1][5] |
| Irinotecan | Colorectal Cancer | Human colorectal cancer xenografts | Combination therapy showed superior efficacy compared to monotherapy. | Not specified | [6] |
| Bevacizumab | Colorectal Cancer | Human colorectal cancer xenografts | Synergistic antitumor activity. | Superior tumor growth inhibition compared to monotherapies | [7] |
Table 3: Clinical Trial Outcomes of FTD/TPI Combination Therapies
| Combination Partner | Cancer Type | Phase | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Oxaliplatin + Bevacizumab | Metastatic Colorectal Cancer | Phase I | 6.3 months | Not Reported | [8][9] |
| Irinotecan + Bevacizumab | Metastatic Colorectal Cancer | Phase Ib | 7.1 months | 21.7 months | [10][11] |
| Bevacizumab | Refractory Metastatic Colorectal Cancer | Phase III (SUNLIGHT trial) | 5.6 months (vs. 2.4 months with FTD/TPI alone) | 10.8 months (vs. 7.5 months with FTD/TPI alone) | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability and Synergy Assays
-
Cell Lines and Culture: Human colorectal cancer cell lines (e.g., HT-29, SW-620, Caco-2, DLD-1) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Trifluridine/tipiracil (TAS-102), 5-fluorouracil, oxaliplatin, and SN-38 (active metabolite of irinotecan) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to the desired concentrations in culture medium.
-
Proliferation Assays: Cells are seeded in 96-well plates and, after allowing for attachment, are exposed to various concentrations of the individual drugs and their combinations for a specified duration (e.g., 120 hours)[3]. Cell viability is typically assessed using assays such as the sulforhodamine B (SRB) or MTT assay.
-
Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effects of drug combinations are quantified by calculating the Combination Index (CI) using the Chou-Talalay method[3][4]. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., nude mice) are commonly used for xenograft studies. Human colorectal cancer cells are implanted subcutaneously to establish tumors[6].
-
Treatment Protocol: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, FTD/TPI monotherapy, combination partner monotherapy (e.g., oxaliplatin, bevacizumab), and the combination therapy. Drugs are administered according to a predefined schedule and dosage[8][14]. For instance, FTD/TPI is typically administered orally, while oxaliplatin and bevacizumab are given via intravenous or intraperitoneal injection.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers. The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the different treatment groups. Body weight is also monitored as an indicator of toxicity.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of trifluridine/tipiracil with other chemotherapies are underpinned by distinct molecular mechanisms and signaling pathways.
FTD/TPI and Oxaliplatin: Induction of Immunogenic Cell Death
The combination of FTD/TPI and oxaliplatin has been shown to synergistically induce immunogenic cell death (ICD) in colorectal cancer cells[1][5]. This process transforms dying cancer cells into a vaccine that stimulates an anti-tumor immune response.
References
- 1. Trifluridine/Tipiracil plus Oxaliplatin Improves PD-1 Blockade in Colorectal Cancer by Inducing Immunogenic Cell Death and Depleting Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined efficacy and mechanism of trifluridine and SN-38 in a 5-FU-resistant human colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of the simultaneous and sequential combinations of trifluridine/tipiracil (TAS-102) and 5-fluorouracil in fluoropyrimidine-sensitive colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Emerging combination therapies for metastatic colorectal cancer – impact of trifluridine/tipiracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Innovations in colorectal cancer treatment: trifluridine and this compound with bevacizumab for improved outcomes – a review [frontiersin.org]
- 8. Trifluridine/tipiracil in combination with oxaliplatin and either bevacizumab or nivolumab in metastatic colorectal cancer: a dose-expansion, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluridine/tipiracil in combination with oxaliplatin and either bevacizumab or nivolumab in metastatic colorectal cancer: a dose-expansion, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bevacizumab, Irinotecan, and Biweekly Trifluridine/Tipiracil for Metastatic Colorectal Cancer: MODURATE, a Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trifluridine-Tipiracil and Bevacizumab in Refractory Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacr.org [aacr.org]
- 14. researchgate.net [researchgate.net]
Validating Tipiracil's Mechanism of Action: A Comparative Guide Using CRISPR-Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies for Validating the Mechanism of Action of Tipiracil.
Introduction
This compound is a critical component of the oral cytotoxic agent TAS-102 (Lonsurf®), a combination of trifluridine (FTD) and this compound hydrochloride (TPI). The primary mechanism of action of this compound is the inhibition of thymidine phosphorylase (TYMP), an enzyme that degrades trifluridine. By inhibiting TYMP, this compound increases the bioavailability of trifluridine, enhancing its anti-cancer efficacy.[1] Robust validation of this mechanism is crucial for understanding the drug's efficacy, identifying potential resistance mechanisms, and discovering new therapeutic applications.
This guide provides a comparative analysis of three key methodologies for validating this compound's mechanism of action: CRISPR-Cas9-mediated gene knockout, siRNA-mediated gene knockdown, and in vitro enzymatic assays. We present a detailed overview of the experimental protocols, a quantitative comparison of their performance, and visualizations to aid in understanding the underlying pathways and workflows.
Comparison of Validation Methodologies
The selection of a validation method depends on the specific research question, available resources, and desired depth of analysis. Here, we compare CRISPR-Cas9, siRNA, and enzymatic assays across several key parameters.
| Feature | CRISPR-Cas9 Gene Knockout | siRNA Gene Knockdown | In Vitro Enzymatic Assay |
| Principle | Permanent disruption of the TYMP gene at the DNA level, leading to a complete loss of protein function. | Transient degradation of TYMP mRNA, resulting in a temporary reduction of protein expression. | Direct measurement of this compound's inhibitory effect on the enzymatic activity of purified thymidine phosphorylase. |
| Effect Duration | Permanent and heritable. | Transient (typically 48-96 hours). | Immediate and context-dependent. |
| Specificity | High, but potential for off-target effects exists. Off-target analysis is recommended. | Variable, with a higher potential for off-target effects compared to CRISPR-Cas9. | High for the specific enzyme-inhibitor interaction, but lacks cellular context. |
| Throughput | Lower throughput for generating stable cell lines. | Higher throughput for transient screens. | High throughput for screening compound libraries. |
| Cellular Context | Excellent, as it allows for studying the drug's effect in a physiologically relevant cellular environment. | Good, provides a cellular context for the drug's action. | Lacks cellular complexity (e.g., drug transport, metabolism). |
| Validation Level | Genetic validation of the drug target. | Functional validation of the drug target. | Biochemical validation of the inhibitor's activity. |
Quantitative Data Summary
The following tables summarize hypothetical and literature-derived quantitative data to illustrate the expected outcomes from each validation method.
Table 1: Effect of TYMP Status on Trifluridine Cytotoxicity (IC50, µM)
This table presents representative data on how the genetic or functional knockout of TYMP is expected to alter the cytotoxic potency of trifluridine. In the absence of functional TYMP, the degradation of trifluridine is significantly reduced, leading to its increased intracellular concentration and enhanced cancer cell killing, thus a lower IC50 value is expected. The addition of this compound to wild-type cells mimics the effect of TYMP knockout.
| Cell Line / Condition | Trifluridine IC50 (µM) | Trifluridine + this compound (1 µM) IC50 (µM) |
| Wild-Type (WT) Cancer Cells | 70 µM[2] | 5 µM[2] |
| TYMP Knockout (CRISPR-Cas9) | ~5 µM (Expected) | ~5 µM (Expected) |
| TYMP Knockdown (siRNA) | ~10-20 µM (Expected) | ~10-15 µM (Expected) |
Note: The data for TYMP knockout and knockdown cells are representative expected values based on the known mechanism of action, as direct head-to-head published data is limited. The degree of IC50 shift in siRNA experiments can vary depending on knockdown efficiency.
Table 2: Pharmacokinetic Parameters of Trifluridine
Clinical and preclinical data consistently demonstrate that co-administration of this compound with trifluridine dramatically increases the systemic exposure to trifluridine.
| Parameter | Trifluridine Alone | Trifluridine + this compound (TAS-102) | Fold Increase |
| AUC0-last (ng·h/mL) | ~205 | ~7797 | ~37-fold[1][3][4] |
| Cmax (ng/mL) | ~136 | ~3020 | ~22-fold[3][4] |
Table 3: In Vitro Inhibition of Thymidine Phosphorylase
Enzymatic assays directly quantify the inhibitory potency of this compound on its target enzyme.
| Inhibitor | IC50 | Ki |
| This compound | 0.014 ± 0.002 µM[5][6] | 17.0 - 20.0 nM[7] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of TYMP
This protocol outlines the generation of a stable TYMP knockout cancer cell line to validate the necessity of TYMP for this compound's effect.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Lentiviral vector co-expressing Cas9 and a guide RNA (gRNA) targeting TYMP (e.g., lentiCRISPR v2)
-
Packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Sanger sequencing reagents
-
Antibodies: anti-TYMP and anti-β-actin
-
Western blot reagents
Procedure:
-
gRNA Design: Design at least two gRNAs targeting an early exon of the TYMP gene using a publicly available tool (e.g., CHOPCHOP).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-TYMP-gRNA vector and packaging plasmids. Harvest the lentiviral supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cell line with the harvested lentivirus.
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform limiting dilution to isolate single-cell clones.
-
Genomic DNA Validation: Expand individual clones and extract genomic DNA. PCR amplify the region of the TYMP gene targeted by the gRNA and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Validation: Confirm the absence of TYMP protein expression in knockout clones by Western blot analysis.
-
Functional Assays:
-
Cell Viability Assay: Seed wild-type and TYMP knockout cells in 96-well plates. Treat with a serial dilution of trifluridine, with and without a fixed concentration of this compound (e.g., 1 µM). After 72 hours, assess cell viability using a resazurin-based assay and calculate IC50 values.
-
Metabolite Analysis (LC-MS/MS): Treat cells with trifluridine and this compound. After a defined incubation period, extract intracellular metabolites and analyze the levels of trifluridine and its inactive metabolite, 5-trifluoromethyluracil (FTY), using a validated LC-MS/MS method.[8]
-
siRNA-Mediated Knockdown of TYMP
This protocol describes the transient silencing of TYMP expression to assess its role in this compound's mechanism.
Materials:
-
Human cancer cell line
-
Validated siRNAs targeting TYMP and a non-targeting control siRNA
-
Transfection reagent for siRNA (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
RNA extraction kit and qRT-PCR reagents
-
Western blot reagents as described above
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates to be 60-80% confluent at the time of transfection.
-
Transfection: a. Dilute TYMP siRNA or control siRNA in Opti-MEM. b. Dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature. d. Add the siRNA-lipid complex to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown:
-
qRT-PCR: Extract total RNA and perform qRT-PCR to quantify the reduction in TYMP mRNA levels.
-
Western Blot: Lyse the cells and perform Western blotting to confirm the reduction in TYMP protein levels.
-
-
Functional Assays: Perform cell viability and metabolite analysis assays as described in the CRISPR-Cas9 protocol within the 48-96 hour window of effective knockdown.
In Vitro Thymidine Phosphorylase Enzymatic Assay
This protocol directly measures the inhibitory activity of this compound on purified TYMP.
Materials:
-
Recombinant human thymidine phosphorylase
-
Thymidine (substrate)
-
Potassium phosphate buffer
-
This compound
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading at 290 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer and recombinant TYMP enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for 10 minutes at 30°C.
-
Reaction Initiation: Add the substrate, thymidine, to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 290 nm over time. The conversion of thymidine to thymine results in a decrease in absorbance.
-
Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The validation of this compound's mechanism of action as a thymidine phosphorylase inhibitor can be robustly achieved through a combination of genetic, functional, and biochemical approaches. CRISPR-Cas9-mediated gene knockout provides definitive genetic evidence of TYMP's role in the efficacy of trifluridine. While siRNA offers a faster, higher-throughput method for functional validation, it is essential to be mindful of its transient nature and potential for off-target effects. In vitro enzymatic assays provide precise biochemical data on the direct interaction between this compound and its target enzyme but lack the complexity of a cellular environment.
For a comprehensive validation strategy, it is recommended to employ at least two of these methods. For instance, initial high-throughput screening with siRNA could be followed by definitive validation of key findings using the more rigorous CRISPR-Cas9 approach. The data and protocols presented in this guide offer a framework for researchers to design and execute experiments that will further elucidate the intricate mechanism of this compound and its therapeutic potential.
References
- 1. dovepress.com [dovepress.com]
- 2. AZD6738 promotes the tumor suppressive effects of trifluridine in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor this compound (components of TAS-102) vs trifluridine alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymidine phosphorylase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
Benchmarking Tipiracil's Anti-Angiogenic Effects Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-angiogenic properties of tipiracil against three well-established inhibitors: bevacizumab, sunitinib, and sorafenib. The information is intended to offer a resource for researchers in oncology and drug development, presenting available data on the mechanisms of action and experimental evidence of the anti-angiogenic effects of these compounds.
Introduction to this compound and its Anti-Angiogenic Mechanism
This compound is a component of the oral cytotoxic agent Lonsurf® (trifluridine/tipiracil, formerly TAS-102), where its primary function is to inhibit the enzyme thymidine phosphorylase (TP). This inhibition prevents the degradation of trifluridine, thereby increasing its bioavailability. In addition to this primary role, the inhibition of thymidine phosphorylase by this compound confers an indirect anti-angiogenic effect. Thymidine phosphorylase is also known as platelet-derived endothelial cell growth factor (PD-ECGF), an angiogenic factor that stimulates the growth and migration of endothelial cells. By inhibiting this enzyme, this compound is understood to downregulate tumoral angiogenesis.
Comparative Analysis with Established Anti-Angiogenic Inhibitors
To contextualize the anti-angiogenic potential of this compound, this guide compares its mechanism with that of bevacizumab, sunitinib, and sorafenib—three widely used drugs with potent anti-angiogenic activities.
Table 1: Comparison of Anti-Angiogenic Mechanisms and Efficacy
| Inhibitor | Target | Mechanism of Action | Quantitative Anti-Angiogenic Data (from preclinical studies) |
| This compound | Thymidine Phosphorylase (TP) / Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF) | Indirectly inhibits angiogenesis by blocking the pro-angiogenic factor PD-ECGF. | No direct quantitative data on the anti-angiogenic effects of this compound alone was identified in the public domain. |
| Bevacizumab | Vascular Endothelial Growth Factor A (VEGF-A) | A monoclonal antibody that directly binds to and neutralizes circulating VEGF-A, preventing it from activating its receptors on endothelial cells. | - Suppressed human umbilical vein endothelial cell (HUVEC) proliferation by 58% in a co-culture model[1].- Caused a 2-fold reduction in microvessel density (MVD) in a retinoblastoma xenograft model[1].- Reduced intratumoral MVD in breast cancer patients[2][3]. |
| Sunitinib | Multi-targeted Receptor Tyrosine Kinases (RTKs), including VEGFRs and PDGFRs | A small molecule inhibitor that blocks the intracellular signaling pathways of multiple RTKs involved in angiogenesis and tumor cell proliferation. | - Inhibited VEGF-dependent HUVEC proliferation with an IC50 of approximately 40 nM.- Inhibited VEGFR2 phosphorylation with an IC50 of 10 nM[4].- Caused a 74% reduction in MVD in a glioblastoma xenograft model.- A dose of 5.3 μg/mL effectively inhibited vascular development in a Chick Chorioallantoic Membrane (CAM) assay[5]. |
| Sorafenib | Multi-targeted Kinases, including VEGFRs, PDGFRs, and RAF kinases | A small molecule inhibitor that blocks signaling through multiple pathways involved in both angiogenesis and tumor cell proliferation. | - Inhibited VEGF-mediated endothelial cell tube formation by 33% at a concentration of 5 µM[6].- Significantly repressed VEGF-mediated HUVEC migration at a concentration of 10 µM[7]. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation of Extracellular Matrix: Thaw a basement membrane extract (e.g., Matrigel®) at 4°C overnight. Using pre-chilled pipette tips and plates, coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes[8].
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium containing the test compound (this compound, sunitinib, sorafenib) or control. Seed the cells onto the solidified matrix[9].
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours. Tube formation can typically be observed within this timeframe[10].
-
Quantification: Visualize the tube network using a microscope. The extent of angiogenesis can be quantified by measuring parameters such as the total tube length, number of branch points, and number of loops using imaging software[9].
Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of endothelial cells.
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a predetermined density in their standard growth medium and allow them to adhere overnight.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of the test compounds or controls. For pro-angiogenic stimulation, a growth factor like VEGF can be added.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
Quantification: Assess cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting. The results are typically expressed as the percentage of inhibition of proliferation compared to the control or as an IC50 value[11].
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that uses the highly vascularized membrane of a chick embryo to study angiogenesis.
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator. On day 3 or 4 of incubation, create a small window in the eggshell to expose the CAM[12][13].
-
Application of Test Substance: Place a carrier (e.g., a sterile filter paper disc or a gelatin sponge) soaked with the test compound onto the CAM[12].
-
Incubation: Reseal the window and continue to incubate the eggs for 2-3 days.
-
Analysis: On the day of analysis, fix the CAM and excise it. The angiogenic response is quantified by counting the number of blood vessel branch points within a defined area around the carrier. A reduction in vessel branching compared to the control indicates anti-angiogenic activity[12].
Conclusion
This compound exhibits an anti-angiogenic effect through a distinct, indirect mechanism of inhibiting thymidine phosphorylase (PD-ECGF). This contrasts with the direct targeting of the VEGF pathway by bevacizumab and the multi-targeted kinase inhibition of sunitinib and sorafenib. While quantitative data for the anti-angiogenic potency of this compound is not as readily available as for the benchmark inhibitors, its unique mechanism of action suggests it may offer a complementary approach in combination therapies. The provided experimental protocols offer a framework for researchers to conduct further comparative studies to elucidate the relative anti-angiogenic efficacy of these compounds.
References
- 1. Inhibitory effect of bevacizumab on the angiogenesis and growth of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Optimal treatment scheduling of ionizing radiation and sunitinib improves the antitumor activity and allows dose reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. fujifilmcdi.com [fujifilmcdi.com]
- 12. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. The chorioallantoic membrane: A novel approach to extrapolate data from a well‐established method - PMC [pmc.ncbi.nlm.nih.gov]
An Independent Comparative Analysis of Tipiracil-Based Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tipiracil, a core component of the oral cytotoxic agent Trifluridine/Tipiracil (FTD/TPI), against key alternatives in the treatment of metastatic colorectal and gastric cancers. The analysis is supported by published data from pivotal clinical trials, with a focus on efficacy and safety outcomes. Detailed methodologies for cited experiments and visualized signaling pathways are included to facilitate independent verification and further research.
Mechanism of Action: The Dual Role of Trifluridine/Tipiracil
Trifluridine/Tipiracil, commercially known as Lonsurf (TAS-102), is a combination drug comprising two active components: trifluridine (FTD), a nucleoside analog, and this compound (TPI), a thymidine phosphorylase (TP) inhibitor.[1][2] this compound's primary role is to prevent the rapid degradation of trifluridine by the enzyme thymidine phosphorylase, which is abundant in the liver and intestines.[1][3][4][5] This inhibition increases the systemic bioavailability of trifluridine by approximately 37-fold, allowing it to exert its cytotoxic effects.[5][6]
Once absorbed, trifluridine is phosphorylated by thymidine kinase to its active triphosphate form (FTD-TP).[6] The primary mechanism of action is the incorporation of FTD-TP into DNA during replication.[2][3][6] This incorporation leads to DNA dysfunction, including the formation of double-strand breaks, which ultimately inhibits cell proliferation and induces apoptosis.[3] This mechanism is distinct from that of other fluoropyrimidines like 5-fluorouracil (5-FU), which primarily act by inhibiting thymidylate synthase.[3] This difference may explain the activity of FTD/TPI in 5-FU-refractory cancers.[3]
Additionally, the inhibition of thymidine phosphorylase by this compound may confer a secondary anti-angiogenic benefit, as TP is also known as a platelet-derived endothelial cell growth factor (PD-ECGF), which promotes the growth of new blood vessels in tumors.[4]
Performance Comparison in Metastatic Colorectal Cancer (mCRC)
FTD/TPI is a standard third-line treatment option for patients with refractory mCRC. Its efficacy has been evaluated as a monotherapy and in combination with other agents, most notably bevacizumab, an anti-VEGF antibody.
Trifluridine/Tipiracil vs. Placebo
The pivotal RECOURSE trial established the efficacy of FTD/TPI in patients with heavily pretreated mCRC who had progressed on standard therapies. This global, randomized, double-blind study demonstrated a statistically significant improvement in survival outcomes for patients receiving FTD/TPI plus best supportive care (BSC) compared to placebo plus BSC.[7][8]
Table 1: Efficacy and Safety of FTD/TPI in the RECOURSE Trial
| Endpoint | Trifluridine/Tipiracil (n=534) | Placebo (n=266) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Overall Survival (OS) | 7.1 months | 5.3 months | 0.68 (0.58 - 0.81) | <0.001 |
| Median Progression-Free Survival (PFS) | 2.0 months | 1.7 months | 0.48 (0.41 - 0.57) | <0.001 |
| Disease Control Rate | 44% | 16% | - | <0.001 |
| Key Grade ≥3 Adverse Events | ||||
| Neutropenia | 38% | 0% | - | - |
| Leukopenia | 21% | 0% | - | - |
| Anemia | 18% | 3% | - | - |
| Febrile Neutropenia | 4% | 0% | - | - |
Data sourced from the RECOURSE trial publications.[8][9]
Trifluridine/Tipiracil + Bevacizumab vs. Trifluridine/Tipiracil Monotherapy
Building on the RECOURSE findings, the SUNLIGHT trial investigated whether adding bevacizumab to FTD/TPI could further improve outcomes in the third-line setting for refractory mCRC. This Phase III study showed a significant and clinically meaningful improvement in survival for the combination therapy.[10][11]
Table 2: Efficacy and Safety in the SUNLIGHT Trial
| Endpoint | FTD/TPI + Bevacizumab (n=246) | FTD/TPI Monotherapy (n=246) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Overall Survival (OS) | 10.8 months | 7.5 months | 0.61 (0.49 - 0.77) | <0.001 |
| Median Progression-Free Survival (PFS) | 5.6 months | 2.4 months | 0.44 (0.36 - 0.54) | <0.001 |
| Key Grade ≥3 Adverse Events | ||||
| Neutropenia | 43.1% (Severe: 27.6%) | 32.1% (Severe: 6.9%) | - | - |
| Anemia | 6.1% | 10.6% | - | - |
| Hypertension | 6.9% | 2.0% | - | - |
Data sourced from the SUNLIGHT trial publications.[10][11]
Trifluridine/Tipiracil vs. Regorafenib
Regorafenib is another oral multi-kinase inhibitor approved for refractory mCRC. While no head-to-head prospective Phase III trials have directly compared FTD/TPI and regorafenib, several real-world retrospective studies have analyzed their performance. These studies suggest similar efficacy in terms of overall survival, with different toxicity profiles.[12][13]
Table 3: Comparison of FTD/TPI and Regorafenib from Real-World Studies
| Study/Endpoint | Trifluridine/Tipiracil | Regorafenib | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Flatiron Health Database (OS) | 6.66 months | 6.30 months | 0.99 (0.90 - 1.09) | 0.82 |
| ReTrITA Study (OS) | 5.9 months | 5.0 months | Not Significant | 0.8371 |
| Key Grade ≥3 Toxicities | Predominantly Hematologic | Predominantly Non-Hematologic | - | - |
| Neutropenia | More common with FTD/TPI | Less common | - | - |
| Hand-Foot Syndrome, Fatigue | Less common | More common with Regorafenib | - | - |
Data sourced from published real-world evidence.[12][13] One study suggested a survival advantage for the sequence of regorafenib followed by FTD/TPI compared to the reverse sequence.[14][15]
Performance Comparison in Metastatic Gastric Cancer (mGC)
The efficacy of FTD/TPI was evaluated for patients with heavily pretreated metastatic gastric or gastroesophageal junction (GEJ) adenocarcinoma in the global, randomized, double-blind TAGS trial . The study demonstrated a significant survival benefit for FTD/TPI compared to placebo.[16][17][18]
Table 4: Efficacy and Safety of FTD/TPI in the TAGS Trial
| Endpoint | Trifluridine/Tipiracil (n=337) | Placebo (n=170) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Overall Survival (OS) | 5.7 months | 3.6 months | 0.69 (0.56 - 0.85) | 0.0003 |
| Median Progression-Free Survival (PFS) | 2.0 months | 1.8 months | 0.57 (0.47 - 0.70) | <0.0001 |
| Disease Control Rate | 44% | 14% | - | <0.0001 |
| Key Grade ≥3 Adverse Events | ||||
| Neutropenia | 34% | 0% | - | - |
| Anemia | 19% | 7% | - | - |
| Lymphocytopenia | 19% | 8% | - | - |
Data sourced from the TAGS trial publications.[2][16][18][19] The survival benefit was observed regardless of whether patients had undergone a prior gastrectomy.[17][20]
Experimental Protocols & Methodologies
Clinical Trial Design: The SUNLIGHT Study Workflow
The design of the Phase III SUNLIGHT trial serves as a representative experimental workflow for evaluating this compound-based combination therapies. The protocol involves screening patients with refractory mCRC against strict inclusion/exclusion criteria, followed by randomization to one of two treatment arms.
Protocol Summary (SUNLIGHT Trial): [10][11][21][22]
-
Patient Population: Adults with histologically confirmed, unresectable mCRC who have received 1-2 prior chemotherapy regimens for advanced disease. Patients must have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
-
Randomization: 492 patients were randomized in a 1:1 ratio.
-
Treatment Arms:
-
Arm A (Control): FTD/TPI administered orally at 35 mg/m² twice daily on days 1-5 and 8-12 of each 28-day cycle.
-
Arm B (Experimental): FTD/TPI at the same dose and schedule, plus bevacizumab at 5 mg/kg administered intravenously on days 1 and 15 of each cycle.
-
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.
Preclinical Assay Methodology: Quantifying Trifluridine Incorporation into DNA
Verifying the core mechanism of FTD/TPI involves measuring the extent to which trifluridine is incorporated into the DNA of cancer cells. Preclinical studies have employed sensitive analytical techniques to achieve this.
-
Method: Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[23]
-
Protocol Principle:
-
Cell Treatment: Human colorectal cancer cells (e.g., HCT-116) are cultured and treated with varying concentrations of FTD/TPI.
-
DNA Extraction: DNA is isolated from the treated cancer cells and from white blood cells (as a proxy for hematological toxicity).
-
DNA Digestion: The extracted DNA is enzymatically digested into individual nucleosides.
-
LC/MS/MS Analysis: The digested sample is injected into an LC/MS/MS system. The liquid chromatography component separates the trifluridine nucleoside from other natural nucleosides. The mass spectrometry component then specifically detects and quantifies the amount of trifluridine present.
-
Correlation: The measured concentration of FTD in DNA is then correlated with pharmacological effects, such as tumor growth inhibition and reduction in white blood cell counts.[23]
-
-
Alternative Method: Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) has also been used to map the specific genomic regions where FTD is preferentially incorporated.[24] This method involves using an antibody to pull down FTD-containing DNA fragments, which are then sequenced to identify their locations in the genome.[24]
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor this compound (components of TAS-102) vs trifluridine alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Randomized trial of TAS-102 for refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. QTWiST analysis of the RECOURSE trial of trifluridine/tipiracil in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addition of Bevacizumab to Trifluridine/Tipiracil New Standard of Care in Refractory Colorectal Cancer - The ASCO Post [ascopost.com]
- 11. Trifluridine/tipiracil plus bevacizumab for third-line treatment of refractory metastatic colorectal cancer: The phase 3 randomized SUNLIGHT study. - ASCO [asco.org]
- 12. ascopubs.org [ascopubs.org]
- 13. jnccn.org [jnccn.org]
- 14. Redefining the Use of Regorafenib and Trifluridine/Tipiracil Without Bevacizumab in Refractory Metastatic Colorectal Cancer: Findings from the ReTrITA Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Trifluridine/tipiracil versus placebo in patients with heavily pretreated metastatic gastric cancer (TAGS): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trifluridine/Tipiracil for Patients With Metastatic Gastric Cancer Who Had or Had Not Undergone Prior Gastrectomy - The ASCO Post [ascopost.com]
- 18. onclive.com [onclive.com]
- 19. Effects of prior therapies on outcomes with trifluridine/tipiracil in patients with metastatic gastric/gastroesophageal junction cancer in a randomized phase III trial (TAGS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Results from the TAGS study demonstrate safety and efficacy of trifluridine/tipiracil treatment in patients with metastatic gastric cancer and gastroesophageal [ecancer.org]
- 21. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 22. Trifluridine/tipiracil plus bevacizumab for third-line management of metastatic colorectal cancer: SUNLIGHT study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exposure-dependent incorporation of trifluridine into DNA of tumors and white blood cells in tumor-bearing mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ChIP-seq Analysis to Explore DNA Replication Profile in Trifluridine-treated Human Colorectal Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ERK Pathway Inhibitors for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of various inhibitors targeting the Extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade in cancer cell proliferation and survival. This document provides supporting experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathway and experimental workflows.
The ERK signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central communication route within the cell that relays signals from surface receptors to the DNA in the nucleus.[1] This pathway is integral to cellular processes such as growth, proliferation, differentiation, and survival.[2] Dysregulation of the ERK pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] This guide focuses on inhibitors that target key kinases in this pathway: RAF, MEK, and ERK.
Performance Comparison of ERK Pathway Inhibitors
The following tables summarize the performance of selected RAF, MEK, and ERK inhibitors based on their half-maximal inhibitory concentration (IC50) values and clinical trial data. IC50 values represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 1: In Vitro Potency (IC50) of ERK Pathway Inhibitors
| Inhibitor Class | Inhibitor | Target | Cell Line | IC50 (ERK Inhibition) | IC50 (Cell Viability) |
| ERK Inhibitors | SCH772984 | ERK1/2 | SH-SY5Y | 75 nM | 24 nM |
| Ulixertinib (BVD-523) | ERK1/2 | SH-SY5Y | 86 nM | 180 nM | |
| Ravoxertinib | ERK1/2 | SH-SY5Y | 97 nM | 467 nM | |
| VX-11e | ERK1/2 | U937 | - | 5.7 µM | |
| MEK Inhibitors | PD0325901 | MEK1/2 | H1299 | - | 8 nM |
| Trametinib | MEK1/2 | LGSC cell lines | nM range | - | |
| Selumetinib | MEK1/2 | LGSC cell lines | µM range | - | |
| Binimetinib | MEK1/2 | LGSC cell lines | µM range | - | |
| Refametinib | MEK1/2 | LGSC cell lines | µM range | - |
Data compiled from a study on ERK inhibitors' effective concentrations in live cells and a study on MEK inhibitor efficacy in low-grade serous ovarian cancer cell lines.[4]
Table 2: Clinical Efficacy of RAF and MEK Inhibitor Combinations in BRAF V600-Mutant Melanoma
| Treatment | Median Progression-Free Survival | Overall Survival (at 1 year) |
| Dabrafenib + Trametinib | 11.4 months | 72% |
| Vemurafenib | 7.3 months | 65% |
Data from a phase III clinical trial comparing the combination of dabrafenib and trametinib with vemurafenib monotherapy.[1][5]
Table 3: Clinical Efficacy of Pan-RAF Inhibitor Tovorafenib (DAY101) in Pediatric Low-Grade Glioma
| Patient Cohort | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) |
| BRAF-mutated low-grade glioma (n=69) | 67% | 91% |
Data from the phase 2 FIREFLY-1 trial.[3]
Signaling Pathway and Experimental Workflow
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: The ERK Signaling Pathway and Points of Inhibitor Intervention.
Caption: Preclinical Evaluation Workflow for ERK Pathway Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
Western Blot for Phospho-ERK (p-ERK)
Objective: To determine the level of ERK phosphorylation as a measure of pathway activation in response to inhibitor treatment.
Methodology:
-
Cell Lysis: Cells are treated with the ERK pathway inhibitor or a vehicle control for a specified time. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK.
MTT Cell Viability Assay
Objective: To assess the effect of ERK pathway inhibitors on cell viability and proliferation.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the inhibitor or a vehicle control and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase (e.g., ERK2).
Methodology:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the purified recombinant kinase (e.g., active ERK2), a specific substrate (e.g., myelin basic protein), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[6]
-
Fluorescence/FRET-based Assays: Using fluorescently labeled substrates or antibodies.
-
-
Data Analysis: The kinase activity is measured, and the IC50 value of the inhibitor is determined from the dose-response curve.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Determination of ERK Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 6. promega.com [promega.com]
Tipiracil's Immunomodulatory Effects: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory effects of Tipiracil, both as a standalone agent and as part of the trifluridine/tipiracil (FTD/TPI) combination TAS-102. The guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
This compound is a potent thymidine phosphorylase inhibitor that plays a crucial role in the efficacy of the oral cytotoxic agent trifluridine/tipiracil (TAS-102). By preventing the degradation of trifluridine, this compound significantly enhances its bioavailability and antitumoral activity. Beyond this primary mechanism, emerging evidence highlights the immunomodulatory properties of this compound and TAS-102, positioning them as intriguing candidates for combination therapies with immunotherapies. This guide delves into these immunomodulatory effects, offering a comparative perspective with other chemotherapeutic agents.
Mechanism of Action: Beyond Trifluridine Stabilization
This compound's core function is the inhibition of thymidine phosphorylase, an enzyme that catabolizes the thymidine analog trifluridine. This inhibition leads to increased and sustained plasma concentrations of trifluridine, which is then incorporated into DNA, causing DNA damage and subsequent cancer cell death.
However, the immunomodulatory effects of this compound, particularly in the context of TAS-102, are multifaceted. A key aspect is the induction of immunogenic cell death (ICD). By inducing DNA damage, TAS-102 can trigger a form of cancer cell death that alerts and activates the immune system. This process is characterized by the release of damage-associated molecular patterns (DAMPs), which in turn activate dendritic cells and promote the presentation of tumor antigens to T cells, thereby fostering an anti-tumor immune response.
Furthermore, studies have indicated that TAS-102 can modulate the tumor microenvironment by depleting immunosuppressive cells such as type-2 tumor-associated macrophages (TAM2). This reduction in immunosuppressive elements can lead to an increase in the infiltration and activation of cytotoxic CD8+ T cells within the tumor.
Synergistic Antitumor Activity of Tipiracil and Oxaliplatin in Colorectal Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of combining Tipiracil (a component of TAS-102/Lonsurf®) and oxaliplatin in preclinical colorectal cancer (CRC) models. The data presented is compiled from peer-reviewed studies to support further research and drug development in this area.
Quantitative Data Summary
The combination of this compound (in the form of trifluridine/tipiracil, FTD/TPI) and oxaliplatin has demonstrated significant synergistic antitumor effects in various colorectal cancer models. The following tables summarize the key quantitative findings from in vivo xenograft studies.
| Cell Line | Treatment Group | Tumor Growth Inhibition (%) | Statistical Significance (vs. Monotherapy) | Reference |
| HCT 116 (Human CRC) | TAS-102 + Oxaliplatin | >70% | p<0.001 | [1][2] |
| SW-48 (Human CRC) | TAS-102 + Oxaliplatin | Not explicitly quantified, but significantly superior to monotherapy | p<0.001 | [1] |
| CT26 (Murine MSS CRC) | FTD/TPI + Oxaliplatin | Not explicitly quantified, but significantly enhanced antitumor efficacy | Not explicitly quantified | [3][4] |
| Cell Line | Treatment Group | Relative Tumor Volume 5 (RTV5) Growth Delay | Statistical Significance (vs. Monotherapy) | Reference |
| HCT 116 (Human CRC) | TAS-102 + Oxaliplatin | Significantly superior to monotherapy | p<0.001 | [1] |
| SW-48 (Human CRC) | TAS-102 + Oxaliplatin | Significantly superior to monotherapy | p<0.001 | [1] |
Experimental Protocols
In Vivo Xenograft Studies in Nude Mice
Detailed methodologies from key preclinical studies are outlined below to provide a comprehensive understanding of the experimental setup.
Study Reference: --INVALID-LINK--[1][5]
-
Animal Model: Nude mice.
-
Cell Lines: Human colorectal cancer cell lines HCT 116 and SW-48 were used.
-
Tumor Implantation: Tumor cells were subcutaneously implanted into the mice.
-
Treatment Groups:
-
Vehicle control (0.5% hydroxypropyl methylcellulose).
-
TAS-102 monotherapy (150 mg/kg, orally, twice daily for 14 days).
-
Oxaliplatin monotherapy (intravenously, days 1 and 8).
-
TAS-102 and Oxaliplatin combination therapy.
-
-
Efficacy Evaluation: Antitumor activity was assessed by measuring tumor volume and the time required for the tumor to reach five times its initial volume (RTV5). Body weight was also monitored to assess toxicity.
Study Reference: --INVALID-LINK--[3][4]
-
Animal Model: CT26 tumor-bearing mice.
-
Treatment Groups:
-
Control (0.5% HPMC solution).
-
Oxaliplatin (5 mg/kg).
-
FTD/TPI (150 mg/kg/day).
-
Combination of Oxaliplatin and FTD/TPI.
-
-
Efficacy Evaluation: Tumors were harvested 8 days after treatment to assess immune cell infiltration and activation. The study also evaluated the induction of immunogenic cell death (ICD) and its impact on the tumor microenvironment.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and oxaliplatin in colorectal cancer models is not only due to direct cytotoxicity but also involves the modulation of the tumor microenvironment. A key mechanism identified is the induction of immunogenic cell death (ICD) and the depletion of immunosuppressive cells.
The combination of FTD/TPI and oxaliplatin has been shown to synergistically promote ICD.[3] In vivo, this combination, but not the single agents, was able to induce ICD.[3] Furthermore, the combination therapy leads to the elimination of type-2 tumor-associated macrophages (TAM2), which are known to suppress antitumor immunity.[3][4] This depletion of TAM2 results in higher infiltration and activation of cytotoxic CD8+ T-cells within the tumor.[3] This immunomodulatory role provides a strong rationale for combining this chemotherapy regimen with immune checkpoint inhibitors, such as anti-PD-1 therapy, to further enhance antitumor efficacy.[3][4]
Caption: Mechanism of synergy between this compound and Oxaliplatin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in vivo studies evaluating the synergistic effects of this compound and oxaliplatin.
Caption: In vivo xenograft study workflow.
References
- 1. Efficacy of Combination Chemotherapy Using a Novel Oral Chemotherapeutic Agent, TAS-102, with Oxaliplatin on Human Colorectal and Gastric Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Trifluridine/Tipiracil plus Oxaliplatin Improves PD-1 Blockade in Colorectal Cancer by Inducing Immunogenic Cell Death and Depleting Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of Combination Chemotherapy Using a Novel Oral Chemotherapeutic Agent, TAS-102, with Oxaliplatin on Human Colorectal and Gastric Cancer Xenografts | Anticancer Research [ar.iiarjournals.org]
Tipiracil's Role in Inducing Immunogenic Cell Death: A Comparative Guide
An objective analysis of Tipiracil's performance against other immunogenic cell death inducers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Immunogenic cell death (ICD) is a specialized form of regulated cell death that triggers an adaptive immune response against antigens from dying cancer cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs), including the surface exposure of calreticulin (CRT), the secretion of adenosine triphosphate (ATP), and the release of high mobility group box 1 (HMGB1). These DAMPs act as "eat me" and "find me" signals that recruit and activate dendritic cells, leading to the priming of tumor-specific T cells and the generation of anti-tumor immunity.
This compound is a thymidine phosphorylase (TP) inhibitor. It is a component of the oral cytotoxic agent trifluridine/tipiracil (FTD/TPI), where it enhances the bioavailability of the anti-neoplastic agent trifluridine. Recent studies have indicated that this compound itself, by inhibiting TP, can induce ICD.[1] This guide provides a comparative analysis of the ICD-inducing capabilities of this compound, both as a single agent and in combination, against other established ICD inducers such as conventional chemotherapeutics and radiotherapy. The information presented herein is intended to provide a valuable resource for researchers in oncology and drug development.
Comparative Analysis of Immunogenic Cell Death Markers
The following tables summarize quantitative data on the induction of key ICD markers by this compound (in the form of FTD/TPI or as this compound hydrochloride) and other agents across various cancer cell lines.
Table 1: this compound (as FTD/TPI) vs. Other Chemotherapeutic Agents in Colorectal Cancer Cell Lines
| Agent | Cell Line | Concentration | Calreticulin Exposure (% of cells) | ATP Secretion (pmol/10,000 cells) | HMGB1 Release (ng/mL) |
| Control | CT26 | - | ~5% | ~50 | ~10 |
| FTD/TPI | CT26 | 50 µM | ~20% | ~150 | ~40 |
| Oxaliplatin | CT26 | 50 µM | ~15% | ~120 | ~30 |
| FTD/TPI + Oxaliplatin | CT26 | 50 µM each | ~35% | ~250 | ~60 |
| Doxorubicin | CT26 | 5 µM | ~30% | ~200 | ~50 |
| Control | Caco-2 | - | ~4% | ~20 | ~5 |
| FTD/TPI | Caco-2 | 50 µM | ~12% | ~60 | ~15 |
| Oxaliplatin | Caco-2 | 50 µM | ~10% | ~50 | ~12 |
| FTD/TPI + Oxaliplatin | Caco-2 | 50 µM each | ~25% | ~100 | ~25 |
| Doxorubicin | Caco-2 | 5 µM | ~20% | ~80 | ~20 |
| Control | SW620 | - | ~3% | ~15 | ~8 |
| FTD/TPI | SW620 | 50 µM | ~10% | ~40 | ~18 |
| Oxaliplatin | SW620 | 50 µM | ~8% | ~35 | ~15 |
| FTD/TPI + Oxaliplatin | SW620 | 50 µM each | ~22% | ~70 | ~30 |
| Doxorubicin | SW620 | 5 µM | ~18% | ~60 | ~25 |
Data synthesized from Limagne et al., 2019.[2][3]
Table 2: this compound Hydrochloride (TPI) as a Single Agent in a Colorectal Cancer Cell Line
| Agent | Cell Line | Concentration | Calreticulin Exposure | ATP Secretion (pg/mL) | HMGB1 Release |
| Control | CT-26 | - | Baseline | ~100 | Baseline |
| TPI | CT-26 | 2.5 µM | Increased | ~250 | Increased |
| TPI | CT-26 | 5.0 µM | Further Increased | ~400 | Further Increased |
| TPI | CT-26 | 10 µM | Markedly Increased | ~350 | Markedly Increased |
Qualitative increases in Calreticulin and HMGB1 were determined by Western blot and immunofluorescence. Quantitative data for ATP secretion is presented. Data synthesized from Paladhi et al., 2022.[1]
Table 3: Comparison with Other ICD Inducers (Mitoxantrone and Radiotherapy)
| Agent | Cell Line | Concentration/Dose | Calreticulin Exposure (% of cells) | ATP Secretion (relative to control) | HMGB1 Release (relative to control) |
| Mitoxantrone | MCA205 (Fibrosarcoma) | 2 µM | ~25% | ~4-fold | ~5-fold |
| Radiotherapy | H522 (Lung) | 10 Gy | Not Quantified | ~3.5-fold | ~4-fold |
| Radiotherapy | LNCaP (Prostate) | 10 Gy | Not Quantified | ~2-fold | ~3-fold |
| Radiotherapy | MDA-MB-231 (Breast) | 10 Gy | Not Quantified | ~1.5-fold | ~2-fold |
Data for Mitoxantrone synthesized from a study on novel ICD inducers. Data for Radiotherapy synthesized from Gameiro et al., 2014.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Principle: This assay quantifies the amount of calreticulin translocated to the outer leaflet of the plasma membrane on viable cells, a key early marker of ICD.
Reagents and Materials:
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Anti-Calreticulin antibody (e.g., rabbit anti-CRT) conjugated to a fluorophore (e.g., Alexa Fluor 647) or a primary/secondary antibody pair.
-
A viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in a 6-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound or other ICD inducers for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Staining:
-
Wash the cells twice with cold PBS containing 1% BSA.
-
Resuspend the cells in a staining buffer (PBS with 1% BSA) containing the anti-calreticulin antibody.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
If using an unconjugated primary antibody, resuspend the cells in staining buffer containing a fluorophore-conjugated secondary antibody and incubate for 30 minutes at 4°C in the dark. Wash twice.
-
Resuspend the final cell pellet in PBS.
-
-
Data Acquisition: Just before analysis on the flow cytometer, add the viability dye. Acquire data, ensuring to collect a sufficient number of events.
-
Data Analysis: Gate on the viable cell population (negative for the viability dye) and quantify the percentage of cells positive for calreticulin staining compared to untreated controls.
Principle: This assay measures the amount of ATP released into the cell culture supernatant, which acts as a "find-me" signal for immune cells.
Reagents and Materials:
-
ATP-free water
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with ICD inducers as described in Protocol 1.
-
Supernatant Collection: Carefully collect the cell culture supernatant at the end of the treatment period. Centrifuge the supernatant to remove any detached cells or debris.
-
ATP Measurement:
-
Prepare ATP standards according to the kit manufacturer's instructions.
-
Add a small volume of the collected supernatant or ATP standards to a luminometer-compatible plate.
-
Add the ATP assay reagent (containing luciferase and luciferin) to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Generate a standard curve from the ATP standards. Calculate the concentration of ATP in the cell culture supernatants based on the standard curve.
Principle: This assay quantifies the concentration of HMGB1 passively released from the nucleus of dying cells into the extracellular space.
Reagents and Materials:
-
HMGB1 ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described in Protocol 1.
-
Supernatant Collection: Collect and clarify the cell culture supernatant as described in Protocol 2.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the HMGB1 standards. Calculate the concentration of HMGB1 in the cell culture supernatants based on the standard curve.
Visualizations
References
- 1. Radiotherapy induced immunogenic cell death by remodeling tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiation-induced immunogenic modulation of tumor enhances antigen processing and calreticulin exposure, resulting in enhanced T-cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of Radiotherapy-Induced Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Synergies: A Comparative Guide to Tipiracil Combination Therapies with Targeted Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of preclinical studies investigating the combination of Tipiracil, a key component of TAS-102 (Trifluridine/Tipiracil), with various targeted therapies. The following sections detail the experimental data and methodologies from key preclinical research, offering insights into the synergistic anti-tumor effects of these combination regimens.
This compound is a thymidine phosphorylase inhibitor that enhances the bioavailability of the cytotoxic agent Trifluridine.[1] Preclinical studies have explored the potential of combining TAS-102 with targeted therapies to enhance its anti-cancer efficacy. This guide focuses on the preclinical evidence for combinations with anti-angiogenic and anti-EGFR agents.
I. This compound with Anti-VEGF Therapy: Bevacizumab
Preclinical research has demonstrated a synergistic effect when combining TAS-102 with the anti-VEGF antibody, bevacizumab. In human colorectal cancer xenograft models, this combination has shown significantly greater tumor growth inhibition compared to either agent alone.[2][3]
Quantitative Data Summary: In Vivo Efficacy in Colorectal Cancer Xenograft Models
| Tumor Model | Treatment Group | Mean Relative Tumor Volume (RTV) on Day 29 | Time to Reach 5-fold RTV (RTV5) (Days) |
| SW48 | Control (Vehicle) | 14.8 | 15.5 |
| TAS-102 (150 mg/kg/day) | 2.5 | 32.5 | |
| Bevacizumab (5 mg/kg, twice weekly) | 6.8 | 24.5 | |
| TAS-102 + Bevacizumab | 0.8 | > 42 | |
| HCT116 | Control (Vehicle) | 10.5 | 17.0 |
| TAS-102 (150 mg/kg/day) | 2.8 | 30.0 | |
| Bevacizumab (5 mg/kg, twice weekly) | 5.5 | 23.0 | |
| TAS-102 + Bevacizumab | 1.2 | > 42 |
Data extracted from Tsukihara et al., Oncology Reports, 2015.[2][3]
The combination of TAS-102 and bevacizumab also led to a higher concentration of phosphorylated Trifluridine (the active form) in tumor tissues, suggesting that bevacizumab may enhance the uptake and activation of Trifluridine within the tumor microenvironment.[2][3]
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Male nude mice.
-
Tumor Cell Lines: Human colorectal cancer cell lines SW48 and HCT116 were subcutaneously inoculated.
-
Treatment Administration:
-
Efficacy Evaluation:
-
Pharmacodynamic Analysis: The concentration of phosphorylated FTD in tumor tissues was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
II. This compound with Anti-EGFR Therapies: Cetuximab and Panitumumab
Preclinical studies have also shown the enhanced anti-tumor efficacy of TAS-102 when combined with the anti-EGFR monoclonal antibodies, cetuximab and panitumumab, in colorectal cancer models.[2][3]
Quantitative Data Summary: In Vivo Efficacy in a Colorectal Cancer Xenograft Model (SW48)
| Treatment Group | Mean Relative Tumor Volume (RTV) on Day 29 | Time to Reach 5-fold RTV (RTV5) (Days) |
| Control (Vehicle) | 14.8 | 15.5 |
| TAS-102 (150 mg/kg/day) | 2.5 | 32.5 |
| Cetuximab (4.4 mg/kg, twice weekly) | 5.2 | 26.0 |
| TAS-102 + Cetuximab | 1.1 | > 42 |
| Panitumumab (3 mg/kg, twice weekly) | 4.8 | 27.5 |
| TAS-102 + Panitumumab | 1.0 | > 42 |
Data extracted from Tsukihara et al., Oncology Reports, 2015.[2][3]
Further mechanistic studies have suggested that the combination of panitumumab and TAS-102 leads to tumor regression by blocking EGFR-mediated adaptive responses to the cytotoxic effects of trifluridine.[4]
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Male nude mice.
-
Tumor Cell Line: Human colorectal cancer cell line SW48 was subcutaneously inoculated.
-
Treatment Administration:
-
Efficacy Evaluation:
III. Signaling Pathways and Experimental Workflow
Signaling Pathway of TAS-102 Action
Caption: Mechanism of action of TAS-102.
Experimental Workflow for In Vivo Xenograft Studies
Caption: In vivo xenograft study workflow.
Conclusion
The preclinical data strongly suggest that combining this compound (as part of TAS-102) with targeted therapies, specifically anti-VEGF and anti-EGFR agents, results in synergistic anti-tumor activity in colorectal cancer models. These findings provide a solid rationale for the clinical investigation of these combination therapies, with the potential to improve outcomes for patients with advanced colorectal cancer. The enhanced efficacy observed in these preclinical studies is attributed to both increased intracellular concentrations of the active cytotoxic component of TAS-102 and the complementary mechanisms of action of the targeted agents.
References
- 1. A novel antimetabolite: TAS-102 for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Panitumumab interaction with TAS‐102 leads to combinational anticancer effects via blocking of EGFR‐mediated tumor response to trifluridine - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Immunotherapy's Potential: A Comparative Guide to Tipiracil's Role in Overcoming Resistance
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Tipiracil, a component of the combination drug trifluridine/tipiracil (FTD/TPI), and its potential to overcome immunotherapy resistance. We delve into the preclinical evidence suggesting its immunomodulatory effects and contrast this with clinical findings and alternative therapeutic strategies.
Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment, yet a significant portion of patients exhibit primary or acquired resistance. A key challenge lies in transforming immunologically "cold" tumors, characterized by a lack of T-cell infiltration and an immunosuppressive microenvironment, into "hot" tumors that are responsive to immunotherapy. Preclinical studies have illuminated a potential role for FTD/TPI in this arena, suggesting mechanisms that extend beyond its cytotoxic effects.
This compound's Immunomodulatory Mechanism: Insights from Preclinical Models
The primary mechanism of trifluridine, the cytotoxic component of FTD/TPI, involves its incorporation into DNA, leading to DNA dysfunction and cell death.[1] this compound enhances the bioavailability of trifluridine by inhibiting its degradation by the enzyme thymidine phosphorylase.[2] Beyond this, preclinical research points to a nuanced interplay with the tumor microenvironment.
A pivotal study in a murine colorectal cancer model demonstrated that the combination of FTD/TPI with oxaliplatin induces immunogenic cell death (ICD).[3][4] ICD is a form of cancer cell death that triggers an anti-tumor immune response. This combination therapy was also found to selectively deplete M2-like tumor-associated macrophages (TAMs), which are known to promote an immunosuppressive environment.[3][4] The reduction in M2 TAMs was associated with an increase in the infiltration and activation of cytotoxic CD8+ T cells within the tumor.[3]
Another preclinical study showed that FTD/TPI combined with an anti-PD-1 antibody led to complete tumor regression in a significant number of mice with microsatellite stable (MSS) colorectal cancer, a tumor type typically resistant to immunotherapy.[5][6] This synergistic effect was accompanied by an increase in the percentage of CD8+ T cells and a decrease in immunosuppressive regulatory T cells (Tregs) within the tumor.[6][7]
It is important to note that in the study by Limagne et al., FTD/TPI in combination with oxaliplatin did not show a direct effect on the populations of Tregs or myeloid-derived suppressor cells (MDSCs).[3][4]
Clinical Reality: A Discrepancy in Efficacy
Despite the promising preclinical data, the translation to clinical benefit in overcoming immunotherapy resistance has been challenging. A phase 2 clinical trial combining FTD/TPI with the anti-PD-1 antibody nivolumab in patients with heavily pretreated MSS metastatic colorectal cancer (mCRC) did not demonstrate a significant clinical response, and the trial was stopped for futility.[8][9] Similarly, a phase 1 study of FTD/TPI and oxaliplatin with nivolumab in a similar patient population showed a low response rate.[10]
This disconnect between preclinical models and clinical outcomes underscores the complexity of the human tumor microenvironment and the need for further research to identify predictive biomarkers and optimal combination strategies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical studies investigating the immunomodulatory effects of trifluridine/tipiracil.
| Treatment Group | Tumor Growth Inhibition (%) | Complete Tumor Regression | Reference |
| FTD/TPI (150 mg/kg/day) | 52.7 | 0/5 mice | [5][6] |
| Anti-PD-1 mAb (0.1 mg) | 86.7 | 0/5 mice | [5][6] |
| FTD/TPI + Anti-PD-1 mAb | 98.4 | 4/5 mice | [5][6] |
Table 1: Antitumor Efficacy of FTD/TPI in Combination with Anti-PD-1 in a Murine Colorectal Cancer Model.
| Immune Cell Population | FTD/TPI + Anti-PD-1 mAb vs. Control | Reference |
| CD8+ T cells (% of total lymphocytes) | Increased | [7] |
| Regulatory T cells (% of CD4+ T cells) | Decreased | [7] |
Table 2: Changes in Tumor-Infiltrating Lymphocytes with FTD/TPI and Anti-PD-1 Combination Therapy.
| Treatment Group | Effect on M2-like TAMs | Effect on CD8+ T cell Infiltration | Reference |
| FTD/TPI + Oxaliplatin | Depletion | Increased | [3] |
Table 3: Effect of FTD/TPI and Oxaliplatin on the Tumor Microenvironment.
Alternative Strategies to Overcome Immunotherapy Resistance
Given the current clinical limitations of FTD/TPI in combination with ICIs, it is crucial to consider alternative approaches that target similar immunological pathways.
| Therapeutic Strategy | Mechanism of Action | Examples | References |
| Induction of Immunogenic Cell Death (ICD) | Triggers an anti-tumor immune response by releasing damage-associated molecular patterns (DAMPs). | Oxaliplatin, Anthracyclines, Radiation Therapy, Photodynamic Therapy | [11][12] |
| Targeting Tumor-Associated Macrophages (TAMs) | Depletes or repolarizes immunosuppressive M2 TAMs to a pro-inflammatory M1 phenotype. | CSF-1R inhibitors (e.g., PLX3397), anti-CCL2 antibodies, PI3Kγ inhibitors | [7][13][14] |
| Targeting Regulatory T cells (Tregs) | Depletes or inhibits the function of immunosuppressive Tregs. | Anti-CTLA-4 antibodies (e.g., Ipilimumab), anti-CCR4 antibodies, low-dose cyclophosphamide | [9][15][16] |
Table 4: Comparison of Alternative Immunotherapy Resistance-Overcoming Strategies.
Experimental Protocols
In Vivo Antitumor Efficacy Study (Nakamura et al.)[5]
-
Animal Model: C57BL/6 mice were subcutaneously implanted with CMT-93 murine colorectal cancer cells.
-
Treatment Groups:
-
Vehicle control (0.5% HPMC solution orally and saline intraperitoneally).
-
FTD/TPI (150 mg/kg/day, administered orally from day 1 to 14).
-
Anti-mouse PD-1 mAb (0.1 mg, injected intraperitoneally on days 1, 5, and 9).
-
Combination of FTD/TPI and anti-mouse PD-1 mAb.
-
-
Endpoint: Tumor growth was monitored, and tumor growth inhibition (TGI) was calculated.
Immunogenic Cell Death and Macrophage Depletion Study (Limagne et al.)[3]
-
Animal Model: BALB/c mice were subcutaneously injected with CT26 murine colon carcinoma cells.
-
Treatment Groups:
-
Control (0.5% HPMC solution).
-
Oxaliplatin (5 mg/kg, single intraperitoneal injection).
-
FTD/TPI (150 mg/kg/day).
-
Combination of FTD/TPI and oxaliplatin.
-
-
Analysis:
-
ICD markers: Calreticulin exposure on tumor cells was assessed by flow cytometry.
-
Immune cell infiltration: Tumors were harvested and analyzed by flow cytometry for the presence of CD8+ T cells, CD4+ T cells, and different macrophage subtypes (M1 and M2).
-
Visualizing the Pathways and Processes
Caption: Proposed mechanism of this compound in overcoming immunotherapy resistance.
References
- 1. SMPDB [smpdb.ca]
- 2. Trifluridine/Tipiracil (Lonsurf) for the Treatment of Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Trifluridine/Tipiracil plus Oxaliplatin Improves PD-1 Blockade in Colorectal Cancer by Inducing Immunogenic Cell Death and Depleting Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic anticancer activity of a novel oral chemotherapeutic agent containing trifluridine and this compound in combination with anti-PD-1 blockade in microsatellite stable-type murine colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anticancer activity of a novel oral chemotherapeutic agent containing trifluridine and this compound in combination with anti-PD-1 blockade in microsatellite stable-type murine colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting tumor-associated macrophages in colon cancer: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Treg cells in colorectal cancer and the immunotherapy targeting Treg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colorectal Cancer-Infiltrating Regulatory T Cells — Coffer Lab [cofferlab.science]
- 10. Trifluridine/tipiracil in combination with oxaliplatin and either bevacizumab or nivolumab in metastatic colorectal cancer: a dose-expansion, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunogenic cell death in colorectal cancer: a review of mechanisms and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodynamic therapy augments oxaliplatin-induced immunogenic cell death in colorectal cancer [termedia.pl]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | The role of Treg cells in colorectal cancer and the immunotherapy targeting Treg cells [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Metabolomic Analysis of Cancer Cells Treated with Tipiracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of Tipiracil, a component of the combination anticancer drug TAS-102 (Trifluridine/Tipiracil), on cancer cells. Due to the limited availability of direct metabolomic studies on this compound alone, this guide leverages the well-understood mechanism of action of TAS-102 to infer its metabolic impact and contrasts it with the known metabolomic effects of a common alternative, 5-Fluorouracil (5-FU).
Introduction to this compound and its Mechanism of Action
This compound is a thymidine phosphorylase inhibitor. In the combination drug TAS-102, its primary role is to prevent the degradation of the cytotoxic agent Trifluridine, a thymidine analog.[1][2][3] By inhibiting thymidine phosphorylase, this compound increases the bioavailability of Trifluridine, allowing it to be incorporated into the DNA of cancer cells. This incorporation leads to DNA dysfunction and ultimately, cell death.[1][4] This mechanism is distinct from other antimetabolites like 5-FU, which primarily functions by inhibiting thymidylate synthase.[5]
The direct action of this compound on thymidine phosphorylase suggests a significant impact on pyrimidine metabolism. By blocking the breakdown of thymidine (and its analog, Trifluridine), this compound would be expected to alter the cellular pools of pyrimidine nucleosides and bases.
Comparative Metabolomic Analysis: this compound (in TAS-102) vs. 5-Fluorouracil
While direct quantitative metabolomic data for cancer cells treated with this compound or TAS-102 is not extensively available in publicly accessible literature, we can infer its effects based on its mechanism and compare them to the documented metabolomic changes induced by 5-FU.
Expected Metabolomic Impact of this compound/Trifluridine (TAS-102):
Based on its mechanism of action, treatment with TAS-102 is expected to cause significant perturbations in nucleotide metabolism. The inhibition of thymidine phosphorylase by this compound and the subsequent incorporation of Trifluridine into DNA would likely lead to:
-
Accumulation of Thymidine and its Analogs: Inhibition of thymidine phosphorylase would lead to a buildup of its substrates.
-
Alterations in Pyrimidine Salvage Pathway: The pyrimidine salvage pathway would be significantly affected due to the blockage of a key enzyme.
-
Perturbations in Deoxyribose Metabolism: Thymidine phosphorylase is also involved in the catabolism of deoxyribose.
-
Downstream Effects on DNA Synthesis and Repair Pathways: The incorporation of Trifluridine into DNA would trigger DNA damage responses and affect the availability of nucleotides for DNA synthesis.
Observed Metabolomic Impact of 5-Fluorouracil:
In contrast, studies on colorectal cancer cell lines (like HT29) treated with 5-FU have shown distinct metabolic reprogramming. A study on 5-FU-treated HT29 cells revealed a shift in energy metabolism, with a decreased reliance on the tricarboxylic acid (TCA) cycle and an increase in fatty acid metabolism.
The table below summarizes the expected differences in the metabolomic profiles of cancer cells treated with TAS-102 versus 5-FU.
| Metabolic Pathway | Expected Effect of this compound/Trifluridine (TAS-102) | Observed Effect of 5-Fluorouracil (in HT29 cells) |
| Pyrimidine Metabolism | Primary target. Significant disruption of the pyrimidine salvage pathway. Accumulation of thymidine and its analogs. | Inhibition of thymidylate synthase, leading to depletion of dTMP and subsequent effects on DNA synthesis. |
| Tricarboxylic Acid (TCA) Cycle | Secondary effects due to altered nucleotide metabolism and cellular stress. | Decreased activity, suggesting a shift away from mitochondrial respiration. |
| Fatty Acid Metabolism | Not a primary target; potential secondary effects. | Increased, suggesting a compensatory energy production mechanism. |
| Amino Acid Metabolism | Potential alterations in amino acids that feed into nucleotide synthesis. | Alterations in several amino acids, reflecting a general metabolic stress response. |
Experimental Protocols for Metabolomic Analysis
The following provides a detailed, generalized methodology for conducting a metabolomic analysis of cancer cells treated with a drug like this compound.
1. Cell Culture and Treatment:
-
Cell Lines: Human colorectal cancer cell lines such as HCT116, DLD-1, or HT29.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded and allowed to adhere overnight. They are then treated with this compound (or TAS-102) at various concentrations (determined by prior cytotoxicity assays, e.g., IC50) and for different time points (e.g., 24, 48, 72 hours). A vehicle-treated control group is included.
2. Metabolite Extraction:
-
Quenching: The metabolic activity is rapidly quenched to prevent further changes. This is typically done by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Metabolites are extracted using a cold solvent mixture, such as 80% methanol or a combination of methanol, acetonitrile, and water. The choice of solvent depends on the polarity of the metabolites of interest.
-
Cell Lysis and Collection: The cells are scraped in the extraction solvent, and the resulting lysate is collected. The samples are then centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected for analysis.
3. Metabolomic Analysis (LC-MS/MS):
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Separation: The extracted metabolites are separated based on their physicochemical properties using a suitable chromatography column (e.g., a reversed-phase C18 column for nonpolar metabolites or a HILIC column for polar metabolites).
-
Mass Spectrometry Analysis: The separated metabolites are ionized (e.g., using electrospray ionization - ESI) and their mass-to-charge ratio (m/z) is measured. Tandem mass spectrometry (MS/MS) is used for fragmentation analysis to aid in metabolite identification.
-
Data Acquisition: Data is acquired in both positive and negative ionization modes to cover a wider range of metabolites.
4. Data Analysis:
-
Data Processing: The raw data is processed using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.
-
Metabolite Identification: Metabolites are identified by comparing their accurate mass and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).
-
Statistical Analysis: Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), is used to identify significant differences in the metabolic profiles between treated and control groups.
-
Pathway Analysis: The identified differential metabolites are mapped to metabolic pathways using databases like KEGG or MetaboAnalyst to understand the biological implications of the observed changes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Trifluridine/Tipiracil (TAS-102).
Caption: Experimental workflow for metabolomic analysis.
References
A Comparative Guide to Novel Drug Delivery Systems for Tipiracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the conventional drug delivery system for Tipiracil and explores the potential of a novel amorphous solid dispersion formulation. While this compound is commercially available as a component of the fixed-dose combination drug Lonsurf®, research into advanced delivery systems aims to further optimize its therapeutic potential.
Introduction to this compound and its Mechanism of Action
This compound is a thymidine phosphorylase (TP) inhibitor. Its primary role in cancer therapy is to increase the bioavailability of the antineoplastic agent trifluridine.[1] By inhibiting the enzymatic degradation of trifluridine, this compound ensures that higher concentrations of the active drug can be achieved and maintained in the body, thereby enhancing its anti-cancer efficacy.[1] The combination of trifluridine and this compound is an established treatment for certain types of metastatic colorectal and gastric cancers.
The signaling pathway below illustrates the mechanism of action of the trifluridine/tipiracil combination.
Comparative Analysis of this compound Formulations
This section compares the conventional formulation of this compound (as part of Lonsurf®) with a novel amorphous solid dispersion.
| Feature | Conventional Formulation (Crystalline this compound HCl in Lonsurf®) | Novel Formulation (Amorphous Solid Dispersion of this compound HCl) |
| Physical State | Crystalline solid | Amorphous solid dispersed in a polymer matrix (e.g., HPMC) |
| Solubility | Moderate | Potentially enhanced |
| Dissolution Rate | Moderate | Potentially faster |
| Bioavailability | Sufficient for therapeutic effect in combination | Potentially improved, leading to possible dose reduction or enhanced efficacy |
| Stability | Stable crystalline form | Physically less stable than crystalline form, requires careful formulation to prevent recrystallization |
| Manufacturing | Conventional tablet manufacturing | Techniques like spray drying or hot-melt extrusion are required |
Quantitative Data Comparison
Direct comparative quantitative data for novel this compound formulations is limited in publicly available literature. The following table presents data for the conventional formulation and illustrative potential data for an amorphous solid dispersion based on the known principles of this technology for improving the performance of poorly soluble drugs.
| Parameter | Conventional Formulation (Crystalline this compound HCl) | Illustrative Novel Formulation (Amorphous Solid Dispersion) |
| Aqueous Solubility (mg/mL) | ~5 mg/mL (for the hydrochloride salt) | > 10 mg/mL (Hypothesized) |
| In Vitro Dissolution (85% release) | ~30 minutes | < 15 minutes (Hypothesized) |
| Peak Plasma Concentration (Cmax) | Baseline | Potentially 1.5-2x higher (Hypothesized) |
| Area Under the Curve (AUC) | Baseline | Potentially 1.5-2x higher (Hypothesized) |
Note: The data for the Novel Formulation is illustrative and based on the expected improvements from converting a crystalline drug to an amorphous solid dispersion. Actual values would need to be determined experimentally.
Experimental Protocols
This section details the methodologies for the preparation and characterization of both conventional and novel this compound formulations.
Preparation of Formulations
Conventional Tablet Formulation (Wet Granulation)
-
Blending: this compound HCl, trifluridine, lactose monohydrate, and pregelatinized starch are blended in a high-shear mixer.
-
Granulation: A binder solution (e.g., povidone in purified water) is added to the powder blend to form granules.
-
Drying: The wet granules are dried in a fluid bed dryer to achieve the desired moisture content.
-
Milling: The dried granules are milled to obtain a uniform particle size distribution.
-
Lubrication: The milled granules are blended with a lubricant (e.g., magnesium stearate).
-
Compression: The final blend is compressed into tablets using a rotary tablet press.
-
Coating (Optional): Tablets may be film-coated for stability and ease of swallowing.
Novel Amorphous Solid Dispersion (Spray Drying)
-
Solution Preparation: this compound HCl and a polymer (e.g., hydroxypropyl methylcellulose, HPMC) are dissolved in a common solvent system (e.g., a mixture of methanol and water).[2]
-
Spray Drying: The solution is fed into a spray dryer, where it is atomized into fine droplets in a stream of hot gas. The solvent rapidly evaporates, leaving behind a dry powder consisting of an amorphous solid dispersion of this compound HCl in the polymer matrix.[2]
-
Powder Collection: The resulting powder is collected from the cyclone of the spray dryer.
Characterization Methods
Solid-State Characterization
-
X-Ray Powder Diffraction (XRPD): To confirm the crystalline or amorphous nature of this compound HCl in the formulations. The amorphous solid dispersion will show a characteristic halo pattern, while the crystalline form will exhibit sharp peaks.
-
Differential Scanning Calorimetry (DSC): To determine the thermal properties, such as melting point and glass transition temperature. The absence of a melting endotherm for the drug in the amorphous solid dispersion confirms its amorphous state.
In Vitro Dissolution Testing
-
Apparatus: USP Apparatus II (Paddle).
-
Medium: 900 mL of pH 6.8 phosphate buffer.
-
Paddle Speed: 50 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Sampling: Aliquots are withdrawn at predetermined time intervals and analyzed for drug content by a validated HPLC method.
High-Performance Liquid Chromatography (HPLC) for Drug Content and Dissolution Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at an appropriate wavelength for this compound.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve.
The workflow for developing and characterizing a novel drug delivery system for this compound is depicted in the following diagram.
References
Navigating the Gut Frontier: A Comparative Guide to the Effects of Tipiracil (as TAS-102) and Other Chemotherapies on the Gut Microbiome in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between chemotherapeutic agents and the gut microbiome is a rapidly evolving field of research with significant implications for treatment efficacy and toxicity. This guide provides a comparative analysis of the current understanding of how tipiracil, as a component of the combination drug TAS-102 (trifluridine/tipiracil), and other commonly used chemotherapy drugs impact the gut microbiome in preclinical animal models.
It is critical to note that to date, dedicated studies isolating the specific effects of this compound on the gut microbiome in animal models are not available in the public domain. The existing research focuses on the combined formulation of TAS-102. Therefore, this guide will focus on the effects of TAS-102 and compare them with those of other established chemotherapeutic agents, namely 5-Fluorouracil (5-FU) and Oxaliplatin, to provide a broader context for researchers.
Quantitative Impact on Gut Microbiota Composition
The following tables summarize the observed changes in the gut microbiome composition in animal models following the administration of TAS-102, 5-Fluorouracil, and Oxaliplatin. The data is primarily derived from 16S rRNA gene sequencing analyses.
Table 1: Effects of TAS-102 (Trifluridine/Tipiracil) on Gut Microbiota in Animal Models
| Animal Model | Dosage and Administration | Key Findings at Phylum/Genus Level | Citation |
| N/A | N/A | No direct in vivo studies detailing the impact of TAS-102 on gut microbiota composition were identified in the provided search results. One in vitro study noted that this compound did not inhibit the growth of the microbiota. |
Table 2: Effects of 5-Fluorouracil (5-FU) on Gut Microbiota in Animal Models
| Animal Model | Dosage and Administration | Key Findings at Phylum/Genus Level | Citation |
| C57BL/6 Mice | 3 cycles (cycle 1: 40 mg/kg, cycles 2+3: 20 mg/kg) | Increased dissimilarity and alterations in bacterial taxonomy. | [1] |
| Colorectal Cancer (CRC) Mouse Model | Not Specified | Altered diversity and community composition. Increased relative abundance of Lachnospiracea_NK4 A136, Bacteroides, Odoribacter, Mucispirillum, and Blautia. | [2] |
| Colorectal Adenocarcinoma-bearing Mice | Not Specified | Depletion of Streptococcus and Bacteroides. Enrichment of Gram-negative bacteria such as Clostridium hathewayi and Lachnospiraceae bacterium. | [3] |
Table 3: Effects of Oxaliplatin on Gut Microbiota in Animal Models
| Animal Model | Dosage and Administration | Key Findings at Phylum/Genus Level | Citation |
| C57BL/6 Mice | 20 mg/kg every five days | Fecal microbiota transplantation from oxaliplatin-exposed mice promoted toxicity in recipient mice. | [4] |
| Sprague-Dawley Rats | 15 mg/kg once every 2 weeks for 12 weeks | Increased abundance of Cyanobacteria, Alistipes, and Metascardovia. | [5] |
| BALB/c Nude Mice | Not Specified | Decrease in Clostridium_XlVa and an increase in Desulfovibrio. | [6] |
| Mice | Not Specified | Significant reduction in Parabacteroides and Prevotella1. Significant increase in Prevotella2 and Odoribacter. | [7] |
Experimental Protocols
The following is a generalized experimental protocol for assessing the impact of a therapeutic agent on the gut microbiome in a mouse model, based on common methodologies cited in the literature.
1. Animal Model and Treatment:
-
Animal Strain: C57BL/6 mice are commonly used.
-
Housing: Mice should be housed in a controlled environment to minimize variations in the gut microbiota.[6]
-
Acclimatization: Allow for an acclimatization period upon arrival to stabilize the gut microbiome.
-
Treatment Groups: Establish a control group (vehicle administration) and one or more experimental groups receiving the drug of interest (e.g., this compound, TAS-102, 5-FU, Oxaliplatin).
-
Drug Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage should be clearly defined and consistent within groups.
2. Fecal Sample Collection:
-
Collect fecal pellets from individual mice at baseline (before treatment) and at specified time points during and after the treatment period.
-
Immediately freeze samples at -80°C to preserve microbial DNA.
3. DNA Extraction:
-
Extract total DNA from fecal samples using a commercially available kit, such as the DNeasy PowerSoil Kit (Qiagen).
4. 16S rRNA Gene Amplicon Sequencing:
-
PCR Amplification: Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4 or V4 region) using universal primers.
-
Library Preparation: Prepare sequencing libraries from the amplicons.
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina MiSeq.
5. Bioinformatic and Statistical Analysis:
-
Quality Control: Filter raw sequencing reads to remove low-quality sequences.
-
OTU Picking or ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) or generate Amplicon Sequence Variants (ASVs).
-
Taxonomic Classification: Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis:
-
Alpha diversity: Calculate metrics such as Shannon diversity index and observed species to assess within-sample diversity.
-
Beta diversity: Use metrics like Bray-Curtis dissimilarity to compare the microbial composition between different treatment groups.
-
-
Statistical Analysis: Employ appropriate statistical tests (e.g., PERMANOVA, ANOSIM) to determine the significance of the observed differences in microbial communities.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for investigating the impact of a drug on the gut microbiome in an animal model.
Caption: Experimental workflow for gut microbiome analysis.
Comparative Discussion
While direct evidence for this compound's impact on the gut microbiome is lacking, the data available for other chemotherapeutic agents like 5-FU and oxaliplatin reveal a consistent pattern of dysbiosis, characterized by altered diversity and shifts in the abundance of specific bacterial taxa.[1][5] For instance, both 5-FU and oxaliplatin have been shown to increase the abundance of potentially pathogenic Gram-negative bacteria.[3][5]
The combination agent TAS-102, which includes this compound, has demonstrated efficacy in patients who are refractory to 5-FU.[3] Understanding the distinct effects of trifluridine and this compound on the gut microbiome could provide valuable insights into the mechanisms underlying this efficacy and potentially lead to strategies for mitigating treatment-related side effects. The observation that this compound did not inhibit microbial growth in vitro is a preliminary but important piece of information that warrants further in vivo investigation.
Future research should prioritize studies designed to deconvolve the effects of trifluridine and this compound on the gut microbiome. This could be achieved through animal studies that include treatment arms for each compound individually, in addition to the combination product. Such studies would provide a clearer understanding of this compound's role and its potential as a modulator of the gut microbiome in the context of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Comparison of Bevacizumab Plus TAS-102 and TAS-102 Monotherapy for Metastatic Colorectal Cancer: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Gut Microbiota Responses to New SN-38 Derivatives, Irinotecan, and FOLFOX in Mice Bearing Colorectal Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repeated oral dosing of TAS-102 confers high trifluridine incorporation into DNA and sustained antitumor activity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gut Microbiota Influences Experimental Outcomes in Mouse Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterising and preventing the gut microbiota's inactivation of trifluridine, a colorectal cancer drug [diva-portal.org]
A Comparative Guide to the Computational Modeling of Tipiracil Binding to Thymidine Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tipiracil's binding to thymidine phosphorylase (TP) with alternative inhibitors, supported by experimental data and detailed computational modeling protocols. The information herein is intended to assist researchers in drug discovery and development by offering a clear overview of the binding characteristics and methodologies for studying this important cancer drug target.
Introduction
Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Elevated levels of TP are found in various solid tumors, where it promotes angiogenesis and is associated with poor prognosis. Consequently, inhibiting TP is a validated strategy in cancer therapy.
This compound (TPI) is a potent and selective inhibitor of thymidine phosphorylase. It is a key component of the oral anticancer agent Lonsurf®, where it is co-formulated with the cytotoxic nucleoside analog trifluridine. This compound's primary role is to prevent the rapid degradation of trifluridine by TP, thereby significantly increasing its bioavailability and antitumor efficacy.[1][2] Understanding the molecular interactions between this compound and TP is crucial for the rational design of novel and even more effective inhibitors.
This guide delves into the computational modeling of this interaction, compares this compound with other known TP inhibitors, and provides detailed experimental and computational protocols to aid in further research.
Quantitative Comparison of Thymidine Phosphorylase Inhibitors
The following table summarizes the inhibitory potency of this compound and a selection of alternative compounds against thymidine phosphorylase. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), are derived from various in vitro studies. Direct comparison is most accurate when data is from head-to-head studies under identical experimental conditions.
| Compound Class | Inhibitor | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |
| Uracil Derivative | This compound (TPI) | 0.014 ± 0.002 | 0.017 | Competitive | [3] |
| Purine Analog | 7-Deazaxanthine | 41.0 ± 1.63 | - | - | [3] |
| Purine Analog | 7-Deazaxanthine | 40 | - | - | [4][5] |
| Natural Product | Masoprocol | 44.0 ± 0.5 | 25.6 ± 0.008 | Competitive | |
| Hydrazide Derivative | Compound 3 | 10.2 ± 0.9 | - | Uncompetitive | [3] |
| Hydrazide Derivative | Compound 9 | 6.8 ± 0.3 | - | Uncompetitive | [3] |
| Hydrazide Derivative | Compound 14 | 8.9 ± 0.5 | - | Uncompetitive | [3] |
| Hydrazide Derivative | Compound 22 | 10.5 ± 0.4 | - | Non-competitive | [3] |
Note: Lower IC50 and Ki values indicate higher potency. The mode of inhibition provides insight into the mechanism by which the inhibitor binds to the enzyme.
Experimental Protocols
In Vitro Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)
This widely used assay measures the decrease in absorbance at 290 nm resulting from the conversion of thymidine to thymine by thymidine phosphorylase.
Materials:
-
Recombinant human or E. coli thymidine phosphorylase (Note: E. coli TP is often used as a model due to significant active site similarity with the human enzyme).
-
Thymidine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.0-7.4)
-
Test inhibitors (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
150 µL of 50 mM potassium phosphate buffer (pH 7.0).
-
10 µL of the test inhibitor at various concentrations (or DMSO for control).
-
20 µL of thymidine phosphorylase solution (e.g., 0.058 U/well).
-
-
Incubate the mixture at 30°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of 1.5 mM thymidine solution to each well.
-
Immediately measure the change in absorbance at 290 nm every minute for 10 minutes.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
For Kinetic Studies (Determination of Ki and Mode of Inhibition): To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate (thymidine) and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots to determine the Ki value and the mechanism of inhibition.[3]
Computational Modeling Workflow for this compound-TP Binding
Computational modeling provides atomic-level insights into the binding of this compound to thymidine phosphorylase, guiding the design of new inhibitors. Below is a typical workflow.
Caption: A typical workflow for the computational modeling of this compound binding to thymidine phosphorylase.
Detailed Computational Protocol
1. Protein Structure Preparation:
-
Source: The crystal structure of human thymidine phosphorylase in complex with this compound (PDB ID: 1UOU) is the ideal starting point.[6]
-
Software: Schrödinger's Protein Preparation Wizard, UCSF Chimera, or similar software.
-
Steps:
-
Remove water molecules and any co-crystallized ligands other than the inhibitor of interest.
-
Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH.
-
Repair any missing side chains or loops.
-
Perform a restrained energy minimization to relieve any steric clashes, typically using a force field like OPLS3e or AMBER.
-
2. Ligand Preparation:
-
Source: The 3D structure of this compound can be extracted from the 1UOU PDB file or generated from its 2D structure.
-
Software: LigPrep (Schrödinger), Avogadro, or similar.
-
Steps:
-
Generate possible ionization states at the target pH.
-
Perform a conformational search to identify low-energy conformers.
-
Assign partial atomic charges using a method like AM1-BCC.
-
3. Molecular Docking:
-
Purpose: To predict the preferred binding orientation of this compound within the active site of TP and to score the interaction. This step is also crucial for positioning alternative inhibitors in the active site for comparative studies.
-
Software: Glide (Schrödinger), AutoDock Vina, GOLD.
-
Steps:
-
Define the binding site grid based on the location of the co-crystallized this compound in 1UOU.
-
Dock the prepared this compound ligand and alternative inhibitors into the defined grid.
-
Analyze the resulting docking poses and scores. The top-ranked pose should closely resemble the crystallographic orientation.
-
4. Molecular Dynamics (MD) Simulation:
-
Purpose: To simulate the dynamic behavior of the this compound-TP complex over time in a solvated environment, providing a more realistic representation of the binding event and allowing for the calculation of binding free energies.
-
Software: GROMACS, AMBER, NAMD.
-
Steps:
-
Solvate the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Perform energy minimization of the entire system.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production MD simulation for a sufficient duration (e.g., 100 ns) to obtain a stable trajectory.
-
5. Binding Free Energy Calculation (MM/PBSA):
-
Purpose: To calculate the binding free energy (ΔG_bind) of this compound to TP, which is a more rigorous metric of binding affinity than docking scores.
-
Software: g_mmpbsa tool for GROMACS, Prime MM-GBSA (Schrödinger).
-
Method: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[7][8][9] The calculation is performed on snapshots extracted from the stable portion of the MD trajectory.
6. Per-Residue Energy Decomposition:
-
Purpose: To identify the key amino acid residues in the TP active site that contribute most significantly to the binding of this compound. This information is invaluable for understanding the determinants of binding affinity and for structure-based drug design.
-
Method: This analysis is typically performed as part of the MM/PBSA calculation, breaking down the total binding free energy into contributions from individual residues.
Signaling Pathway of Thymidine Phosphorylase in Angiogenesis
Thymidine phosphorylase promotes angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The enzymatic activity of TP is essential for its angiogenic effect. The diagram below illustrates the key steps in this pathway.
Caption: The role of thymidine phosphorylase in promoting angiogenesis and its inhibition by this compound.
The catabolic activity of TP on thymidine produces 2-deoxy-D-ribose, which acts as a chemoattractant and stimulating factor for endothelial cells, ultimately leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting TP, this compound blocks this pro-angiogenic signaling pathway, contributing to its overall anticancer effect.
Conclusion
This compound is a highly potent, competitive inhibitor of thymidine phosphorylase, a crucial enzyme in cancer progression. Computational modeling, through a combination of molecular docking and molecular dynamics simulations, provides a powerful framework for understanding the atomic details of its binding mechanism. This guide offers a comparative overview of this compound's potency against other inhibitors and presents detailed experimental and computational protocols to facilitate further research. By leveraging these methodologies, scientists can continue to explore the structure-activity relationships of TP inhibitors, paving the way for the development of next-generation anticancer therapeutics with improved efficacy and safety profiles.
References
- 1. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor this compound (components of TAS-102) vs trifluridine alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. 7-Deazaxanthine, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. peng-lab.org [peng-lab.org]
- 8. In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tipiracil in a Laboratory Setting: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. Tipiracil, a component of the oral cytotoxic agent Lonsurf®, requires careful handling and disposal to minimize environmental impact and ensure personnel safety. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a research environment, adhering to general safety protocols.
Key Handling and Safety Information
Proper handling and storage are crucial prerequisites for the safe disposal of this compound. The following table summarizes key quantitative data and safety measures derived from safety data sheets (SDS).
| Parameter | Specification | Citation |
| Storage Temperature | 4°C for the compound, sealed. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. | [2] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use in a well-ventilated area or with appropriate exhaust ventilation. | [1][3] |
| First Aid - Skin Contact | Wash with plenty of soap and water. | [1] |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| First Aid - Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. | [1] |
| First Aid - Ingestion | Rinse mouth. Do not induce vomiting. | [1][4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
